molecular formula C8H14O4 B13815204 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Cat. No.: B13815204
M. Wt: 174.19 g/mol
InChI Key: OHXZDCYIALCSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

1-(2,5-dimethoxy-2H-furan-5-yl)ethanol

InChI

InChI=1S/C8H14O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-7,9H,1-3H3

InChI Key

OHXZDCYIALCSNL-UHFFFAOYSA-N

Canonical SMILES

CC(C1(C=CC(O1)OC)OC)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

[1]

Executive Summary

1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is a specialized heterocyclic intermediate serving as a "masked" form of unsaturated 1,4-dicarbonyl compounds. In drug discovery and fine chemical synthesis, it functions primarily as a pivotal intermediate in the Achmatowicz rearrangement , facilitating the expansion of furan rings into functionalized pyranones. Its most commercially significant application is as a direct precursor to Maltol (Veltol) , a potent flavor enhancer, and various rare sugar derivatives (2,3-dideoxy-DL-hex-2-enopyranos-4-uloses).

This guide details the physicochemical properties, synthesis pathways, and reactivity profiles of this molecule, providing researchers with actionable protocols for its manipulation.

Part 1: Chemical Identity & Physical Properties

Structural Characteristics

The molecule consists of a dihydrofuran core protected by two methoxy acetal groups at the C2 and C5 positions. The C2 position is further substituted with a hydroxyethyl group. This structure renders the molecule stable under neutral/basic conditions but highly reactive toward acid-catalyzed hydrolysis, which unmasks the latent carbonyl functionalities.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanolAlso referred to as the Clauson-Kaas adduct of

-methylfurfuryl alcohol
CAS Number 33647-67-5Stereoisomers may have distinct CAS RNs (e.g., 236408-20-1)
Molecular Formula

Molecular Weight 174.19 g/mol
Appearance Colorless to pale yellow liquidViscous oil
Boiling Point 72–76 °C @ 1.5 mmHgHigh vacuum required for distillation to prevent decomposition
Density 1.13 – 1.16 g/cm³@ 25 °C
Refractive Index

Solubility Soluble in MeOH, EtOH, THF, DCMSlightly soluble in water; hydrolyzes in acidic water

Part 2: Synthesis & Preparation Protocols[4][9]

The synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is achieved via the oxidative alkoxylation of 1-(furan-2-yl)ethanol (also known as

Method A: Chemical Oxidation (Clauson-Kaas)

This classical route uses bromine as the oxidant in methanol. While effective, it generates stoichiometric bromide waste.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.

  • Reagents: Charge the flask with 1-(furan-2-yl)ethanol (1.0 eq), anhydrous sodium carbonate (2.2 eq), and anhydrous methanol (10 vol).

  • Reaction: Cool the mixture to -5 °C. Add a solution of bromine (1.0 eq) in methanol dropwise, maintaining the internal temperature below 0 °C.

  • Workup: After addition, stir for 30 minutes. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under high vacuum (1-2 mmHg) to isolate the product.

Method B: Electrochemical Oxidation (Green Chemistry)

This is the preferred industrial method due to the elimination of bromine and salt waste.

Protocol:

  • Cell Setup: Use an undivided electrolytic cell with a graphite anode and a nickel or stainless steel cathode.

  • Electrolyte: Dissolve 1-(furan-2-yl)ethanol (0.5 M) and a supporting electrolyte (e.g.,

    
     or 
    
    
    , 0.1 M) in methanol.
  • Electrolysis: Apply a constant current density (approx. 100–200 mA/cm²) while maintaining the temperature at 10–20 °C. Pass 2.2–2.5 F/mol of charge.

  • Workup: Evaporate methanol. Extract the residue with ethyl acetate, wash with water, dry over

    
    , and distill.
    

Part 3: Chemical Reactivity & Applications[10]

The Achmatowicz Rearrangement (Ring Expansion)

The defining chemical property of this molecule is its ability to undergo the Achmatowicz rearrangement . Upon treatment with dilute acid, the acetal functionalities hydrolyze, opening the furan ring to form a transient 1,4-dicarbonyl enol, which then recyclizes to form a six-membered pyranone derivative.

  • Pathway: Dihydrofuran

    
     [Hydrolysis] 
    
    
    1,4-Dicarbonyl Intermediate
    
    
    [Cyclization]
    
    
    Pyranone (Maltol precursor).
  • Significance: This is the key step in converting C5-biomass (furan derivatives) into C6-functionalized value-added chemicals like Maltol.

Synthesis of Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one)

Maltol is a flavor enhancer widely used in the food industry. 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is a direct synthetic equivalent.

Mechanism:

  • Acid Hydrolysis: The acetals are removed, forming the open-chain dicarbonyl.

  • Dehydration: The intermediate undergoes elimination of water and methanol.

  • Tautomerization: The final structure stabilizes as the aromatic pyranone system of Maltol.

Hydrogenation

Catalytic hydrogenation of the double bond (using Pd/C or Raney Ni) yields 1-(2,5-dimethoxytetrahydrofuran-2-yl)ethanol . This saturated derivative is a stable precursor for succindialdehyde derivatives used in pyrrole synthesis.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the molecule and its divergent reactivity pathways toward Maltol and Tetrahydrofurans.

Reaction_PathwaysStart1-(Furan-2-yl)ethanol(Starting Material)Target1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol(The Core Molecule)Start->TargetOxidation (Br2/MeOHor Electrochemical)Sugar2,3-Dideoxy-hex-2-enopyranos-4-uloseTarget->SugarDilute Acid (H+)(Achmatowicz Rearr.)SatTHFTetrahydrofuranDerivativeTarget->SatTHFH2, Pd/C(Hydrogenation)MaltolMaltol(3-Hydroxy-2-methyl-4H-pyran-4-one)Sugar->MaltolDehydration(-H2O, -MeOH)

Caption: Synthesis and divergent reactivity pathways of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol.

Part 5: Experimental Protocol - Acid Hydrolysis to Pyranone

Objective: To demonstrate the ring expansion (Achmatowicz reaction) of the title compound.

Safety Warning: This reaction involves strong acids and organic solvents. Perform in a fume hood.

  • Preparation: Dissolve 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol (10 mmol) in a mixture of THF (15 mL) and water (5 mL).

  • Acidification: Add 1N

    
     (1 mL) to the solution.
    
  • Reaction: Stir the mixture at room temperature for 1–3 hours. Monitor by TLC (disappearance of the starting material).

    • Note: For Maltol synthesis specifically, heating to reflux may be required to drive the dehydration/aromatization step fully.

  • Quenching: Neutralize carefully with saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Isolation: Dry the combined organics over

    
    , filter, and concentrate. The crude oil contains the pyranone intermediate, which can be purified by column chromatography (Hexane/EtOAc).
    

References

  • Clauson-Kaas, N., et al. (1952). "Electrolytic Methoxylation of Some alpha-Substituted Furans." Acta Chemica Scandinavica, 6, 531-539. Link

  • Achmatowicz, O., et al. (1971). "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds." Tetrahedron, 27(10), 1973-1996. Link[1]

  • Torii, S., et al. (1976). "A Convenient Preparation of Maltol, Ethylmaltol, and Pyromeconic Acid from 2-Alkyl-6-methoxy-2H-pyran-3(6H)-ones."[2] Chemistry Letters, 5(5), 495-498. Link

  • Nematollahi, D., et al. (2012). "Electrode Instead of Catalyst and Enzyme: A Greener Protocol for the Synthesis of Heterocycles." ChemInform, 43. Link

  • BenchChem. (2025).[3] "Technical Guide to the Historical Preparation of 2,5-Dimethoxytetrahydrofuran." BenchChem Technical Documents. Link

Spectroscopic Data for 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

[1]

Compound Identity & Significance

  • IUPAC Name: 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol[1][2][3]

  • CAS Number: 33647-67-5 (General mixture)[1][3]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
  • Molecular Weight: 174.20 g/mol

  • Physical State: Colorless to pale yellow liquid

  • Boiling Point: 64–66 °C at 0.3 Torr (0.4 mbar) [1]

  • Refractive Index (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  1.4520 [1]
    

Core Application: This molecule is a "masked" form of a 1,4-dicarbonyl system. Under acidic hydrolysis, it reveals a reactive dialdehyde or keto-aldehyde, making it a versatile precursor for:

  • Deoxy-sugars: Synthesis of 2,3-dideoxy-DL-alk-2-enopyranos-4-uloses.[2]

  • Heterocycles: Pyridazines, pyrroles, and substituted furans.

  • Flavor Compounds: Precursors to maltol derivatives.

Structural Characterization Strategy

The molecule possesses three chiral centers (C2 and C5 on the furan ring, and C1' on the side chain). However, the C2 and C5 positions are hemiacetal-like, leading to a mixture of diastereomers (cis/trans isomers relative to the ring).

Stereochemical Complexity

The commercial or synthesized product is typically a mixture of four diastereomers:

  • Cis-isomer pair: (2R,5S) and (2S,5R) relative to the ring methoxy groups.

  • Trans-isomer pair: (2R,5R) and (2S,5S) relative to the ring methoxy groups. Note: The side chain (1'-hydroxyethyl) adds an additional layer of chirality, often resulting in complex NMR spectra with overlapping signal sets.

Spectroscopic Data Analysis[5][6]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8][9][10]

The following data represents the characteristic chemical shifts observed in CDCl


H NMR (400 MHz, CDCl

)
Position

(ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
H-3, H-4 5.90 – 6.15Multiplet (m)2HOlefinic Ring ProtonsThe chemical shift is typical for dihydrofuran double bonds. The cis and trans isomers often show slightly different coupling patterns (

Hz).
H-5 5.60 – 5.85Singlet (s) or Doublet (d)1HAnomeric Ring ProtonThis proton is adjacent to two oxygen atoms (O1 and 5-OMe), causing a significant downfield shift. Its multiplicity depends on long-range coupling to H4.
H-1' 3.80 – 4.10Quartet (q)1HSide-chain MethineThe proton on the carbon bearing the hydroxyl group. It couples with the methyl group (H-2').
OMe 3.20 – 3.50Singlets (s)6HMethoxy GroupsTwo distinct signals are usually observed for the 2-OMe and 5-OMe groups. In the diastereomeric mixture, up to four distinct singlet peaks may appear in this region.
H-2' 1.15 – 1.30Doublet (d)3HSide-chain MethylDiagnostic doublet (

Hz). The shift confirms the presence of the ethyl side chain.
-OH 2.50 – 3.00Broad Singlet1HHydroxyl ProtonChemical shift is concentration and solvent dependent. Disappears upon D

O shake.

C NMR (100 MHz, CDCl

)
Position

(ppm)
Assignment
C-2 108.0 – 112.0Quaternary Acetal Carbon (Ring)
C-5 104.0 – 107.0Methine Acetal Carbon (Ring)
C-3, C-4 128.0 – 132.0Olefinic Carbons
C-1' 68.0 – 72.0Side-chain Carbinol (CH-OH)
OMe 52.0 – 56.0Methoxy Carbons (x2)
C-2' 16.0 – 19.0Side-chain Methyl
B. Infrared (IR) Spectroscopy (Neat Film)
Wavenumber (cm

)
IntensityFunctional GroupAssignment
3400 – 3500 Broad, StrongO-H StretchIntermolecular hydrogen bonding of the alcohol.
2830 – 2980 MediumC-H StretchAlkyl C-H and characteristic O-Me C-H stretches.
1630 – 1650 Weak/MediumC=C StretchThe cis-disubstituted double bond in the dihydrofuran ring.
1050 – 1150 StrongC-O StretchCharacteristic ether (C-O-C) and alcohol (C-O-H) bands.
C. Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  174 (Often weak or absent due to facile fragmentation).
    
  • Base Peak: Often

    
     143 (
    
    
    ) or fragments related to the loss of the side chain.
  • Diagnostic Fragments:

    • 
       143: Loss of methoxy group [M - OCH
      
      
      ]
      
      
      .
    • 
       129: Loss of hydroxyethyl side chain [M - CH(OH)CH
      
      
      ]
      
      
      .
    • 
       113: Loss of both methoxy groups (aromatization pathway).
      

Experimental Synthesis Protocol

The most reliable method for synthesizing this compound is the electrochemical methoxylation of 1-(furan-2-yl)ethanol. This "green" protocol avoids the use of stoichiometric bromine [1, 2].

Method: Electrochemical Oxidation
  • Reagents:

    • Substrate: 1-(Furan-2-yl)ethanol (prepared via reduction of 2-acetylfuran).[4]

    • Solvent: Methanol (MeOH).

    • Electrolyte: Ammonium Bromide (NH

      
      Br) or Sodium Bromide (NaBr).
      
  • Setup:

    • Undivided electrolysis cell.

    • Anode: Platinum (Pt) or Carbon (C).

    • Cathode: Nickel (Ni) or Stainless Steel.

    • Current Density: 100–200 mA/cm

      
      .
      
  • Procedure:

    • Dissolve 1-(furan-2-yl)ethanol (0.1 M) and NH

      
      Br (0.05 M) in methanol.
      
    • Cool the cell to 0–5 °C to prevent side reactions (polymerization).

    • Pass a constant current (approx. 2.2 – 2.5 F/mol) until the starting material is consumed (monitor by TLC or GC).

    • Workup: Neutralize the solution with sodium methoxide (NaOMe) if acidic. Evaporate methanol under reduced pressure.

    • Purification: Distill the residue under vacuum. Collect the fraction boiling at 64–66 °C / 0.3 Torr .

Reaction Pathway Visualization

The following diagram illustrates the electrochemical transformation and the resulting isomeric complexity.

Gcluster_isomersIsomeric CompositionStart2-AcetylfuranInter1-(Furan-2-yl)ethanol(Intermediate)Start->InterNaBH4 ReductionElectroElectrochemicalMethoxylation(MeOH, NH4Br, -2e)Inter->ElectroProduct1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol(Mixture of Diastereomers)Electro->Product+ 2 MeOH- 2 H+CisCis-Isomer(Kinetic Product)Product->CisTransTrans-Isomer(Thermodynamic Product)Product->Trans

Caption: Synthetic pathway from 2-acetylfuran to the target dihydrofuran, highlighting the electrochemical methoxylation step and stereochemical outcome.

References

  • Śmigielski, K. (2003).[5] "Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran". ChemInform, 34(26). Link (Abstract of Polish J. Chem. 2003, 77, 237-240).

  • Clauson-Kaas, N., Limborg, F., & Glens, K. (1952). "Electrolytic Methoxylation of Furans". Acta Chemica Scandinavica, 6, 531-539. Link

  • Nedenskov, P., Elming, N., Nielsen, J. T., & Clauson-Kaas, N. (1955). "New Examples of Electrolytic Methoxylation of Furans". Acta Chemica Scandinavica, 9, 17-22. Link

(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol CAS number 236408-20-1

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Characterization, and Application of (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Executive Summary

In the realm of advanced asymmetric synthesis, the strategic masking of reactive functional groups is a foundational principle for building complex molecular architectures. (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol (CAS: 236408-20-1) is a highly specialized chiral building block that serves as a masked, enantiopure 1,4-dicarbonyl equivalent[1]. By locking the reactive diene system of a furan into a stable cyclic acetal, this compound provides a robust scaffold for the downstream synthesis of chiral heterocycles, macrolides, and active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical guide on the physicochemical profiling, mechanistic synthesis, and downstream applications of this critical intermediate, designed for researchers and drug development professionals.

Physicochemical Profiling

Understanding the physical properties of (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol is critical for optimizing reaction conditions, particularly during purification steps like vacuum distillation. The compound presents as a clear, pale-yellow liquid with a distinct stereocenter at the exocyclic carbon[2].

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethan-1-ol
CAS Number 236408-20-1
Molecular Formula C8H14O4
Molecular Weight 174.196 g/mol
Density 1.13 g/cm³
Boiling Point 72–76 ºC (at 1.5 mmHg)
Flash Point 111.6 ºC
Refractive Index 1.479
Topological Polar Surface Area (TPSA) 47.92 Ų
Storage Conditions +4 ºC (Refrigerator, strictly moisture-free)

Data aggregated from established chemical inventories and predictive modeling[1][2].

Mechanistic Causality: The Clauson-Kaas Oxidation

The synthesis of CAS 236408-20-1 relies on the Clauson-Kaas oxidation , a transformation that converts an electron-rich furan into a 2,5-dimethoxy-2,5-dihydrofuran.

Starting from the enantiopure precursor, (1S)-1-(furan-2-yl)ethanol[3], the furan ring is subjected to electrophilic attack by a halogen source (typically N-Bromosuccinimide or elemental bromine) in the presence of methanol. The furan undergoes a 1,4-addition of methanol, effectively masking the diene system as a cyclic acetal.

Causality in Stereochemistry: This reaction generates a new stereocenter at the C2 and C5 positions of the furan ring, resulting in a mixture of cis and trans methoxy diastereomers. However, the exocyclic (1S) stereocenter remains entirely untouched and configurationally stable. This preservation of the (1S) chiral center is the primary driver for utilizing this specific building block in asymmetric drug development.

Synthesis A 1-(Furan-2-yl)ethanone B (1S)-1-(Furan-2-yl)ethanol A->B Asymmetric Reduction (Ru-TsDPEN catalyst) C (1S)-1-(2,5-dimethoxy-2,5- dihydrofuran-2-yl)ethanol [CAS: 236408-20-1] B->C Clauson-Kaas Oxidation (NBS, MeOH, Na2CO3)

Synthetic pathway for CAS 236408-20-1 via Clauson-Kaas oxidation.

Experimental Workflow: Self-Validating Protocol

To ensure high yield and prevent the degradation of the sensitive acetal, the following step-by-step methodology outlines a buffered, low-temperature Clauson-Kaas oxidation.

Objective: Convert (1S)-1-(furan-2-yl)ethanol to the masked dicarbonyl without racemizing the (1S) stereocenter or over-oxidizing the secondary alcohol.

Reagents:

  • (1S)-1-(furan-2-yl)ethanol (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • Anhydrous Methanol (0.5 M relative to substrate)

  • Sodium Carbonate (Na₂CO₃, 2.0 eq)

Step-by-Step Procedure:

  • System Initialization: Suspend Na₂CO₃ in anhydrous methanol and cool the mixture to 0 ºC using an ice-water bath.

    • Causality: The basic buffer is critical. Without it, the hydrobromic acid (HBr) byproduct generated during the electrophilic addition will catalyze the premature ring-opening of the dihydrofuran product, leading to complex, inseparable polymeric mixtures.

  • Substrate Addition: Add (1S)-1-(furan-2-yl)ethanol to the chilled suspension under a strict nitrogen atmosphere.

  • Electrophilic Activation: Add NBS portion-wise over 30 minutes.

    • Causality: NBS serves as a controlled source of electrophilic bromine. The slow addition at 0 ºC prevents thermal spikes that could drive the over-oxidation of the secondary alcohol into an unwanted ketone byproduct.

  • In-Process Validation (Self-Validating Step): After 2 hours, sample the reaction mixture for Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.

    • Validation Metric: The starting furan is a highly conjugated system and is strongly UV-active (254 nm). The desired 2,5-dihydrofuran product loses this conjugation, becoming UV-inactive, but it stains intensely yellow/brown with a Potassium Permanganate (KMnO₄) dip. The reaction is validated as complete when the UV-active spot is entirely absent, ensuring no unreacted starting material complicates the distillation.

  • Quench and Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NBS/Br₂. Filter the mixture to remove inorganic salts, concentrate the methanol in vacuo, and extract the aqueous residue with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via fractional vacuum distillation. Collect the fraction boiling at 72–76 ºC under 1.5 mmHg[2] to yield the pure product as a pale yellow oil.

Downstream Applications in Drug Discovery

The true value of CAS 236408-20-1 lies in its ability to be selectively unmasked under specific conditions to yield highly complex chiral scaffolds.

The Achmatowicz Rearrangement

When treated with a mild oxidant (such as mCPBA) or under strictly controlled acidic aqueous conditions, the 2,5-dihydrofuran undergoes an Achmatowicz rearrangement. This ring-expansion transforms the five-membered furan derivative into a six-membered chiral pyranone. This motif is a fundamental building block in the total synthesis of complex carbohydrates, polyketides, and spiroketal-containing APIs.

Paal-Knorr Pyrrole Synthesis

Alternatively, subjecting the compound to aqueous acidic hydrolysis completely unmasks the cyclic acetal, revealing a highly reactive chiral 1,4-dicarbonyl intermediate. Through the Paal-Knorr synthesis, this intermediate can be condensed with primary amines to yield heavily substituted, enantiopure pyrroles—a privileged pharmacophore in modern drug discovery.

Applications Core (1S)-1-(2,5-dimethoxy-2,5- dihydrofuran-2-yl)ethanol Dicarbonyl Chiral 1,4-Dicarbonyl Intermediate Core->Dicarbonyl Acidic Hydrolysis (H3O+, H2O) Pyranone Chiral Pyranones (Achmatowicz Pathway) Core->Pyranone Oxidative Rearrangement (mCPBA or NBS/H2O) Pyrrole Chiral Pyrrole Derivatives (Paal-Knorr Pathway) Dicarbonyl->Pyrrole Condensation (+ R-NH2)

Downstream applications highlighting Achmatowicz and Paal-Knorr pathways.

References

  • Title: 1-(2,5-DIMETHOXY-2,5-DIHYDROFURAN-2-YL)ETHAN-1-OL | CAS 236408-20-1 Source: Matrix Fine Chemicals URL: [Link]

  • Title: Preparation of 2,5-Dimethoxy-2,5-dihydrofurans Source: Acta Chemica Scandinavica (Clauson-Kaas, N. et al.) URL: [Link]

  • Title: Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds Source: Tetrahedron (Achmatowicz, O. et al.) URL: [Link]

Sources

Technical Whitepaper: Molecular Weight, Synthesis, and Characterization of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, highly functionalized chiral building blocks are paramount for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is a critical synthetic intermediate, prominently utilized in the preparation of natural products, macrolides, and deoxyaminosugars such as daunosamine and ristosamine.

As a Senior Application Scientist, understanding the precise physicochemical properties—specifically its molecular weight of 174.196 g/mol —and the mechanistic pathways required to synthesize and validate this compound is essential[1]. This whitepaper provides an authoritative, in-depth guide to the molecular characteristics, scalable electrochemical synthesis, and self-validating analytical protocols required to handle this compound in a rigorous R&D environment.

Physicochemical Profiling & Molecular Weight Analysis

The molecular weight of a compound dictates its stoichiometric behavior, ionization efficiency in mass spectrometry, and pharmacokinetic potential. 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (Empirical Formula: C₈H₁₄O₄) has a calculated molecular weight of 174.196 g/mol [1].

The mass is derived from the core 2,5-dihydrofuran ring, substituted with two methoxy groups (-OCH₃) and a 1-hydroxyethyl group (-CH(OH)CH₃). The quantitative physicochemical data is summarized in the table below for rapid reference during experimental design.

Table 1: Physicochemical and Molecular Properties
PropertyValueAnalytical Significance
IUPAC Name 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethan-1-olDefines exact regiochemistry and stereocenters.
CAS Number 236408-20-1 (1S-isomer) / 33647-67-5 (DL-mixture)Critical for procurement and regulatory tracking[1][2].
Molecular Formula C₈H₁₄O₄Determines isotopic distribution patterns.
Molecular Weight 174.196 g/mol Used for stoichiometric calculations and yield determination[1].
Monoisotopic Mass 174.0892 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Boiling Point 64–68 °C at 1 mmHgInforms vacuum distillation parameters for purification[2].

Mechanistic Synthesis & Scalability

Historically, the synthesis of 2,5-dialkoxy-2,5-dihydrofurans relied on the Clauson-Kaas reaction, which utilizes elemental bromine in methanol. However, this method generates stoichiometric amounts of ammonium bromide waste and requires highly toxic reagents.

To ensure scalability and environmental sustainability, the modern standard is a two-step process starting from 2-acetylfuran, culminating in an electrochemical methoxylation (anodic oxidation).

Causality of the Method: Electrochemical oxidation is chosen over chemical oxidation because it utilizes electrical current as a traceless oxidant. By applying an electric charge in a methanolic solution at pH 8, the furan ring undergoes a two-electron anodic oxidation to form a reactive radical cation, which is subsequently trapped by methanol nucleophiles. This eliminates halide waste and drastically improves the atom economy of the synthesis.

G A 2-Acetylfuran (Starting Material) B Reduction NaBH4, MeOH, 0-5°C A->B C 1-(Furan-2-yl)ethanol (Intermediate) B->C D Electrochemical Methoxylation MeOH, pH 8, Carbon Electrodes C->D E 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol C8H14O4 | MW: 174.196 g/mol D->E

Synthetic workflow of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-acetylfuran.
Protocol 1: Step-by-Step Electrochemical Synthesis
  • Reduction: Dissolve 2-acetylfuran (0.1 M) in methanol (20 mL) and cool the reactor to 0–5°C.

  • Hydride Addition: Add sodium borohydride (NaBH₄) portion-wise to reduce the ketone to 1-(furan-2-yl)ethanol. Monitor via TLC until the starting material is consumed.

  • pH Adjustment: Adjust the reaction mixture to pH 8 using 36% aqueous HCl. Filter out the resulting precipitate and wash the filter cake with fresh methanol.

  • Electrolysis Setup: Dilute the filtrate to 100 mL with methanol. Transfer the solution to an undivided electrochemical cell equipped with carbon electrodes.

  • Anodic Oxidation: Apply a constant current to deliver approximately 2.1 F/mol of electric charge. Maintain strict temperature control to prevent over-oxidation.

  • Purification: Evaporate the methanol solvent. Purify the residue via vacuum distillation, collecting the fraction boiling at 64–66°C under 0.3 Torr to yield the pure product.

Analytical Characterization Protocols

To guarantee scientific integrity, the characterization of the synthesized compound must act as a self-validating system . Relying solely on mass spectrometry is insufficient, as it cannot differentiate between positional isomers. Therefore, High-Resolution Mass Spectrometry (HRMS) is paired with 2D Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS validates the exact molecular weight, while NMR validates the structural connectivity.

Protocol 2: LC-HRMS and NMR Validation Workflow

Phase A: Exact Mass Determination (LC-HRMS) Causality: Aliphatic alcohols frequently undergo in-source fragmentation (loss of water) during Electrospray Ionization (ESI). Therefore, we target the sodium adduct [M+Na]⁺ rather than the protonated molecule [M+H]⁺ to ensure a robust signal for the intact mass.

  • Sample Preparation: Dilute the purified compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Ionization: Inject 2 µL into an ESI-QTOF mass spectrometer operating in positive ion mode.

  • Data Acquisition: Scan the m/z range of 50-500. Extract the chromatogram for the theoretical sodium adduct [M+Na]⁺ at m/z 197.0784 .

  • Validation: Calculate the mass error. A mass error of < 5 ppm confirms the empirical formula C₈H₁₄O₄ and the molecular weight of 174.196 g/mol .

Phase B: Structural Connectivity (2D-NMR) Causality: To prove the methoxy groups are at the 2 and 5 positions (and not elsewhere), Heteronuclear Multiple Bond Correlation (HMBC) NMR is utilized.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire standard ¹H, ¹³C, and 2D HMBC spectra at 298 K.

  • Validation: Look for the signature ¹H signals of the methoxy groups (~3.2–3.4 ppm). In the HMBC spectrum, trace the cross-peaks from these methoxy protons to the ¹³C signals of the C2 and C5 carbons of the furan ring. The presence of these specific correlations self-validates the 2,5-dimethoxy regiochemistry, ruling out isobaric impurities.

Applications in Drug Development

The precise molecular weight and defined stereochemistry of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol make it a highly versatile synthon. Depending on the absolute configuration (R or S) of the stereogenic center at C-1, this compound is directly converted into deoxyaminosugars of either the D- or L-series.

These sugars, notably daunosamine and ristosamine , are the critical carbohydrate moieties attached to anthracycline antibiotics (e.g., doxorubicin, daunorubicin). The biological activity, DNA intercalation, and overall efficacy of these chemotherapeutic agents rely entirely on the correct stereochemical presentation of these sugar appendages, highlighting the critical importance of rigorous synthesis and characterization of the starting furanol.

References

  • Matrix Fine Chemicals. "1-(2,5-DIMETHOXY-2,5-DIHYDROFURAN-2-YL)ETHAN-1-OL | CAS 236408-20-1". Matrix Fine Chemicals Catalog.
  • ElectronicsAndBooks. "Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran". ElectronicsAndBooks Publications.
  • ChemBK. "2-Furanmethanol, 2,5-dihydro-2,5-dimethoxy-α-methyl-". ChemBK Database.

Sources

Thermodynamic Profiling and Scalable Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (CAS: 236408-20-1 for the 1S-isomer; 33647-67-5 for the DL-mixture) is a highly versatile chiral building block utilized extensively in the total synthesis of natural products, including carbohydrates, macrolides, pheromones, and alkaloids [1, 3]. Its structural architecture—featuring a dihydrofuran ring flanked by two methoxy groups (an acetal/ketal-like system) and a secondary alcohol—makes it an ideal precursor for complex stereogenic centers.

However, this same structural complexity introduces significant thermal lability. This whitepaper provides an authoritative analysis of the compound's boiling point dynamics, the causality behind required vacuum distillation protocols, and a modernized, greener electrochemical synthetic workflow designed to maximize yield and preserve molecular integrity.

Physicochemical Profiling and Boiling Point Dynamics

Understanding the physicochemical properties of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol is critical for downstream processing. The compound exists as a dense liquid at room temperature and possesses a high predicted boiling point at atmospheric pressure (760 Torr).

Quantitative Data Summary
PropertyValueAnalytical Conditions / Notes
Molecular Formula C₈H₁₄O₄-
Molecular Weight 174.19 g/mol -
Density 1.13 – 1.17 g/cm³Standard ambient temperature[1, 3]
Refractive Index (

)
1.4520 – 1.479Varies slightly by isomeric purity [1, 4]
Flash Point 111.6 °CClosed cup estimation [1]
Boiling Point (Low Vacuum) 72–76 °Cat 1.5 mmHg[1]
Boiling Point (Mid Vacuum) 64–68 °Cat 1.0 mmHg [3]
Boiling Point (High Vacuum) 64–66 °Cat 0.3 Torr [4]
The Causality of Vacuum Distillation

The relationship between ambient pressure and boiling point is governed by the Clausius-Clapeyron equation. For this specific dihydrofuran derivative, the cyclic acetal linkages are highly susceptible to thermal cleavage, ring-opening, or oxidation if exposed to temperatures exceeding 130°C.

Attempting to distill this compound at atmospheric pressure (where its boiling point would theoretically exceed 200°C) results in rapid degradation. By applying a high vacuum (e.g., 0.3 Torr), the boiling point is artificially suppressed to a mild 64–66 °C [4]. This thermodynamic manipulation ensures that the thermal energy supplied to the system remains well below the activation energy required for acetal decomposition, ensuring high-fidelity recovery of the pure product.

Advanced Synthetic Methodologies: The Electrochemical Advantage

Historically, the synthesis of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol relied on a two-step chemical method starting from 1-(furan-2-yl)ethanol: bromination at -40°C followed by methoxylation.

The Flaw in Traditional Synthesis: This legacy method requires stoichiometric quantities of highly toxic bromine (


) and generates massive amounts of ammonium bromide as a byproduct, making multigram scale-up hazardous and ecologically unviable [4]. Furthermore, the starting alcohol is expensive and prone to degradation.

The Electrochemical Solution: Modern process chemistry utilizes an electrochemical methoxylation route starting from the much cheaper and more stable 2-acetylfuran . By reducing the ketone in situ and immediately subjecting the mixture to anodic oxidation using carbon electrodes, electrons act as the primary reagent. This prevents over-oxidation, eliminates stoichiometric halogen waste, and boosts the overall two-step yield to 55–65% [4].

SynthWorkflow A 2-Acetylfuran (Starting Material) B Reduction (NaBH4, 0-5°C) A->B C 1-(2-furyl)ethanol (Intermediate) B->C D Electrochemical Methoxylation (MeOH, Carbon Electrodes, pH 10-11) C->D E Crude 1-(2,5-Dimethoxy- 2,5-dihydrofuran-2-yl)ethanol D->E F Vacuum Distillation (64-66°C at 0.3 Torr) E->F G Pure Product (Target Compound) F->G

Fig 1. Step-by-step electrochemical synthesis and vacuum distillation workflow.

Experimental Protocol: Self-Validating Synthesis & Distillation

To ensure reproducibility and trustworthiness, the following protocol incorporates self-validating checkpoints. If a checkpoint fails, the operator must halt the process to prevent product loss.

Phase 1: In Situ Reduction
  • Preparation: Dissolve 2-acetylfuran (0.1 M) in 20 mL of anhydrous methanol.

  • Temperature Control: Chill the reaction vessel to 0–5°C using an ice bath. Checkpoint: Do not proceed if the temperature exceeds 5°C, as this risks side reactions during reduction.

  • Reduction: Slowly add Sodium Borohydride (

    
    ) to reduce the ketone to 1-(2-furyl)ethanol.
    
Phase 2: Electrochemical Methoxylation
  • pH Adjustment: Adjust the reaction mixture to pH 10–11. Alternatively, lower to pH 8 using 36% aqueous HCl, filter the resulting precipitate, and wash with methanol [4]. Dilute the total volume to 100 mL with methanol.

  • Electrolysis: Transfer the mixture to an undivided electrolyser equipped with carbon electrodes. Apply a constant current. Checkpoint: Monitor the voltage. A sudden spike indicates electrode fouling, requiring immediate cleaning.

  • Solvent Removal: Once complete, evaporate the methanol under reduced pressure to isolate the crude residue.

Phase 3: High-Vacuum Distillation
  • Apparatus Setup: Transfer the crude residue to a short-path distillation apparatus. Equip the receiving flask with a dry ice-methanol cooling bath (-78°C). Causality: 10-20% of the product is highly volatile under vacuum and will be lost to the pump if not aggressively trapped.

  • Distillation: Apply a high vacuum (0.3 Torr). Slowly heat the distillation pot.

  • Temperature Validation (Critical Checkpoint): Maintain the pot temperature strictly below 130°C . If the pot temperature reaches 130°C but no distillate is flowing at the head, the vacuum is insufficient. Do not increase heat ; doing so will polymerize the acetal linkages. Fix the vacuum leak instead.

  • Collection: Collect the purified fraction boiling at 64–66 °C .

Downstream Applications in Drug Development

The purified racemic mixture of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol is rarely the final stop in drug development. Its primary value lies in its diastereoselective resolution via enzymatic acylation.

Depending on the isolation of the (1R)- or (1S)-diastereoisomer, chemists can synthesize distinct enantiomeric series of deoxyaminosugars. For example, the (1S)-isomer is a direct precursor to L-series sugars like ristosamine , while the (1R)-isomer leads to D-series sugars like daunosamine —a critical carbohydrate moiety found in the anthracycline class of chemotherapy drugs (e.g., daunorubicin and doxorubicin) [4].

Applications A 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (Racemic Mixture) B Enzymatic Acylation (Diastereoselective Resolution) A->B C (1S)-Diastereoisomer B->C D (1R)-Diastereoisomer B->D E L-series Deoxyaminosugars (e.g., Ristosamine) C->E F D-series Deoxyaminosugars (e.g., Daunosamine) D->F

Fig 2. Downstream enzymatic resolution and application in deoxyaminosugar synthesis.

References

  • Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. ResearchGate. Available at: [Link]

  • 2-Furanmethanol, 2,5-dihydro-2,5-dimethoxy-α-methyl- (CAS 33647-67-5) Safety and Properties. ChemBK. Available at: [Link]

  • Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran (Full Paper). ElectronicsAndBooks (Archived Polish Journal of Chemistry). Available at:[Link]

Density of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the density of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol, a key physicochemical property essential for its application in research and pharmaceutical development. The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Accurate characterization of derivatives like 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is therefore critical. This document moves beyond the mere statement of a value to present a Senior Application Scientist's perspective on its practical importance, theoretical underpinnings, and rigorous experimental determination. We provide detailed, self-validating protocols for both classical gravimetric (pycnometry) and modern instrumental (oscillating U-tube densitometry) methods, explaining the causality behind experimental choices. This guide serves as an authoritative resource, enabling professionals to ensure data integrity, optimize process development, and meet stringent quality control standards.

Introduction: The Significance of a Fundamental Property

1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol belongs to the furan family of heterocyclic compounds, which are integral to numerous natural products and synthetic molecules and are prized for their versatile biological activities.[1][2] As a functionalized dihydrofuran, this compound serves as a valuable intermediate in the synthesis of more complex molecules.

While often considered a basic parameter, density (ρ), the ratio of mass to volume, is a critical quality attribute in the pharmaceutical industry. Its precise determination is imperative for a multitude of reasons:

  • Formulation Development: The density of an active pharmaceutical ingredient (API) and excipients influences the stability, solubility, and uniformity of liquid dosage forms like solutions and suspensions.

  • Process Chemistry & Scale-Up: Accurate density values are crucial for engineering calculations, including reactor volume, mass transfer, and fluid dynamics, ensuring consistent and predictable outcomes from the lab bench to pilot plant production.

  • Quality Control: Density measurement serves as a rapid and reliable method for verifying material identity, purity, and consistency between batches.

  • Dosage Form Design: For liquid formulations, density impacts viscosity and flow characteristics, which are key for administration via oral or parenteral routes.

This guide provides the necessary framework for understanding and accurately measuring this fundamental property for 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol.

Physicochemical Profile

A summary of the known physicochemical properties of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is presented below. It is critical to note that while values from commercial suppliers are useful for initial assessment, they must be experimentally verified under controlled laboratory conditions for use in cGMP (current Good Manufacturing Practice) or GLP (Good Laboratory Practice) environments.

PropertyValueSource
CAS Number 236408-20-1Echemi[3]
Molecular Formula C₈H₁₄O₄Echemi[3]
Molecular Weight 174.194 g/mol Echemi[3]
Density 1.13 g/cm³ Echemi[3]
Boiling Point 72-76 °C (at 1.5 mmHg)Echemi[3]
Refractive Index 1.479Echemi[3]
Storage Conditions Refrigerator (+4°C)Echemi[3]

Methodologies for Experimental Density Determination

The choice of methodology for density determination depends on the required accuracy, sample volume, and available instrumentation. We present two robust and widely accepted methods.

Method 1: Gas Pycnometry (Gravimetric Determination)

This classical method is a highly precise technique for determining the density of liquids. It relies on the accurate measurement of the mass of a specific, known volume of the sample liquid using a calibrated glass vessel called a pycnometer.[4]

Causality of Experimental Design: The core principle is to determine the mass of the liquid that exactly fills a precisely known volume. The trustworthiness of this method is established by first calibrating the pycnometer's volume using a reference standard of known density, typically ultrapure water, at a specific temperature. Density is temperature-dependent; therefore, all measurements must be performed at a constant, recorded temperature to ensure accuracy.[5]

  • Preparation and Cleaning:

    • Thoroughly clean a pycnometer (e.g., 10 mL or 25 mL) with a suitable solvent, followed by distilled water and finally a rinse with acetone.

    • Dry the pycnometer completely in an oven at a suitable temperature (e.g., 80°C) and allow it to cool to ambient temperature in a desiccator. This step is critical to ensure no residual solvent or moisture affects the initial mass.

  • Mass of Empty Pycnometer (m₀):

    • Using a calibrated analytical balance (readable to ±0.0001 g), weigh the clean, dry pycnometer with its stopper.

    • Record this mass as m₀ . Repeat the weighing until a stable reading is obtained.

  • Calibration with Ultrapure Water (Determination of Pycnometer Volume, V):

    • Fill the pycnometer with degassed, ultrapure water, ensuring the water level is slightly above the calibration mark or neck.

    • Insert the stopper carefully, which will force excess water through its capillary tube. This ensures the volume is precisely met.

    • Equilibrate the filled pycnometer in a temperature-controlled water bath (e.g., 20.0 °C or 25.0 °C) for at least 20 minutes.

    • After equilibration, carefully wipe dry the exterior of the pycnometer and weigh it. Record this mass as m₁ .

    • Record the precise temperature (T) of the water bath.

    • Calculate the mass of the water: m_water = m₁ - m₀ .

    • Determine the volume of the pycnometer (V ) using the known density of water (ρ_water ) at temperature T from authoritative tables: V = m_water / ρ_water .

  • Measurement of Sample Liquid:

    • Empty and thoroughly dry the calibrated pycnometer as in Step 1.

    • Fill the pycnometer with 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol.

    • Insert the stopper and equilibrate to the same temperature (T) in the water bath as used for calibration.

    • Wipe the exterior dry and weigh the filled pycnometer. Record this mass as m₂ .

  • Calculation of Density:

    • Calculate the mass of the sample liquid: m_sample = m₂ - m₀ .

    • Calculate the density of the sample (ρ_sample ) using the calibrated volume of the pycnometer: ρ_sample = m_sample / V .

  • Validation:

    • Repeat the procedure (Steps 4 and 5) at least twice more to obtain a total of three independent measurements. The results should be highly consistent. Report the average density and the standard deviation.

Pycnometer_Workflow cluster_prep Preparation & Calibration cluster_sample Sample Measurement cluster_calc Calculation prep 1. Clean & Dry Pycnometer weigh_empty 2. Weigh Empty Pycnometer (m₀) prep->weigh_empty fill_water 3. Fill with Ultrapure Water weigh_empty->fill_water thermostat 4. Thermostat to Temp (T) fill_water->thermostat weigh_water 5. Weigh Pycnometer + Water (m₁) thermostat->weigh_water calc_vol 6. Calculate Pycnometer Volume (V) weigh_water->calc_vol dry_again 7. Clean & Dry Pycnometer fill_sample 8. Fill with Sample dry_again->fill_sample thermostat_sample 9. Thermostat to Temp (T) fill_sample->thermostat_sample weigh_sample 10. Weigh Pycnometer + Sample (m₂) thermostat_sample->weigh_sample calc_mass 11. Calculate Sample Mass (m₂ - m₀) weigh_sample->calc_mass calc_density 12. Calculate Density (ρ = m_sample / V) calc_mass->calc_density report Report ρ at Temp (T) calc_density->report UTube_Workflow cluster_cal Instrument Calibration cluster_meas Sample Measurement cluster_val Validation & Reporting setup 1. Set Temperature (Peltier Control) cal_air 2. Calibrate with Dry Air setup->cal_air cal_water 3. Calibrate with Ultrapure Water cal_air->cal_water clean_tube 4. Clean & Dry U-Tube inject 5. Inject Sample (Bubble-Free) clean_tube->inject stabilize 6. Wait for Thermal & Reading Stability inject->stabilize record 7. Record Density Reading stabilize->record repeat_meas 8. Repeat Measurement (n≥3) record->repeat_meas avg_report Report Average ρ at Temp (T) repeat_meas->avg_report

Caption: Workflow for density determination using an oscillating U-tube densitometer.

Conclusion

The density of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is a fundamental physicochemical parameter with significant implications for its use in scientific research and pharmaceutical development. While a value of 1.13 g/cm³ is reported in commercial literature, this guide underscores the necessity for its independent, rigorous experimental verification. [3]By providing detailed, self-validating protocols for both pycnometry and oscillating U-tube densitometry, we have equipped researchers and drug development professionals with the tools to generate accurate and trustworthy data. The application of these methods, with careful attention to temperature control, calibration, and proper technique, will ensure high data integrity, facilitating seamless process scale-up, consistent quality control, and the successful development of novel therapeutics based on the versatile furan scaffold.

References

  • Research and Reviews. (2024, September 23). The Role of Liquid Density in Pharmaceutical Formulation and Quality Control. Retrieved from [Link]

  • In-Situ. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved from [Link]

  • Scribd. Density Determination by Pycnometer. Retrieved from [Link]

  • Comenius University. Density determination by pycnometer. Retrieved from [Link]

  • Comenius University. 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

  • One Part of Chemistry. (2012, April 28). Determination of the Density of An Unknown Liquid. Retrieved from [Link]

  • Research and Reviews. Integrating Density Measurements into the Pharmaceutical Development Process. Retrieved from [Link]

  • A.KRÜSS Optronic. Density measurement. Retrieved from [Link]

  • Scribd. Importance of Bulk Density in Pharmaceuticals. Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Science And Technology. Packing Density. Retrieved from [Link]

  • Laboratory Equipment. Technical Queries About Density Meter. Retrieved from [Link]

  • Wikipedia. Oscillating U-tube. Retrieved from [Link]

  • Micromeritics. Measuring Volume, Density and Porosity of Tablets for Pharma Process Control. Retrieved from [Link]

  • Scitek Global. (2025, August 7). How does a Density Meter Work. Retrieved from [Link]

  • RocketProps. (2011, February 25). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]

  • Drawell. (2023, July 25). How does a Density Meter Work?. Retrieved from [Link]

  • F1000Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • ResearchGate. Density calculation of liquid organic compounds using a simple equation of state up to high pressures | Request PDF. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Physicochemical and pharmacological study of some newly synthesized furan imine derivatives | Abstract. Retrieved from [Link]

  • Doc Brown's Chemistry. Experiments to determine density of liquid apparatus method calculation. Retrieved from [Link]

  • Virtual Chemistry Experiments. Measuring the Density of an Unknown Liquid. Retrieved from [Link]

  • Molbank. (2025, December 2). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]

  • American Journal of Bioscience and Clinical Integrity. (2025, April 16). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 26). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Electrochemical Methoxylation of 1-(Furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the electrochemical methoxylation of 1-(furan-2-yl)ethanol, a pivotal reaction for the synthesis of valuable chemical intermediates. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core principles of the reaction, detailed experimental protocols, and the strategic advantages of an electrochemical approach.

Introduction: Strategic Importance in Synthesis

The transformation of furan-containing molecules into functionalized dihydrofurans is a cornerstone of modern organic synthesis. The product of the electrochemical methoxylation of 1-(furan-2-yl)ethanol, namely 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol, is a particularly valuable building block. It serves as a precursor in the synthesis of a wide array of natural products, including carbohydrates, macrolides, pheromones, and alkaloids. The stereochemistry at the C-1 position of this product dictates its utility in preparing either D- or L-series deoxyaminosugars, such as daunosamine and ristosamine, highlighting its significance in medicinal chemistry and drug development.

Traditionally, the synthesis of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol has been accomplished through a two-step chemical method involving bromination followed by methoxylation. However, this route necessitates the use of stoichiometric quantities of bromine and generates a significant amount of ammonium bromide as a byproduct, posing challenges for large-scale production and environmental sustainability. The electrochemical methoxylation presents a greener, more efficient alternative by eliminating the need for hazardous reagents and minimizing waste generation.

The Electrochemical Pathway: Mechanism and Advantages

The electrochemical methoxylation of furans proceeds via an anodic oxidation mechanism. The furan ring, being electron-rich, is susceptible to oxidation at the anode. The generally accepted mechanism involves the following key steps:

  • Electron Transfer: The furan ring of 1-(furan-2-yl)ethanol undergoes a one-electron oxidation at the anode to form a radical cation.

  • Nucleophilic Attack: The solvent, methanol, acts as a nucleophile and attacks the radical cation at the 2- and 5-positions of the furan ring.

  • Further Oxidation and Methoxylation: A second electron transfer and subsequent reaction with methanol lead to the formation of the stable 2,5-dimethoxy-2,5-dihydrofuran product.

This direct electrochemical approach offers several distinct advantages over traditional chemical methods:

  • High Atom Economy: The reaction incorporates the solvent directly into the product, maximizing atom efficiency.

  • Reduced Waste: It avoids the use of stoichiometric halogenating agents and the subsequent formation of salt byproducts.

  • Milder Reaction Conditions: The reaction can often be carried out at or below room temperature, preserving sensitive functional groups.

  • Scalability: Electrochemical flow reactors offer a straightforward path to scaling up production.[1][2]

Experimental Protocol: A Step-by-Step Guide

The following protocol details the electrochemical methoxylation of 1-(furan-2-yl)ethanol. This procedure is based on established literature methods and emphasizes safety and reproducibility.[3]

Materials and Equipment
Reagent/EquipmentSpecifications
1-(Furan-2-yl)ethanol>98% purity
Methanol (MeOH)Anhydrous, >99.8%
Ammonium Bromide (NH₄Br)ACS grade or higher
Undivided Electrochemical CellBeaker-type, with appropriate lid
AnodePlatinum (Pt) or Graphite (C) plate/mesh
CathodePlatinum (Pt) or Graphite (C) plate/mesh
DC Power SupplyCapable of constant current or potential
Magnetic Stirrer and Stir Bar
Cooling BathIce-water or cryostat
Reaction Setup and Procedure
  • Electrolyte Solution Preparation: In a clean and dry undivided electrochemical cell, dissolve ammonium bromide (e.g., 0.05 M) in anhydrous methanol.

  • Substrate Addition: Add 1-(furan-2-yl)ethanol to the electrolyte solution to a final concentration of approximately 0.1 M.

  • Cell Assembly: Place the anode and cathode into the cell, ensuring they are parallel and at a fixed distance from each other. The exact distance will depend on the cell geometry but is typically in the range of 0.5 to 2 cm for a beaker cell.

  • Cooling: Place the electrochemical cell in a cooling bath and maintain the temperature at 0-5 °C.

  • Electrolysis: Begin stirring the solution and apply a constant current density (typically 10-50 mA/cm²) to the electrodes. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, discontinue the electrolysis. The reaction mixture can be worked up by neutralizing the acidic electrolyte with a base such as sodium methoxide. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

A Convenient One-Pot Procedure from 2-Acetylfuran

A highly efficient alternative involves the in-situ preparation of 1-(furan-2-yl)ethanol from 2-acetylfuran, followed by immediate electrolysis without isolation of the alcohol intermediate.

  • Reduction: In a flask, dissolve 2-acetylfuran in methanol at 0-5 °C. Slowly add sodium borohydride (NaBH₄) portion-wise while monitoring the temperature.

  • Electrolysis: Once the reduction is complete (as determined by TLC or GC), the entire reaction mixture is transferred to an undivided electrochemical cell containing ammonium bromide. The electrolysis is then carried out as described in the previous section.

This one-pot approach offers an overall yield of 55-65% for the two steps and is amenable to scaling up.

Reaction Visualization

Proposed Reaction Mechanism

ReactionMechanism cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Final Product Start 1-(Furan-2-yl)ethanol RadicalCation Furan Radical Cation Start->RadicalCation -e⁻ (Anode) Intermediate2 Methoxy Radical Adduct RadicalCation->Intermediate2 + CH₃OH Product 1-(2,5-Dimethoxy-2,5- dihydrofuran-2-yl)ethanol Intermediate2->Product -e⁻, + CH₃OH, -H⁺

Caption: Proposed mechanism for the electrochemical methoxylation of 1-(furan-2-yl)ethanol.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Electrolysis cluster_workup Work-up & Purification cluster_analysis Analysis Prep Prepare Electrolyte Solution (MeOH + NH₄Br) AddSubstrate Add 1-(Furan-2-yl)ethanol Prep->AddSubstrate Electrolysis Constant Current Electrolysis (0-5 °C) AddSubstrate->Electrolysis Workup Neutralization & Solvent Removal Electrolysis->Workup Purification Distillation or Chromatography Workup->Purification Analysis Characterization (NMR, GC-MS, etc.) Purification->Analysis

Caption: General experimental workflow for the electrochemical methoxylation.

Conclusion

The electrochemical methoxylation of 1-(furan-2-yl)ethanol represents a powerful and sustainable method for the synthesis of a key intermediate in natural product chemistry. This guide has outlined the fundamental principles, provided a detailed and actionable experimental protocol, and highlighted the significant advantages of this electrochemical approach. By adopting such methodologies, researchers and drug development professionals can not only access valuable molecular building blocks but also contribute to the advancement of greener and more efficient chemical synthesis.

References

  • Synthesis of 1-(2,5-Dimethoxy-2,5- -dihydrofuran-2-yl)
  • Self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran using a thin layer flow cell without intentionally added supporting electrolyte.
  • Self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran using a thin layer flow cell without intentionally added supporting electrolyte. Scilit.
  • New Examples of Electrolytic Methoxyl
  • Self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran using a thin layer flow cell without intentionally added supporting electrolyte.
  • Towards a Better Understanding of the Electrochemical Synthesis of 2,5-dicarboxy-2,5-dihydrofurans: Structure, Mechanism and Influence over Stereochemistry.
  • Anodic oxidation. Part IV. Some reactions with furans. Journal of the Chemical Society C: Organic.
  • Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans. Request PDF.
  • Electrochemical Oxidation of bio-based furan in b
  • Electrochemical Deconstructive Methoxylation of Arylalcohols–A Synthetic and Mechanistic Investig
  • An electrochemical flow cell for the convenient oxid
  • Impact of the Electrochemically Inert Furan Ring on the Oxidation of the Alcohol and Aldehyde Functional Group of 5‐Hydroxymet. MPG.PuRe.
  • Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance.
  • The Alkoxylation of Simple Furans and Rel
  • Synthesis of 1-(Furan-2-yl)ethanol from Furfural: A Technical Guide. Benchchem.
  • Anodic polymerization of 2,5-di-(2-thienyl)-furan in ethanol. OpenMETU.

Sources

Methodological & Application

Use of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol in natural product synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol as a Keystone Intermediate in Natural Product Synthesis

Executive Summary & Chemical Significance

In the landscape of complex natural product synthesis, the controlled manipulation of highly reactive intermediates is paramount. 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol serves as a highly stable, isolable cyclic acetal that functions as a masked 1,4-dicarbonyl equivalent. Derived from the oxidative methoxylation of biomass-sourced 1-(2-furyl)ethanol, this intermediate is the linchpin of the Achmatowicz Rearrangement [1].

By trapping the transient, highly reactive furan oxidation products as a stable dimethoxy acetal, chemists can purify and store this synthon before subjecting it to mild, acid-catalyzed ring expansion. This controlled unmasking triggers an intramolecular hemiacetalization, yielding 6-hydroxy-2-methyl-2H-pyran-3(6H)-one—a ubiquitous chiral building block utilized in the de novo synthesis of rare carbohydrates, macrolides, and polycyclic ethers[2].

Mechanistic Causality: The Achmatowicz Rearrangement

The strategic advantage of utilizing 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol lies in its thermodynamic stability under neutral and basic conditions, contrasted by its precise reactivity under acidic conditions.

  • Oxidative Masking : The electron-rich furan ring of 1-(2-furyl)ethanol is highly susceptible to electrophilic attack. Oxidation in the presence of methanol (via Br₂, NBS, or anodic oxidation) generates the 2,5-dimethoxy-2,5-dihydrofuran core. This step intentionally breaks the aromaticity of the furan while capping the reactive aldehyde/ketone termini as methyl acetals[2].

  • Acidic Unmasking & Rearrangement : Upon exposure to dilute aqueous acid, the methyl acetals are hydrolyzed. This reveals a transient, highly electrophilic cis-enedione intermediate.

  • Intramolecular Trapping : The pendant secondary hydroxyl group (from the ethanol moiety) is perfectly positioned to undergo a rapid, 6-endo-trig intramolecular hemiacetalization, thermodynamically driving the formation of the pyranone ring[1].

Achmatowicz Furyl 1-(2-Furyl)ethanol (Biomass-derived precursor) Oxidation Oxidative Methoxylation (Br2/MeOH or NBS/MeOH) Furyl->Oxidation Dimethoxy 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (Stable Acetal Intermediate) Oxidation->Dimethoxy Hydrolysis Acidic Hydrolysis (H2SO4 or p-TsOH / H2O) Dimethoxy->Hydrolysis Enedione cis-Enedione Intermediate (Highly Reactive) Hydrolysis->Enedione Cyclization Intramolecular Hemiacetalization Enedione->Cyclization Pyranone 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one (Chiral Building Block) Cyclization->Pyranone

Figure 1: Mechanistic workflow of the Achmatowicz rearrangement via the dimethoxy intermediate.

Quantitative Data: Condition Optimization

The synthesis and subsequent rearrangement of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol can be tuned based on scale and environmental constraints. The tables below summarize the causality behind different reagent choices.

Table 1: Oxidative Methoxylation of 1-(2-Furyl)ethanol

Method Reagents & Conditions Yield (%) Causality / Advantage Limitation
Clauson-Kaas Br₂, MeOH, Na₂CO₃, -40°C 75–85% Rapid electrophilic bromination followed by solvolysis. Na₂CO₃ buffers generated HBr to prevent premature ring-opening[2]. Toxic Br₂ gas; strictly requires cryogenic cooling.
NBS Oxidation NBS, MeOH, NaHCO₃, 0°C 80–90% NBS provides a controlled, low steady-state concentration of electrophilic bromine, minimizing side reactions[3]. Generates stoichiometric succinimide waste.

| Electrochemical | Anodic oxidation, MeOH, LiClO₄ | 85–95% | Traceless oxidation via a radical cation intermediate. Highly scalable and green[2]. | Requires specialized flow-cell or potentiostat equipment. |

Table 2: Acid-Catalyzed Rearrangement to Pyranone

Catalyst System Solvent System Time / Temp Causality / Advantage
Dilute H₂SO₄ THF / H₂O (4:1) 2–4 h, RT Classic, rapid hydrolysis of the methyl acetals. High conversion rate[1].
p-TsOH Acetone / H₂O (10:1) 4–6 h, RT Milder acidity prevents the polymerization of the resulting highly reactive enone.

| Amberlyst-15 | THF / H₂O (5:1) | 6–12 h, RT | Heterogeneous acidic resin allows for a simple filtration-based workup, avoiding aqueous extraction issues. |

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the two-step synthesis of 6-hydroxy-2-methyl-2H-pyran-3(6H)-one from 1-(2-furyl)ethanol, utilizing the dimethoxy intermediate.

Step A: Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol
  • Preparation : In an oven-dried round-bottom flask, dissolve 1-(2-furyl)ethanol (10.0 mmol) in anhydrous methanol (40 mL). Add solid NaHCO₃ (25.0 mmol) to act as an acid scavenger.

  • Initiation : Cool the suspension to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS, 10.5 mmol) in small portions over 30 minutes.

    • Causality: Slow addition prevents thermal spikes and over-oxidation. The NaHCO₃ neutralizes the HBr byproduct, ensuring the intermediate remains in its stable acetal form.

  • In-Process Control (Validation) : Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.5) will disappear, replaced by a new, UV-inactive spot (Rf ~0.3) that stains dark brown with

    
    -anisaldehyde.
    
  • Workup : Once complete (approx. 1 h), filter the mixture through a Celite pad to remove succinimide and unreacted salts. Concentrate the filtrate under reduced pressure (water bath <30°C to prevent thermal degradation).

  • Purification : Purify via flash column chromatography (neutral alumina is preferred over silica to prevent premature acid-catalyzed rearrangement) to yield 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol as a pale yellow oil.

Step B: Achmatowicz Rearrangement
  • Preparation : Dissolve the purified 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol (5.0 mmol) in a mixture of THF (20 mL) and H₂O (5 mL).

  • Initiation : Add a catalytic amount of

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·H₂O, 0.5 mmol). Stir the mixture at room temperature.
  • In-Process Control (Validation) : Monitor via TLC. The reaction is complete when the acetal spot disappears and a highly UV-active spot (the conjugated enone, Rf ~0.2) appears.

    • Analytical Validation: The success of the rearrangement is confirmed via ¹H NMR. The disappearance of the methoxy singlets (~3.2–3.4 ppm) and the emergence of characteristic enone olefinic protons (an AB system around 6.0 and 6.9 ppm) and a hemiacetal anomeric proton (~5.5 ppm) validate the pyranone structure.

  • Quenching & Extraction : Critical Step—Quench the reaction by adding solid NaHCO₃ (1.0 mmol) until gas evolution ceases.

    • Causality: The pyranone product is prone to acid-catalyzed dimerization/polymerization. Strict neutralization before concentration is mandatory.

  • Isolation : Extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target pyranone.

Downstream Applications in Natural Product Synthesis

The resulting pyranone, accessed via the dimethoxy intermediate, is a highly versatile electrophile and dienophile. It serves as the foundation for synthesizing complex molecular architectures:

  • Rare Carbohydrates (e.g., L-Daunosamine) : Stereoselective reduction of the enone followed by glycosylation yields amino sugars like daunosamine, a critical structural component of the anthracycline anticancer drug doxorubicin[4].

  • Polycyclic Ethers & Macrolides : The pyranone core can undergo highly diastereoselective intramolecular oxa-Michael additions. This strategy is frequently employed to construct the cis-fused bicyclic ether subunits found in marine polycyclic ether natural products (e.g., maitotoxin and norhalichondrin B)[1].

  • Highly Oxygenated Pyrans : Epoxidation of the enone double bond allows for the rapid generation of polyoxygenated motifs found in molecules like pyrenolide D and hispidanin A[5].

NaturalProducts Pyranone 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one Glycosylation Glycosylation & Reduction Pyranone->Glycosylation Epoxidation Stereoselective Epoxidation Pyranone->Epoxidation OxaMichael Intramolecular Oxa-Michael Pyranone->OxaMichael Daunosamine L-Daunosamine (Anthracycline Component) Glycosylation->Daunosamine RareSugars Rare Hexoses & Deoxy Sugars Epoxidation->RareSugars Polyethers Polycyclic Ethers (e.g., Maitotoxin core) OxaMichael->Polyethers

Figure 2: Divergent synthetic pathways from the Achmatowicz pyranone product to complex natural products.

References

1.[1] Tong, R., et al. (2022). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research.1 2.[2] Deska, J., et al. (2015). The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols. Synthesis (Thieme Connect). 2 3.[4] Song, W.-Z., et al. (2018). Mechanistic Insights into the Vanadium-Catalyzed Achmatowicz Rearrangement of Furfurol. Heterocycles (ResearchGate). 4 4.[5] Guo, T., et al. (2018). Furan Oxidation Reactions in the Total Synthesis of Natural Products. Thieme Connect. 5 5.[3] ResearchGate Database. Oxidative ring expansion of furylcarbinols: historical precedent and modern interpretation. 3

Sources

Application Note & Protocol: De Novo Carbohydrate Synthesis via 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of rare, non-natural, or highly functionalized carbohydrates (e.g., L-hexoses, deoxysugars, and aminosugars) remains a critical bottleneck in the development of carbohydrate-based therapeutics, such as anthracycline anticancer agents and macrolide antibiotics[1]. Traditional chiral pool approaches often require lengthy, inefficient protection and deprotection sequences.

Conversely, the de novo synthesis utilizing 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol (DMDF-EtOH) as a chiral building block offers a highly convergent, atom-economical pathway. This application note details the synthesis of DMDF-EtOH and its subsequent Achmatowicz rearrangement into a versatile pyranulose core, providing drug development professionals with a robust, scalable protocol for rare sugar synthesis[2].

Mechanistic Insights: The Achmatowicz Rearrangement

The synthetic utility of DMDF-EtOH lies in its masked 1,4-dicarbonyl functionality. The 2,5-dimethoxy-2,5-dihydrofuran ring is highly stable under neutral and basic conditions. This stability allows for extensive manipulation of the pendant ethanol group, such as enzymatic kinetic resolution to establish the absolute (R) or (S) configuration at the C1 stereocenter, which ultimately dictates whether a D- or L-series sugar is formed.

Causality of the Rearrangement: Upon exposure to mildly acidic conditions, the acetal linkages of the furan ring are hydrolyzed. This triggers a thermodynamically driven cascade reaction:

  • Acetal Deprotection: The furan ring opens to form a highly reactive cis-1,4-dicarbonyl intermediate.

  • Intramolecular Cyclization: The pendant secondary hydroxyl group (from the ethanol moiety) is perfectly positioned (5 atoms away) to undergo a rapid nucleophilic attack on the newly formed aldehyde/ketone via a 6-endo-trig cyclization.

  • Dehydration: The resulting cyclic hemiacetal eliminates water/methanol to yield a 2,3-dideoxy-hex-2-enopyranos-4-ulose (a pyranulose)[2].

This pyranulose serves as the foundational 6-membered ring of hexoses, which can be stereoselectively functionalized to yield complex deoxysugars.

Mechanism Step1 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (Stable Acetal) Step2 Acid-Catalyzed Hydrolysis (Acetal Deprotection) Step1->Step2 H+, H2O Step3 cis-1,4-Dicarbonyl Intermediate (Highly Reactive) Step2->Step3 - 2 MeOH Step4 Intramolecular Hemiacetalization (6-endo-trig cyclization) Step3->Step4 Nucleophilic Attack by C1-OH Step5 2,3-Dideoxy-hex-2-enopyranos-4-ulose (Pyranulose Core) Step4->Step5 Dehydration (-H2O)

Mechanistic pathway of the Achmatowicz rearrangement from furan to pyranulose.

Comparative Synthesis of the DMDF-EtOH Precursor

DMDF-EtOH is typically synthesized from 2-acetylfuran via a two-step sequence: reduction to 1-(2-furyl)ethanol, followed by oxidative methoxylation.

Expert Causality in Method Selection: Historically, methoxylation was achieved via the Clauson-Kaas reaction using stoichiometric bromine. However, this method requires strict cryogenic temperatures (-40 °C) to control the violent exotherm and generates stoichiometric ammonium bromide waste, severely limiting scalability. Electrochemical anodic oxidation is the modern, preferred alternative. It utilizes the electron as a traceless oxidant, operates at ambient temperatures, and allows for a "one-pot" telescoping of the reduction and methoxylation steps without isolating the volatile and unstable 1-(2-furyl)ethanol intermediate.

Quantitative Comparison of Methoxylation Strategies
ParameterChemical Methoxylation (Clauson-Kaas)Electrochemical Methoxylation (Anodic)
Primary Reagents Br₂, MeOH, NH₃MeOH, NH₄Br (catalytic), e⁻
Operating Temperature -40 °C0 °C to Room Temperature
Waste / Byproducts Stoichiometric NH₄BrTrace H₂ gas (at cathode)
Overall Yield ~45–55%55–65%
Process Scalability Low (Limited by exotherm & cryogenics)High (Amenable to flow/batch electrolysis)

Experimental Protocols

Protocol A: Telescoped Electrochemical Synthesis of DMDF-EtOH

This protocol utilizes a self-validating system combining TLC tracking and NMR shifts to ensure reaction fidelity without intermediate isolation.

  • Reduction Phase: Dissolve 2-acetylfuran (0.1 M) in anhydrous methanol (20 mL). Cool the solution to 0–5 °C. Add NaBH₄ (0.5 equiv) portion-wise and stir for 30 minutes.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active ketone spot (

      
      ) fully converts to the alcohol spot (
      
      
      
      ).
  • Electrolysis Setup: Transfer the crude reaction mixture (pH 10–11) directly into an undivided electrolysis cell equipped with carbon or platinum electrodes. Dilute with additional methanol to a final volume of 100 mL.

  • Anodic Methoxylation: Add a catalytic amount of NH₄Br to serve as the supporting electrolyte. Apply a constant current (e.g., 50–100 mA/cm²) until 2.2–2.5 Faradays/mol of charge has passed.

    • Self-Validation: Extract a micro-aliquot for ¹H-NMR. The successful conversion is marked by the disappearance of aromatic furan protons (~6.3 ppm) and the appearance of vinylic protons (~5.9 ppm) alongside new methoxy singlets (~3.2-3.4 ppm).

  • Workup: Evaporate 75% of the methanol in vacuo. Adjust the pH to 7.5–8 using concentrated HCl to prevent premature hydrolysis of the acetal during extraction. Extract continuously with boiling dichloromethane.

  • Purification: Distill the residue under reduced pressure. Collect the fraction boiling at 64–66 °C (0.3 Torr) to yield DMDF-EtOH as a pale liquid.

Protocol B: Achmatowicz Rearrangement to Pyranulose Core

This protocol transforms the masked furan into the critical 6-membered carbohydrate core.

  • Reaction Initiation: Dissolve DMDF-EtOH (10 mmol) in a mixture of THF/H₂O (4:1 v/v, 20 mL).

  • Acid Catalysis: Add a catalytic amount of dilute H₂SO₄ or an organic acid (e.g., formic acid, 0.1 equiv)[2].

  • Incubation: Stir the mixture at room temperature for 2–4 hours.

    • Self-Validation: The reaction mixture will undergo a distinct color change (typically turning pale yellow). Monitor via TLC; the successful formation of the pyranulose is confirmed by the appearance of a highly UV-active spot (due to the new enone chromophore) at a lower

      
       compared to the starting material.
      
  • Quenching & Extraction: Neutralize the reaction mixture with solid NaHCO₃ until gas evolution ceases. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[2].

  • Isolation: Purify via flash column chromatography to isolate the pure 2,3-dideoxy-hex-2-enopyranos-4-ulose.

Workflow A 2-Acetylfuran B 1-(2-Furyl)ethanol A->B Reduction (NaBH4) C DMDF-EtOH (Chiral Precursor) B->C Methoxylation (Anodic Oxidation) D Pyranulose (Hexose Core) C->D Achmatowicz Rearrangement E Rare Deoxysugars (e.g., L-Daunosamine) D->E Stereoselective Functionalization

End-to-end synthetic workflow from 2-acetylfuran to rare carbohydrate therapeutics.

Applications in Drug Development

The pyranulose core generated from DMDF-EtOH is a privileged intermediate in medicinal chemistry. By resolving the enantiomers of DMDF-EtOH prior to the Achmatowicz rearrangement (e.g., via lipase-catalyzed kinetic resolution), chemists can direct the synthesis exclusively toward specific stereoisomers.

For instance, stereoselective reduction of the C4 ketone of the pyranulose, followed by functionalization of the C2-C3 double bond, yields L-daunosamine . This specific aminosugar is the critical recognition element in doxorubicin (Adriamycin), enabling its intercalation into DNA and subsequent topoisomerase II inhibition in cancer therapy. The DMDF-EtOH pathway bypasses the need to source rare L-sugars from nature, providing a scalable, synthetic alternative for drug manufacturing[1].

References

  • Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)
  • Synthesis of l-Hexoses Chemical Reviews - ACS Public
  • Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran (Abstract Data)

Sources

Synthesis of deoxyaminosugars from 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of Deoxyaminosugars via the Achmatowicz Rearrangement of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Executive Summary

Deoxyaminosugars, such as daunosamine, vancosamine, and ristosamine, are critical structural determinants responsible for the biological activity and DNA-binding affinity of anthracycline antineoplastics and glycopeptide antibiotics[1]. The de novo asymmetric synthesis of these rare carbohydrates often bypasses the chiral pool, utilizing the Achmatowicz rearrangement of furan derivatives as a highly efficient, atom-economical entry point[2]. This application note details the synthetic workflow starting from 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol—a privileged intermediate typically generated via the Clauson-Kaas methoxylation of 1-(2-furyl)ethanol—and outlines the self-validating protocols required to convert it into a functionalized deoxyaminosugar[3].

Mechanistic Rationale & Synthetic Pathway

The conversion of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol to a pyranulose relies on a tightly controlled acid-catalyzed hydrolysis[4]. The acidic environment protonates the methoxy acetals, initiating the elimination of methanol and the formation of a highly reactive oxocarbenium ion. Subsequent hydration and ring-opening yield a transient cis-enedione intermediate. Due to the proximity of the pendant hydroxyl group, this intermediate spontaneously undergoes intramolecular hemiacetalization to form 6-hydroxy-2-methyl-2H-pyran-3(6H)-one[2].

This resulting pyranulose scaffold contains all the necessary orthogonal functionalities (anomeric center, enone, and methyl group) to install the requisite stereocenters of daunosamine. Following glycosidation to protect the anomeric center, a regioselective Luche reduction and a stereoinvertive Mitsunobu amination are employed to finalize the aminosugar core[4].

Pathway N1 1-(2,5-Dimethoxy-2,5- dihydrofuran-2-yl)ethanol N2 Acid Hydrolysis (Acetal Deprotection) N1->N2 N3 cis-Enedione Intermediate (Transient) N2->N3 N4 Intramolecular Cyclization (Achmatowicz Rearrangement) N3->N4 N5 6-Hydroxy-2-methyl-2H- pyran-3(6H)-one N4->N5 N6 1. Glycosidation (MeOH, H+) 2. Luche Reduction (NaBH4, CeCl3) N5->N6 N7 Allylic Alcohol Pyranoside N6->N7 N8 Mitsunobu Amination & Staudinger Reduction N7->N8 N9 Deoxyaminosugar (e.g., Daunosamine) N8->N9

Synthetic workflow from furan derivative to deoxyaminosugar via Achmatowicz rearrangement.

Quantitative Data Summary

Synthetic StepReaction TypeKey Reagents & ConditionsTypical YieldRegio-/Stereoselectivity
1 Achmatowicz RearrangementDilute H₂SO₄, THF/H₂O, 25 °C, 2 h82 - 88%Complete conversion to cyclic hemiacetal
2 GlycosidationMeOH, Amberlyst-15, 25 °C, 12 h90 - 95%α/β anomeric mixture (~1:1)
3 Luche ReductionNaBH₄, CeCl₃·7H₂O, MeOH, -78 °C85 - 92%>95% 1,2-reduction; >90% equatorial alcohol
4 Mitsunobu AminationDPPA, DIAD, PPh₃, THF, 0 °C to 25 °C70 - 78%Complete inversion of C3 stereocenter
5 Staudinger ReductionPPh₃, H₂O, THF, 50 °C, 4 h88 - 94%N/A (Primary amine formation)

Step-by-Step Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (Achmatowicz Ring Expansion)

Objective: Unmask the acetal to trigger the intramolecular rearrangement into the pyranulose scaffold[3].

  • Preparation: Dissolve 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol (10.0 mmol) in a mixture of THF (30 mL) and distilled water (10 mL).

  • Acidification: Add 0.5 M H₂SO₄ (2.0 mL) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the mixture vigorously for 2–3 hours at 25 °C.

  • Workup: Neutralize the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: THF is utilized as a co-solvent to ensure the complete dissolution of the organic starting material in the aqueous acidic medium. Dilute sulfuric acid is chosen over concentrated acids to prevent the acid-catalyzed polymerization of the highly reactive cis-enedione intermediate, ensuring a clean intramolecular cyclization[2].

  • Self-Validation System: The reaction progress must be monitored by TLC (Hexanes/EtOAc 7:3). The starting material (

    
     ~0.6) will disappear, replaced by a highly UV-active spot (
    
    
    
    ~0.3) corresponding to the conjugated pyranulose. A successful extraction yields a yellow-orange oil that slowly solidifies upon standing.
Protocol B: Glycosidation and Stereoselective Luche Reduction

Objective: Protect the anomeric position and regioselectively reduce the C4 ketone to an allylic alcohol.

  • Glycosidation: Dissolve the crude pyranulose (8.0 mmol) in anhydrous Methanol (40 mL). Add Amberlyst-15 acidic resin (200 mg) and stir for 12 hours at room temperature. Filter the resin and concentrate to yield the methyl glycoside.

  • Reduction Setup: Dissolve the methyl glycoside in anhydrous Methanol (30 mL) and add CeCl₃·7H₂O (8.8 mmol, 1.1 eq). Stir for 15 minutes until fully dissolved, then cool the flask to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Add NaBH₄ (9.6 mmol, 1.2 eq) in small portions over 10 minutes. Stir at -78 °C for 45 minutes.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature, evaporate the methanol, and extract the aqueous residue with Dichloromethane (3 × 25 mL).

  • Causality: In the absence of CeCl₃, sodium borohydride would indiscriminately attack both the carbonyl and the conjugated double bond, leading to a mixture of 1,2- and 1,4-reduction products. The addition of cerium(III) chloride is causal to the reaction's regioselectivity; the hard, oxophilic Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and exclusively directing the hydride to the C4 position (1,2-reduction). Furthermore, the steric bulk of the cerium complex forces the hydride to attack from the less hindered axial face, yielding the desired equatorial allylic alcohol.

  • Self-Validation System: The Luche reduction is validated by the cessation of gas evolution (H₂) upon quenching and a distinct color shift from yellow to colorless. TLC (DCM/MeOH 95:5) will show the conversion of the ketone (strongly UV active) to the allylic alcohol (stains strongly with anisaldehyde, poor UV absorbance).

Protocol C: Stereoselective Amination (Mitsunobu-Staudinger Sequence)

Objective: Install the primary amine at the C3 position with the correct stereochemistry for daunosamine[4].

  • Mitsunobu Activation: Dissolve the allylic alcohol (5.0 mmol) and Triphenylphosphine (PPh₃, 6.0 mmol) in anhydrous THF (25 mL) under an argon atmosphere. Cool to 0 °C.

  • Azide Introduction: Add Diisopropyl azodicarboxylate (DIAD, 6.0 mmol) dropwise, followed immediately by Diphenylphosphoryl azide (DPPA, 6.0 mmol). Stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional 4 hours.

  • Staudinger Reduction: To the crude azide solution in THF, add additional PPh₃ (6.0 mmol) and distilled water (2.0 mL). Heat the mixture to 50 °C for 4 hours.

  • Purification: Concentrate the mixture and purify the resulting amine via silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1).

  • Causality: The Mitsunobu reaction is selected because it operates with complete inversion of stereochemistry via an

    
     mechanism. By activating the equatorial allylic alcohol with DIAD and PPh₃, the azide nucleophile is forced to attack from the axial face. This stereochemical inversion is critical for establishing the correct relative stereochemistry of the amino group found in the natural daunosamine target[1].
    
  • Self-Validation System: The formation of the azide intermediate can be confirmed by withdrawing a 0.1 mL aliquot and performing IR spectroscopy (observing a strong, sharp band at ~2100 cm⁻¹). The subsequent Staudinger reduction is validated by the visible evolution of N₂ gas and the formation of a ninhydrin-positive spot on TLC, confirming the presence of the primary amine.

References

  • [3] Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. ResearchGate. Available at:

  • [4] Mechanistic Insights into the Vanadium-Catalyzed Achmatowicz Rearrangement of Furfurol. ResearchGate. Available at:

  • [1] Synthesis of L-Daunosamine and L-Ristosamine Glycosides via Photoinduced Aziridination. Tao Research Group. Available at:

  • [2] A Survey of Recent Synthetic Applications of 2,3-Dideoxy-Hex-2-enopyranosides. PMC - NIH. Available at:

Sources

Diastereoselective resolution of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Diastereoselective Resolution of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol Mixtures via Enzymatic Kinetic Resolution

Abstract

This document provides a detailed application protocol for the diastereoselective resolution of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol, a versatile chiral building block used in the synthesis of carbohydrates and various natural products.[1] The presence of multiple stereocenters in this molecule results in diastereomeric and enantiomeric mixtures that are challenging to separate by conventional crystallisation or chromatographic methods. This guide details a robust and highly selective method employing enzymatic kinetic resolution (EKR) catalyzed by Candida antarctica Lipase B (CALB). We present a comprehensive, step-by-step protocol for the lipase-mediated acylation, including reaction monitoring, product separation, and stereochemical analysis by chiral High-Performance Liquid Chromatography (HPLC).

Introduction: The Synthetic and Stereochemical Challenge

1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is a key intermediate in synthetic organic chemistry. Its densely functionalized dihydrofuran core serves as a masked dialdehyde, and the chiral secondary alcohol provides a handle for asymmetric transformations. The synthesis of this compound, often starting from 2-acetylfuran, typically yields a mixture of four stereoisomers due to the two stereocenters present in the molecule.

The selective isolation of a single stereoisomer is paramount, as the biological activity and chemical reactivity of subsequent products are highly dependent on their absolute and relative stereochemistry. Direct diastereoselective synthesis can be complex; therefore, a post-synthesis resolution of the stereoisomeric mixture is often a more practical approach. Enzymatic kinetic resolution (EKR) offers a powerful solution, characterized by exceptional selectivity under mild reaction conditions, making it an ideal "green" chemistry tool for producing enantiomerically pure compounds.

Principle of the Method: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts significantly faster than the other, allowing for their separation. In this application, we leverage the high enantioselectivity of lipases, particularly Candida antarctica Lipase B (CALB), for the acylation of secondary alcohols.[2][3][4]

The core principle is the enzyme's ability to selectively recognize and acylate one enantiomer of the secondary alcohol at a much higher rate. Using an acyl donor like vinyl acetate, the faster-reacting enantiomer is converted into its corresponding ester, while the slower-reacting enantiomer remains largely unreacted. The reaction is ideally stopped at approximately 50% conversion, at which point the mixture contains one enantiomer as the alcohol and the other as the ester, both in high enantiomeric excess (e.e.). These two products, having different functional groups, can then be readily separated by standard silica gel chromatography. The use of vinyl acetate as an acyl donor is particularly advantageous as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible and driving the reaction forward.[3]

G Racemate Racemic (or Diastereomeric) Mixture (R)-Alcohol + (S)-Alcohol Enzyme Lipase (e.g., Novozym 435) + Acyl Donor (Vinyl Acetate) Racemate->Enzyme Racemate->Enzyme S_Alcohol (S)-Alcohol (Unreacted, High e.e.) R_Ester (R)-Ester (Acylated, High e.e.) Enzyme->R_Ester

Figure 1: Principle of Lipase-Catalyzed Kinetic Resolution.

Detailed Experimental Protocol

This protocol is designed for the resolution of a diastereomeric mixture of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol mixtureSynthesis GradeIn-house/CustomStarting material.
Novozym® 435 (Immobilized CALB)Biocatalysis GradeNovozymesStore desiccated at 4°C.
Vinyl AcetateAnhydrous, ≥99%Sigma-AldrichIrreversible acyl donor.
n-Hexane or TolueneAnhydrousFisher ScientificReaction solvent.
Isopropanol (IPA)HPLC GradeVWRMobile phase component.
Ethyl AcetateACS GradeVWREluent for column chromatography.
Silica Gel230-400 meshSorbent Tech.For product separation.
Chiral HPLC Column (e.g., Daicel CHIRALPAK® series)AnalyticalDaicelFor stereochemical analysis.[5][6]

Equipment: Magnetic stirrer with hotplate, reaction vials, rotary evaporator, HPLC system with UV detector, glass column for chromatography.

Step-by-Step Methodology

G start Start setup 1. Reaction Setup - Dissolve alcohol in solvent - Add Novozym 435 start->setup initiate 2. Initiate Reaction - Add Vinyl Acetate - Start stirring at 35-40°C setup->initiate monitor 3. Monitor Progress - Withdraw aliquots - Analyze by Chiral HPLC initiate->monitor stop_check Conversion ~50%? monitor->stop_check stop_check->monitor No quench 4. Quench & Work-up - Filter to remove enzyme - Concentrate filtrate stop_check->quench Yes separate 5. Product Separation - Silica Gel Column Chromatography quench->separate analyze 6. Final Analysis - Characterize separated fractions - Determine final e.e. and yield separate->analyze end End analyze->end

Figure 2: Experimental workflow for enzymatic resolution.

  • Reaction Setup:

    • In a dry 50 mL round-bottom flask, dissolve 1.0 g of the 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol mixture in 20 mL of anhydrous toluene.

    • Add 100 mg of Novozym® 435 (10% w/w of the substrate). Rationale: Immobilized enzyme allows for easy recovery and reuse.[2]

    • Add a magnetic stir bar.

  • Reaction Initiation and Incubation:

    • Add 1.5 equivalents of vinyl acetate to the mixture.

    • Seal the flask and begin stirring at a moderate speed (e.g., 250 rpm) at 40°C. Rationale: Slightly elevated temperature increases reaction rate without significantly denaturing the enzyme.

  • Monitoring the Reaction:

    • After 2 hours, and every 1-2 hours thereafter, pause stirring and withdraw a small aliquot (~10 µL) of the supernatant.

    • Dilute the aliquot with the HPLC mobile phase and analyze by chiral HPLC (see Section 4) to determine the conversion percentage.

    • The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction time can vary from 4 to 24 hours.

  • Work-up and Enzyme Recovery:

    • Once ~50% conversion is reached, cool the reaction to room temperature.

    • Remove the immobilized enzyme by vacuum filtration, washing it with fresh toluene (2 x 5 mL). The recovered enzyme can be dried under vacuum and stored for reuse.

    • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield a crude oil containing the unreacted alcohol and the newly formed ester.

  • Product Separation:

    • Purify the crude oil by silica gel column chromatography.

    • Use a gradient elution system, starting with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).

    • The less polar ester will elute first, followed by the more polar unreacted alcohol.

    • Collect fractions and analyze by TLC or HPLC to identify pure product fractions.

    • Combine the relevant fractions and remove the solvent under reduced pressure to yield the two resolved, enantiomerically enriched products.

Analysis and Characterization Protocol

Accurate analysis of the stereoisomers is critical for validating the success of the resolution. Chiral HPLC is the preferred method.

Chiral HPLC Method
  • Instrument: HPLC system with a UV detector (set to an appropriate wavelength, e.g., 220 nm).

  • Column: Daicel CHIRALPAK® IA or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 95:5 (Hexane:IPA). The ratio may need to be optimized to achieve baseline separation of all four potential stereoisomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Procedure:

    • Prepare standards of the starting material (diastereomeric mixture) and the purified products.

    • Inject the starting material to identify the retention times of the initial stereoisomers.

    • Inject aliquots from the reaction mixture to monitor the disappearance of the starting alcohol peaks and the appearance of the new ester peaks.

    • Inject the final purified products to confirm their purity and determine their enantiomeric excess.

Data Interpretation and Calculations

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram:

% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

The conversion (c) can be calculated from the e.e. of the substrate (eeₛ) and the e.e. of the product (eeₚ):

c = eeₛ / (eeₛ + eeₚ)

An ideal kinetic resolution at 50% conversion will yield products with >95% e.e.

ParameterExpected Outcome
Conversion ~50%
e.e. of Unreacted Alcohol >95%
e.e. of Acylated Product >95%
Chemical Yield (each) <50% (Theoretically, the maximum yield for each enantiomer in a KR is 50%)[7]

Troubleshooting and Key Insights

  • Low Selectivity (Low e.e. at 50% conversion):

    • Cause: The chosen enzyme may not be optimal, or the reaction temperature is too high, reducing selectivity.

    • Solution: Screen other lipases (e.g., from Pseudomonas cepacia). Lower the reaction temperature; this often increases enantioselectivity at the cost of a longer reaction time.

  • Slow or No Reaction:

    • Cause: Inactive enzyme (due to poor storage or age), presence of water or other inhibitors in the substrate/solvent.

    • Solution: Use fresh or properly stored enzyme. Ensure all solvents and glassware are anhydrous. Pre-drying the immobilized enzyme under vacuum may be beneficial.

  • Difficulty in Product Separation:

    • Cause: Similar polarities of the alcohol and ester.

    • Solution: Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent ratio may be required.

Conclusion

The protocol described herein outlines an efficient and highly selective method for the diastereoselective resolution of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol mixtures. By employing the robust biocatalyst Novozym® 435, this enzymatic kinetic resolution provides access to valuable, optically pure stereoisomers that are otherwise difficult to isolate. The mild reaction conditions, ease of product separation, and potential for enzyme recycling make this a practical and scalable approach for researchers in synthetic chemistry and drug development.

References

  • Śmigielski, K. (2003). Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. ChemInform, 34(26). Available at: [Link]ethanol_from_2-Acetylfuran)

  • Zhao, H., et al. (2011). Enhanced performance of lipase-catalyzed kinetic resolution of secondary alcohols in monoether-functionalized ionic liquids. Bioresour Technol, 102(10), 5562-6. Available at: [Link]

  • Goti, A., et al. (2004). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Angewandte Chemie International Edition, 43(34), 4534-4537. Available at: [Link]

  • Gamenara, D., et al. (2013). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Tetrahedron: Asymmetry, 24(15-16), 939-944. Available at: [Link]

  • Neale, S. L., et al. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. Organic Letters, 22(3), 842-847. Available at: [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral compounds: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]

  • Wang, Y., et al. (2023). Insight into Diastereoselective Synthesis of β-Furan/Pyrrole-Substituted Cyclohexenone Derivatives through AlCl3-Catalyzed Cascade Rearrangement of Diels–Alder Cycloaddition Intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • Jing, Q., & Kazlauskas, R. J. (2008). Determination of absolute configuration of secondary alcohols using lipase-catalyzed kinetic resolutions. Chirality, 20(5), 724-35. Available at: [Link]

  • Nagy, V., et al. (2018). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Green Chemistry, 20(1), 163-171. Available at: [Link]

  • Wang, Y., et al. (2023). Insight into Diastereoselective Synthesis of β-Furan/Pyrrole-Substituted Cyclohexenone Derivatives through AlCl3-Catalyzed Cascade Rearrangement. ACS Publications. Available at: [Link]

  • Grynkiewicz, G., & Szeja, W. (2003). Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. Polish Journal of Chemistry, 77, 671-674. Available at: [Link]

  • Vlakh, E. G., & Tennikova, T. B. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Polymers, 13(21), 3823. Available at: [Link]

  • Barrero, A. F., et al. (2012). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry, 8, 127-133. Available at: [Link]

  • Gładkowski, W., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 21(12), 1621. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic kinetic resolution of 8. Reagents and conditions. ResearchGate. Available at: [Link]

  • An, L., et al. (1998). An Improved Preparation of 2, 5-Dimethoxy-tetrahydrofuran. Chinese Chemical Letters, 9(1), 13-14. Available at: [Link]

  • Drabowicz, J., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry, 86(14), 9474–9484. Available at: [Link]

  • Maurer, H. H. (2012). Chiral drug analysis using mass spectrometric detection relevant to research and practice in clinical and forensic toxicology. Analytical and Bioanalytical Chemistry, 403(6), 1547-1558. Available at: [Link]

  • Benington, F., et al. (1980). Studies on chiral interactions of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and the corresponding N-hydroxy metabolites with cytochrome P-450. Research Communications in Chemical Pathology and Pharmacology, 27(1), 97-109. Available at: [Link]

  • Google Patents. (1987). Method for the preparation of 2,5 dimethoxy- and 2,5 diethoxy-tetrahydrofurane. EP0229884A1.
  • Majesté, A., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules. Available at: [Link]

  • Jain, R., & Jain, R. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 105-111. Available at: [Link]

  • Annunziata, F., et al. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 235, 115664. Available at: [Link]

  • Sun, Z., et al. (2023). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications, 14(1), 2314. Available at: [Link]

  • Strauss, U. T., et al. (1999). Dynamic Kinetic Resolution. Tetrahedron: Asymmetry, 10(1), 107-117. Available at: [Link]

Sources

Application Note: Enzymatic Kinetic Resolution of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the enzymatic kinetic resolution (EKR) of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol (hereafter referred to as Substrate 1 ). This compound is a critical chiral building block for the synthesis of rare deoxyaminosugars (e.g., L-daunosamine, L-ristosamine) and various macrolide antibiotics.

The presence of the acid-sensitive bis-acetal functionality at the C2 and C5 positions of the dihydrofuran ring renders traditional chemical resolution methods (which often require acidic resolving agents) unsuitable. This protocol utilizes Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym 435) to effect a highly enantioselective acylation using vinyl acetate as the irreversible acyl donor.

Key Advantages of This Protocol
  • Chemo-tolerance: Operates under neutral conditions, preserving the labile 2,5-dimethoxy acetal moiety.

  • High Selectivity: Achieves Enantiomeric Ratio (

    
    ) > 100 for the secondary alcohol center.[1]
    
  • Scalability: Designed for gram-scale batch processes with reusable biocatalysts.

Scientific Principles & Mechanism[2]

The Substrate Challenge

Substrate 1 possesses three stereogenic centers: C2 and C5 on the ring, and C1' on the ethanol side chain. Synthetically produced Substrate 1 (via electrochemical methoxylation of 1-(2-furyl)ethanol) typically exists as a mixture of four diastereomers (cis/trans ring isomers


 R/S alcohol isomers).

The enzymatic resolution specifically targets the C1' hydroxyl group . Lipases generally follow the Kazlauskas Rule for secondary alcohols, preferentially acylating the enantiomer where the medium-sized substituent (


) and large substituent (

) fit specific pockets in the active site.
  • Fast Reacting Enantiomer: Typically the

    
    -alcohol (yielding the 
    
    
    
    -acetate).
  • Slow Reacting Enantiomer: Typically the

    
    -alcohol (remaining as the alcohol).
    
Reaction Pathway

The reaction follows a Ping-Pong Bi-Bi mechanism involving a serine-histidine-aspartate catalytic triad.

  • Acyl-Enzyme Formation: The active site serine attacks the vinyl acetate, releasing acetaldehyde (tautomerized from vinyl alcohol) and forming the acetyl-enzyme intermediate.

  • Nucleophilic Attack: The fast-reacting enantiomer of Substrate 1 enters the active site and attacks the acetyl-enzyme.

  • Product Release: The chiral acetate is released, regenerating the free enzyme.

Mechanistic Visualization

The following diagram illustrates the kinetic resolution workflow and the stereochemical discrimination process.

G Start Racemic Substrate 1 (Mixture of Diastereomers) Enzyme CAL-B (Novozym 435) Start->Enzyme Binding Intermediate Acyl-Enzyme Complex Enzyme->Intermediate Serine Acetylation Byproduct Acetaldehyde (Volatile Byproduct) Enzyme->Byproduct Leaving Group AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme Acylation ProductR (R)-Acetate (Acylated Product) Intermediate->ProductR Fast Reaction (k_fast) ProductS (S)-Alcohol (Unreacted Substrate) Intermediate->ProductS Slow Reaction (k_slow)

Caption: Kinetic resolution pathway of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol mediated by CAL-B.

Experimental Protocol

Materials & Reagents
ReagentGrade/SpecFunction
Substrate 1 Crude/DistilledTarget Substrate
Novozym 435 Immobilized CAL-BBiocatalyst
Vinyl Acetate >99%, StabilizedAcyl Donor
Diisopropyl Ether (DIPE) AnhydrousSolvent (Preferred)
n-Heptane HPLC GradeAlternative Solvent
Molecular Sieves (4Å) ActivatedWater Scavenger
Pre-Reaction Preparation
  • Substrate Drying: Dissolve Substrate 1 in DIPE and dry over MgSO₄ to remove trace water, which can cause hydrolysis of the acyl donor or the product ester.

  • Enzyme Equilibration: Although Novozym 435 is robust, storing it over silica gel in a desiccator ensures consistent water activity (

    
    ).
    
Step-by-Step Acylation Procedure

Scale: 1.0 g of Substrate 1 (approx. 5.7 mmol).[2]

  • Solvent System: In a 50 mL round-bottom flask, dissolve 1.0 g of Substrate 1 in 20 mL of anhydrous DIPE .

  • Acyl Donor Addition: Add 1.6 mL of Vinyl Acetate (3 equivalents, ~17 mmol).

    • Note: Vinyl acetate is used in excess to drive the equilibrium forward, although the reaction is inherently irreversible due to the tautomerization of the vinyl alcohol byproduct.

  • Catalyst Addition: Add 100 mg of Novozym 435 (10% w/w relative to substrate).

  • Incubation: Seal the flask and place it in an orbital shaker (200 rpm) at 30°C .

    • Critical: Do not exceed 40°C. Higher temperatures may degrade the dimethoxy-dihydrofuran ring or cause non-enzymatic background acylation.

  • Monitoring: Monitor the reaction by GC or TLC (Silica gel, Hexane:EtOAc 7:3).

    • Target: Stop reaction at ~50% conversion (theoretical maximum yield for resolution). This typically takes 24–48 hours depending on the specific diastereomeric ratio of the starting material.

Workup and Purification
  • Enzyme Removal: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the immobilized enzyme.

    • Recycling: The enzyme beads can be washed with DIPE, dried, and reused up to 5 times with minimal activity loss.

  • Concentration: Evaporate the solvent and excess vinyl acetate under reduced pressure (Rotavap, < 40°C bath).

  • Chromatography: Purify the residue via flash column chromatography (Silica Gel 60).

    • Eluent Gradient: 95:5

      
       80:20 (Hexane:Ethyl Acetate).
      
    • Fraction 1:

      
      -Acetate (High 
      
      
      
      ).[1]
    • Fraction 2:

      
      -Alcohol (Lower 
      
      
      
      ).

Data Analysis & Validation

Calculating Enantiomeric Ratio ( )

To validate the efficiency of the resolution, calculate the


-value using the conversion (

) and enantiomeric excess of the substrate (

) and product (

).


Typical Results for Substrate 1:

  • Conversion (

    
    ):  48–51%
    
  • 
     (Acetate):  > 98%[3]
    
  • 
     (Residual Alcohol):  > 95%[4]
    
  • 
    -value:  > 100
    
Analytical Methods
  • GC Analysis: Chiral column (e.g., CP-Chirasil-Dex CB or β-DEX 120).

    • Conditions: Injector 250°C, Detector (FID) 250°C. Oven ramp: 100°C (2 min)

      
       5°C/min 
      
      
      
      180°C.
  • NMR Validation:

    
    H NMR (CDCl₃) will show a diagnostic shift of the C1'-H proton downfield (~1.0–1.2 ppm shift) upon acetylation.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate High water contentAdd activated 4Å molecular sieves to the reaction mixture.
Low Selectivity (

)
Non-specific acylationReduce temperature to 25°C; ensure no Lewis acids are present.
Substrate Degradation Acidic impuritiesThe dihydrofuran ring is acid-labile. Ensure solvent is neutral; add weak base (e.g., Na₂CO₃) if necessary.
Incomplete Separation Diastereomer interferenceThe starting material is a diastereomeric mixture. The enzyme may resolve one diastereomer faster. Optimize column chromatography gradient.
Optimization Decision Tree

Optimization Start Start Optimization CheckConv Check Conversion at 24h Start->CheckConv IsConv50 Conversion ~50%? CheckConv->IsConv50 CheckEE Check ee of Product IsConv50->CheckEE Yes LowConv Low Conversion (<30%) IsConv50->LowConv No Good Proceed to Workup CheckEE->Good High (>95%) LowEE Low Selectivity (ee < 90%) CheckEE->LowEE Low (<90%) Action1 Add Molecular Sieves Increase Enzyme Load LowConv->Action1 Action2 Lower Temp to 20°C Change Solvent (Heptane) LowEE->Action2

Caption: Decision tree for optimizing the enzymatic resolution process.

References

  • Synthesis and Context: Śmigielski, K., et al. "Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran." ChemInform, vol. 34, no. 26, 2003.

  • General Lipase Protocols: Kamaruddin, A. H., et al. "Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media." Biotechnology Progress, vol. 30, no. 4, 2014, pp. 801-810.

  • Application in Sugar Synthesis: Thuring, J. W., et al. "Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones." Tetrahedron Letters, vol. 37, no. 27, 1996, pp. 4759-4762.

  • Enzyme Specificity: Paizs, C., et al. "Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions." Tetrahedron: Asymmetry, vol. 14, no. 14, 2003, pp. 1943-1949.

Sources

Application Note: 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Biology Context

In modern synthetic organic chemistry and drug development, the ability to safely and predictably handle highly reactive intermediates is paramount. 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol serves as an exceptionally versatile, stable building block[1]. Functionally, it acts as a "masked" 1,4-dicarbonyl equivalent[2]. By locking the reactive dicarbonyl species within a stable cyclic acetal (dihydrofuran) framework, chemists can perform complex upstream manipulations without risking premature polymerization or degradation.

This compound is most prominently utilized as the direct precursor in the Achmatowicz Rearrangement , an acid-catalyzed oxidative ring expansion that yields 2-methyl-6-hydroxy-2H-pyran-3(6H)-one[3]. This resulting pyranone is a privileged scaffold for the de novo asymmetric synthesis of rare carbohydrates (e.g., L-daunosamine, the critical amino sugar moiety of the chemotherapeutic doxorubicin) and complex polycyclic natural products like basiliolide B[3][4].

G A 2-Acetylfuran B 1-(2-Furyl)ethanol A->B Reduction C 1-(2,5-Dimethoxy-2,5- dihydrofuran-2-yl)ethanol B->C Clauson-Kaas Methoxylation D 2-Methyl-6-hydroxy- 2H-pyran-3(6H)-one C->D Achmatowicz Rearrangement

Synthetic workflow from 2-acetylfuran to functionalized pyranone.

Mechanistic Grounding: Causality in Synthesis

The Clauson-Kaas Methoxylation

The synthesis of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 1-(2-furyl)ethanol requires the oxidative addition of two methoxy groups across the furan diene system[5]. While traditional methods utilize stoichiometric bromine (


), modern protocols favor electrochemical methoxylation [6].
  • Causality: By using a catalytic amount of an electrolyte like

    
     in an undivided cell, bromide is anodically oxidized to 
    
    
    
    in situ. This avoids the handling of toxic halogens and prevents the over-oxidation of the furan ring, as the reactive species is consumed as quickly as it is generated.
The Achmatowicz Rearrangement

The transformation of the masked building block into a pyranone is driven by precise thermodynamic control[4].

  • Causality: Exposure to dilute aqueous acid protonates the methoxy acetal, triggering the elimination of methanol to form a highly electrophilic oxocarbenium ion. Water attacks this intermediate, initiating a cascade that opens the 5-membered ring into a linear 1,4-dicarbonyl species. The pendant secondary alcohol (derived from the ethanol sidechain) is perfectly positioned to intramolecularly attack the newly formed aldehyde, cyclizing into the thermodynamically favored 6-membered hemiacetal (pyranone).

Mechanism A 1-(2,5-Dimethoxy-2,5- dihydrofuran-2-yl)ethanol B Oxocarbenium Ion (Loss of MeOH) A->B H+ / H2O C 1,4-Dicarbonyl Intermediate (Ring Opening) B->C Hydrolysis D Intramolecular Hemiacetalization (Alcohol attacks Aldehyde) C->D Conformational Alignment E 2-Methyl-6-hydroxy- 2H-pyran-3(6H)-one D->E -H+

Mechanistic pathway of the acid-catalyzed Achmatowicz rearrangement.

Comparative Methodologies for Core Synthesis

To assist in route scouting, the following table summarizes the quantitative data and operational parameters for generating the 2,5-dimethoxy-2,5-dihydrofuran core.

Synthesis MethodReagents / CatalystReaction ConditionsTypical YieldEnvironmental & Operational Impact
Electrochemical (Clauson-Kaas) MeOH,

(electrolyte)
Constant current (100 mA), undivided cell, -20 °C to RT80–90% Low: Green oxidant, no toxic byproducts. Highly scalable.
Chemical Bromination

, MeOH,

Dropwise

addition, -40 °C
70–85% High: Stoichiometric halogen waste. Exothermic hazard.
Photocatalytic

, Rose Bengal / Ru, visible light
Ambient temperature,

irradiation
65–80% Low: Requires specialized continuous-flow photoreactor setups.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to ensure experimental integrity without requiring immediate LC-MS/NMR confirmation at every step.

Protocol A: Electrochemical Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Adapted from green-chemistry continuous electrolysis standards[6].

Reagents & Equipment:

  • 1-(2-furyl)ethanol (1.0 equiv, 10 mmol)

  • Ammonium bromide (

    
    ) (0.15 equiv, 1.5 mmol)
    
  • Anhydrous Methanol (30 mL)

  • Undivided electrochemical cell with Platinum gauze anode and Nickel gauze cathode (0.5 cm separation).

Step-by-Step Methodology:

  • Preparation: Flame-dry the electrochemical cell under Argon. Add anhydrous methanol and

    
    . Stir until the electrolyte is fully dissolved.
    
  • Substrate Addition: Inject 1-(2-furyl)ethanol into the cell.

  • Thermal Control (Critical): Submerge the cell in a cryostat or dry-ice/ethanol bath to maintain an internal temperature of -20 °C. Rationale: Higher temperatures lead to premature ring-opening and over-oxidation of the furan.

  • Electrolysis: Apply a constant current of 100 mA.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (

    
    ) will convert to a slightly more polar pair of spots (
    
    
    
    and
    
    
    ), corresponding to the cis and trans diastereomers of the product. Stop electrolysis after passing ~2.2 F/mol of charge.
  • Workup: Transfer the solution to a round-bottom flask. If the solution is slightly acidic, neutralize with a few drops of 0.5 M Sodium Methoxide. Concentrate under reduced pressure (do not exceed 30 °C water bath).

  • Isolation: Extract the residue with diethyl ether (3 × 20 mL), wash with brine, dry over

    
    , and concentrate to yield the product as a pale yellow oil.
    
Protocol B: Acid-Catalyzed Achmatowicz Rearrangement

Conversion of the masked building block to 2-methyl-6-hydroxy-2H-pyran-3(6H)-one.

Reagents & Equipment:

  • 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (1.0 equiv, 5 mmol)

  • Tetrahydrofuran (THF) /

    
     mixture (4:1 v/v, 25 mL)
    
  • Amberlyst-15 acidic resin (50 mg) OR 0.05 M

    
     (1 mL)
    

Step-by-Step Methodology:

  • Solvation: Dissolve the starting material in the THF/

    
     mixture in a 50 mL round-bottom flask.
    
  • Acidification: Add the Amberlyst-15 resin. Rationale: Using a solid-supported acid prevents the need for harsh aqueous neutralization later, which can degrade the sensitive pyranone product.

  • Reaction: Stir aggressively at room temperature for 2 to 4 hours.

  • Validation Checkpoint: The solution will transition from colorless to a distinct yellow, indicating the formation of the conjugated enone system. On TLC (Hexanes/EtOAc 1:1), the product will appear as a strongly UV-active spot (

    
    ), whereas the starting material is UV-inactive.
    
  • Workup: Filter off the Amberlyst-15 resin through a pad of cotton. Concentrate the filtrate under reduced pressure to remove THF.

  • Isolation: Extract the remaining aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate to yield the pyranone. Use immediately or store at -20 °C under Argon.

References

  • Royalchem. "2,5-Dihydro-2,5-Dimethoxyfuran (DMDF) CAS 332-77-4". Royalchem Industrial Intermediates.
  • Benchchem. "(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol". Benchchem Catalog.
  • Wonink, Marco B. S. "Organic electrochemical conversions: from switches to biomass upgrading". University of Groningen.
  • LookChem. "Cas 1192-62-7, 2-Acetylfuran". LookChem Database.
  • ResearchGate. "Mechanistic Insights into the Vanadium-Catalyzed Achmatowicz Rearrangement of Furfurol". ResearchGate.
  • ResearchGate. "Mechanochemically Initiated Achmatowicz Rearrangement". ResearchGate.

Sources

Strategic Furan Synthesis: Protocols for 2,5-Dimethoxy-2,5-dihydrofuran Activation

[1][2]

Executive Summary

This application note details the synthetic utility of 2,5-dimethoxy-2,5-dihydrofuran (DMDHF) as a latent 1,4-dicarbonyl equivalent for the construction of furan scaffolds. Unlike its saturated counterpart (2,5-dimethoxytetrahydrofuran), which is the standard reagent for pyrrole synthesis (Clauson-Kaas), DMDHF retains C3-C4 unsaturation. This structural feature allows for direct acid-catalyzed aromatization to furan without requiring post-cyclization oxidation.

This guide provides three distinct protocols:

  • Direct Aromatization: Efficient generation of the parent furan ring.

  • C2-Functionalization: A Lewis acid-catalyzed coupling with vinyl ethers to yield 2-alkylfurans.

  • Butenolide Access: Conversion to 2-(trimethylsilyloxy)furan (TMSOF) for vinylogous aldol reactions.

Mechanistic Insight: The "Masked" Dialdehyde

The synthetic power of DMDHF lies in its ability to act as a protected form of (Z)-but-2-enedial (malealdehyde). Under acidic conditions, the acetal functionalities hydrolyze, revealing the reactive acyclic dialdehyde.

The Self-Validating Cascade

The transformation is thermodynamically driven by aromatization.

  • Hydrolysis: Acid-catalyzed cleavage of methoxy groups generates the enedial.

  • Cyclization: Intramolecular nucleophilic attack of the enol oxygen on the aldehyde carbonyl.

  • Aromatization: Dehydration of the resulting hemiacetal yields the stable aromatic furan ring.

Critical Distinction: Researchers often confuse DMDHF with 2,5-dimethoxytetrahydro furan.

  • Tetrahydro-: Yields succinaldehyde

    
     Pyrroles (requires amine) or saturated THF.
    
  • Dihydro- (DMDHF): Yields malealdehyde

    
    Aromatic Furans .
    

FuranMechanismDMDHF2,5-Dimethoxy-2,5-dihydrofuranInter1OxocarbeniumIntermediateDMDHF->Inter1+ H+ / - MeOHDialdehyde(Z)-But-2-enedial(Malealdehyde)Inter1->Dialdehyde+ H2O / - MeOHHemiacetalCyclic HemiacetalDialdehyde->HemiacetalTautomerization& CyclizationFuranFuran(Aromatic)Hemiacetal->Furan- H2O(Aromatization)

Figure 1: Mechanistic pathway from DMDHF to Furan via acid-catalyzed hydrolysis and dehydration.

Experimental Protocols

Protocol A: General Acid-Mediated Aromatization

Application: Synthesis of unsubstituted furan or simple derivatives from labile precursors. Reagent Function: DMDHF acts as the furan source.[1][2]

Materials:

  • 2,5-Dimethoxy-2,5-dihydrofuran (98%)

  • 0.1 M HCl or 10% Acetic Acid

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Hydrolysis: Dissolve DMDHF (10 mmol) in 10% aqueous acetic acid (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 30–60 minutes.

    • Checkpoint: The solution will darken slightly. Monitoring by TLC is difficult due to volatility; GC-MS is preferred.

  • Work-up: Cool to room temperature. Extract the aqueous layer with DCM (3 x 15 mL).

  • Neutralization: Wash combined organics with saturated NaHCO₃ to remove residual acid.

  • Isolation: Dry over MgSO₄ and carefully concentrate under reduced pressure.

    • Caution: Furan (bp 31°C) is extremely volatile. Avoid high vacuum. Distillation at atmospheric pressure is recommended for isolation.

Protocol B: Synthesis of 2-Alkylfurans (Lewis Acid Coupling)

Application: Direct installation of alkyl chains at the C2 position using vinyl ethers. This method avoids the use of pyrophoric organolithium reagents (e.g., n-BuLi). Mechanism:

Materials:

  • DMDHF (1.0 equiv)

  • Vinyl Ether (e.g., Ethyl Vinyl Ether) (1.2 equiv)

  • 
     (0.1 equiv) - Catalyst
    
  • Dichloromethane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve DMDHF (5 mmol) and the vinyl ether (6 mmol) in anhydrous DCM (25 mL).

  • Catalysis: Add

    
     (0.5 mmol) in one portion at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Observation: The reaction typically proceeds with a color change from colorless to pale yellow.

  • Quench: Quench with saturated aqueous

    
     (10 mL).
    
  • Purification: Extract with DCM, dry organic phase over

    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Data Summary: Yield Expectations

Substrate (Vinyl Ether) Product (2-Substituted Furan) Typical Yield
Ethyl Vinyl Ether 2-(2-ethoxyethyl)furan 75-85%
Cyclohexyl Vinyl Ether 2-(2-cyclohexyloxyethyl)furan 70-80%

| Silyl Enol Ethers | 2-(2-oxoalkyl)furan | 60-75% |

Protocol C: Generation of 2-(Trimethylsilyloxy)furan (TMSOF)

Application: Synthesis of 5-substituted-2(5H)-furanones (butenolides) via Vinylogous Mukaiyama-Aldol Reaction (VMAR). Reagent Function: DMDHF serves as the precursor to the nucleophilic furan equivalent.

Materials:

  • DMDHF (1.0 equiv)

  • Trimethylsilyl bromide (TMSBr) (1.1 equiv)

  • Dichloromethane (Anhydrous)

  • Triethylamine (

    
    ) (1.2 equiv) - Optional, depending on specific electrophile protocol
    

Step-by-Step Methodology:

  • Activation: Dissolve DMDHF (10 mmol) in anhydrous DCM (40 mL) under inert atmosphere at -78°C.

  • Silylation: Dropwise add TMSBr (11 mmol).

  • Elimination: Stir at -78°C for 30 mins, then warm to 0°C over 1 hour.

    • Mechanism:[3][4][5][6] TMSBr promotes the elimination of MeOH (as MeBr) to generate the silyloxyfuran.

  • Usage (In Situ): The resulting TMSOF solution is unstable and typically used immediately by adding an electrophile (aldehyde/imine) and a Lewis Acid (e.g.,

    
    ) to the same pot.
    

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from DMDHF.

SynthesisPathwaysDMDHF2,5-Dimethoxy-2,5-dihydrofuranAcidAcid Hydrolysis(H+ / H2O)DMDHF->AcidMgBr2Lewis Acid Coupling(MgBr2 / Vinyl Ether)DMDHF->MgBr2TMSBrSilylation(TMSBr)DMDHF->TMSBrFuranFuran(Parent Heterocycle)Acid->Furan- 2 MeOHAlkylFuran2-Alkylfuran(Functionalized)MgBr2->AlkylFuranC-C Bond FormationTMSOF2-(Trimethylsilyloxy)furan(TMSOF)TMSBr->TMSOF- MeBrButenolide5-SubstitutedButenolideTMSOF->Butenolide+ Electrophile(VMAR)

Figure 2: Divergent synthetic workflows for DMDHF: Aromatization, Alkylation, and Butenolide synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Product volatilityDo not use high vacuum. Distill carefully or use the furan solution directly in the next step.
Polymerization Acid concentration too highFurans are acid-sensitive (resinification). Dilute acid or switch to weak acids (Acetic Acid) or buffered conditions.
Incomplete Reaction (Protocol B) Catalyst deactivationEnsure anhydrous conditions.

is hygroscopic; dry or freshly prepare if necessary.
Side Products (Protocol C) Hydrolysis of TMSOFTMSOF is extremely moisture sensitive. Ensure strict inert atmosphere and dry solvents.

Safety Considerations

  • Peroxides: Furan derivatives can form explosive peroxides upon prolonged storage in air. Test with starch-iodide paper before distillation.

  • Flammability: DMDHF (Flash point ~49°C) and Furan (Flash point -35°C) are flammable. Use spark-proof equipment.

  • Toxicity: Furan is a suspected carcinogen. All operations must be performed in a functioning fume hood.

References

  • DMDHF to Furanones via TMSOF

    • Title: 2,5-Dimethoxy-2,5-dihydrofuran chemistry: a new approach to 2(5H)-furanone derivatives.[1][7]

    • Source: ResearchG
    • URL:[Link]

  • Lewis Acid Catalyzed Alkylation

    • Title: Reaction of 2,5-dimethoxy-2,5-dihydrofuran with vinyl ethers: Synthesis of 2-alkylfurans.[1]

    • Source: Tetrahedron Letters (Relevant Methodology Citation).[8]

    • URL:[Link] (General Journal Link for verification of methodology type).

  • General Furan Synthesis (Paal-Knorr Context)

    • Title: Furan Synthesis - Organic Chemistry Portal.[5]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Title: A Technical Guide to the Historical Preparation of 2,5-Dimethoxytetrahydrofuran (and Dihydrofuran precursors).

Advanced Protocol: Hydrolysis and Synthetic Applications of 2,5-Dimethoxy-2,5-dihydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2,5-Dimethoxy-2,5-dihydrofuran (DMDHF) is a versatile masked dicarbonyl equivalent used extensively in the synthesis of oxygen and nitrogen heterocycles. Unlike its saturated analog, 2,5-dimethoxytetrahydrofuran (DMTHF)—which is the standard reagent for the Clauson-Kaas pyrrole synthesis—DMDHF retains an olefinic double bond. This structural feature allows it to serve as a latent form of malealdehyde (cis-2-butene-1,4-dial) rather than succinaldehyde.

This guide details the acid-catalyzed hydrolysis of DMDHF and its downstream applications. It distinguishes the unique reactivity of the dihydro- derivative, specifically its utility in synthesizing 2(5H)-furanones and 2-alkylfurans , and its role as a precursor to DMTHF via hydrogenation.

Key Applications Matrix
PrecursorHydrolysis ProductPrimary ApplicationOxidation State
DMDHF (Dihydro) Malealdehyde (unsaturated)2(5H)-Furanones, 2-Alkylfurans, Pyridazines

(Olefinic)
DMTHF (Tetrahydro) Succinaldehyde (saturated)Pyrroles (Clauson-Kaas), Thiophenes

(Saturated)

Mechanistic Insight: Acid-Catalyzed Hydrolysis

The hydrolysis of DMDHF is an equilibrium-driven process catalyzed by Brønsted or Lewis acids. The reaction proceeds via an oxocarbenium ion intermediate to release methanol and generate the acyclic dialdehyde.

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Protonation: Acid protonates one methoxy group.

  • Elimination: Methanol leaves, forming a resonance-stabilized oxocarbenium ion.

  • Hydration: Water attacks the oxocarbenium center.

  • Repeat: The process repeats for the second methoxy group.

  • Equilibrium: The resulting malealdehyde exists in equilibrium with its cyclic hemiacetal (5-hydroxy-2(5H)-furanone tautomers) and hydrate forms.

Visualization: Hydrolysis Mechanism

HydrolysisMechanism DMDHF 2,5-Dimethoxy- 2,5-dihydrofuran Inter1 Oxocarbenium Intermediate DMDHF->Inter1 + H+, - MeOH Hemiacetal Hemiacetal Intermediate Inter1->Hemiacetal + H2O Malealdehyde Malealdehyde (cis-2-butene-1,4-dial) Hemiacetal->Malealdehyde + H+, + H2O, - MeOH Malealdehyde->Hemiacetal Cyclization

Caption: Stepwise acid-catalyzed hydrolysis of DMDHF to malealdehyde via oxocarbenium ion intermediates.

Experimental Protocols

Protocol A: General Acid Hydrolysis (In Situ Generation of Malealdehyde)

Purpose: To generate reactive malealdehyde for immediate condensation with nucleophiles (e.g., hydrazines, amines). Malealdehyde is unstable and prone to polymerization; do not isolate.

Reagents:

  • 2,5-Dimethoxy-2,5-dihydrofuran (1.0 equiv)

  • Hydrochloric acid (0.6 M aqueous solution) or Acetic Acid/Water (1:1)

  • Solvent: THF or Dioxane (if organic co-solvent is needed)

Procedure:

  • Preparation: Dissolve DMDHF (10 mmol, 1.30 g) in THF (10 mL).

  • Hydrolysis: Add aqueous HCl (0.6 M, 5 mL) dropwise at 0°C.

  • Activation: Allow the mixture to warm to room temperature (20–25°C) and stir for 30–60 minutes.

    • Monitoring: TLC will show the disappearance of the starting material (Rf ~0.7 in Hexane/EtOAc 4:1) and the appearance of a polar streak (aldehyde).

  • Trapping (Example): Add the nucleophile (e.g., 2,4-dinitrophenylhydrazine or a primary amine) directly to this hydrolysis mixture.

    • Note: For amine condensations, buffer the solution to pH 4–5 using Sodium Acetate to prevent amine protonation and polymerization.

Critical Control Point:

  • Temperature: Do not exceed 40°C during hydrolysis to avoid polymerization of malealdehyde.

  • Atmosphere: Perform under Nitrogen/Argon to prevent oxidative degradation.

Protocol B: Synthesis of 2(5H)-Furanones (High-Value Application)

Purpose: DMDHF serves as a masked equivalent of 2(5H)-furanone. This protocol uses Trimethylsilyl Bromide (TMSBr) to effect the transformation under mild, non-aqueous conditions.

Mechanism: TMSBr acts as a Lewis acid and nucleophile, promoting the elimination of methyl bromide to form the furanone skeleton.

Reagents:

  • DMDHF (1.0 equiv)[1]

  • Trimethylsilyl bromide (TMSBr) (1.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Temperature: -78°C to 0°C

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve DMDHF (5 mmol) in anhydrous DCM (20 mL). Cool to -78°C.[2]

  • Addition: Add TMSBr (5.5 mmol) dropwise via syringe.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL).

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Reference: Tetrahedron2008 , 64, 4408–4412. (See Reference 1)

Protocol C: Catalytic Hydrogenation to 2,5-Dimethoxytetrahydrofuran (DMTHF)

Purpose: To convert DMDHF into the standard Clauson-Kaas reagent (DMTHF) for pyrrole synthesis.

Reagents:

  • DMDHF (10 g)

  • Catalyst: 5% Pd/C (0.5 g) or Raney Nickel (1 g)

  • Solvent: Methanol (50 mL)

  • Hydrogen Gas (Balloon or 1 atm)

Procedure:

  • Dissolution: Dissolve DMDHF in Methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add Pd/C (Caution: Pyrophoric when dry; wet with solvent first).

  • Hydrogenation: Purge vessel with H2 gas. Stir vigorously under H2 atmosphere (balloon pressure is sufficient) at room temperature for 4–6 hours.

  • Monitoring: Monitor H2 uptake or check by GC/NMR (disappearance of olefinic protons at δ 6.0 ppm).

  • Filtration: Filter through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield pure DMTHF (cis/trans mixture). Distillation (bp 145–147°C) can be performed if high purity is required.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Polymerization (Dark tar) Acid concentration too high or Temp > 50°C.Dilute acid (<1 M), keep temp < 25°C. Add radical inhibitor (BHT) if necessary.
Incomplete Hydrolysis Insufficient water or steric hindrance.Use a miscible co-solvent (THF, Dioxane) to ensure homogeneity.
Low Yield in Furanone Synthesis Moisture in TMSBr reaction.Ensure strictly anhydrous conditions; use fresh TMSBr.
Side Products (Acetals) Reaction with solvent (alcohol).[2][4]Do not use alcohols (MeOH, EtOH) as solvents for hydrolysis; they drive the equilibrium back to acetals.

Safety & Handling

  • Flammability: DMDHF (Flash point ~48°C) is a flammable liquid. Handle away from open flames.

  • Peroxide Formation: As an ether derivative, DMDHF can form explosive peroxides upon prolonged storage. Test with starch-iodide paper before distillation. Store under inert gas.

  • Toxicity: Malealdehyde (hydrolysis product) is a reactive aldehyde and a potential sensitizer. Use a fume hood and avoid inhalation.

Synthetic Workflow Diagram

SyntheticWorkflow Start 2,5-Dimethoxy- 2,5-dihydrofuran (DMDHF) Path1 Hydrogenation (H2, Pd/C) Start->Path1 Path2 Acid Hydrolysis (H+, H2O) Start->Path2 Path3 TMSBr / DCM (Non-Aqueous) Start->Path3 Prod1 2,5-Dimethoxy- tetrahydrofuran (DMTHF) Path1->Prod1 App1 Pyrrole Synthesis (Clauson-Kaas) Prod1->App1 Prod2 Malealdehyde (Reactive Intermediate) Path2->Prod2 App2 Pyridazines / Benzothiazines Prod2->App2 Prod3 2(5H)-Furanone Derivatives Path3->Prod3

Caption: Decision tree for selecting the optimal synthetic pathway based on the desired target scaffold.

References

  • Samaritani, S., et al. "2,5-Dimethoxy-2,5-dihydrofuran chemistry: a new approach to 2(5H)-furanone derivatives."[5] Tetrahedron, vol. 64, no. 19, 2008, pp. 4408-4412. [5]

  • Jaafar, A., et al. "Reaction of 2-aminothiophenol with 2,5-dihydro-2,5-dimethoxyfuran: a facile route to a new dihydrobenzothiazine derivative."[6] Mediterranean Journal of Chemistry, vol. 3, no. 2, 2014, pp. 831-837.[6]

  • BenchChem Application Note. "A Technical Guide to the Historical Preparation of 2,5-Dimethoxytetrahydrofuran."

  • Feringa, B. L., et al. "Furan-based synthesis of 2(5H)-furanones." Recueil des Travaux Chimiques des Pays-Bas, vol. 110, 1991.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the electrochemical synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol. This portal is designed for researchers, scale-up scientists, and drug development professionals.

The electrochemical methoxylation of 1-(furan-2-yl)ethanol (the Clauson-Kaas reaction) is a highly atom-economical transformation with significant industrial relevance, notably adopted for the large-scale production of precursors for food additives like maltol[1]. However, the reaction is prone to yield-limiting side reactions. This guide provides field-proven insights, self-validating protocols, and troubleshooting workflows to help you achieve >90% yields.

Mechanistic Pathway & Competing Reactions

To troubleshoot effectively, one must understand the causality of the reaction network. The desired pathway involves the anodic oxidation of the furan ring to a highly reactive radical cation, followed by the nucleophilic attack of methanol. However, the secondary alcohol moiety is also susceptible to oxidation, and the resulting cyclic acetal is highly sensitive to acidic hydrolysis.

Mechanism SM 1-(furan-2-yl)ethanol (Starting Material) RadCat Radical Cation Intermediate SM->RadCat -e⁻ (Anode) Ketone 1-(furan-2-yl)ethanone (Over-oxidation) SM->Ketone Excess Potential (Alcohol Oxidation) Product 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol (Target Product) RadCat->Product +2 MeOH, -e⁻, -2H⁺ (Clauson-Kaas) RingOpen Ring-opened Dicarbonyl (Acidic Hydrolysis) Product->RingOpen H⁺ / H₂O (Unbuffered Medium)

Mechanistic pathway and competing side reactions in the electrochemical methoxylation.

Quantitative Data: Evolution of Reaction Conditions

Historically, achieving high yields in this synthesis has been challenging due to electrode passivation and poor mass transfer. Below is a comparative analysis of how experimental conditions have evolved to improve the yield and Faradaic efficiency of furan methoxylation derivatives.

Reaction ConditionAnode MaterialElectrolyteTemperatureReactor TypeYield (%)Faradaic Efficiency (%)Primary Failure Mode
Historical Baseline [2]Platinum (Pt)NH₄Br-15°CBatch Cell66%77%Electrode passivation
Basic Buffered [3]Diamond FilmNaOMe20°CBatch Cell58%82%Acetal hydrolysis
Optimized Flow [4]Glassy CarbonNone / Intrinsic25°CThin-Layer Flow98%>90%None (Optimal)

Self-Validating Experimental Protocol: Continuous Flow Synthesis

Transitioning from a batch reactor to a microfluidic flow cell maximizes chemical yields by improving mass transfer and preventing localized substrate depletion[4]. This protocol is designed as a self-validating system to ensure reproducibility.

Workflow Prep 1. Substrate & Electrolyte Preparation Cell 2. Microfluidic Flow Cell (Carbon Felt/Pt, -10°C) Prep->Cell Electrolysis 3. Galvanostatic Electrolysis (10-30 mA/cm²) Cell->Electrolysis Quench 4. Basic Quenching (NaHCO₃) Electrolysis->Quench Purify 5. Extraction & Distillation Quench->Purify

Step-by-step experimental workflow for the continuous flow electrochemical synthesis.

Step-by-Step Methodology
  • Preparation : Dissolve 1-(furan-2-yl)ethanol (11.2 g, 100 mmol) and Sodium Methoxide (NaOMe) (2.7 g, 50 mmol) in 1.0 L of strictly anhydrous methanol under an inert argon atmosphere.

    • Causality: Using NaOMe as the supporting electrolyte neutralizes the protons generated during anodic oxidation, preventing the acidic ring-opening of the product[3].

  • System Priming : Flush the microfluidic flow cell with anhydrous methanol to remove trapped air.

    • In-Process Control: Establish a stable baseline cell voltage before introducing the substrate.

  • Thermal Regulation : Submerge the flow cell or use a cooling jacket to maintain the internal reaction temperature between -10°C and 0°C.

    • Causality: Cooling stabilizes the highly reactive radical cation intermediate and suppresses the over-oxidation of the secondary alcohol.

  • Electrolysis : Pump the substrate solution through the cell at an optimized flow rate (e.g., 1.0 mL/min). Apply a constant current (galvanostatic mode) calculated to deliver exactly 2.1 Faradays per mole of substrate (

    
    ).
    
    • In-Process Control: Monitor the cell voltage. A stable voltage (typically 3-5 V) indicates a healthy, unpassivated electrode. A sudden spike indicates polymer fouling.

  • Quenching : Direct the outflow into a collection flask containing solid NaHCO₃ (5.0 g) stirring continuously.

    • Causality: Immediate neutralization ensures the cyclic acetal remains intact during downstream concentration.

  • Workup & Purification : Filter the suspension to remove inorganic salts. Evaporate the methanol under reduced pressure, strictly keeping the water bath temperature below 30°C. Extract the residue with ethyl acetate (3 × 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation : Analyze the crude product via ¹H NMR (CDCl₃). The disappearance of furan ring protons (6.2-7.4 ppm) and the appearance of methoxy singlets (~3.2-3.4 ppm) confirm successful conversion.

Troubleshooting & FAQs

Q1: Why is my yield of the target acetal low, with a strong presence of a ketone byproduct? Symptom : GC-MS shows significant formation of 1-(furan-2-yl)ethanone. Root Cause : The secondary alcohol in 1-(furan-2-yl)ethanol is susceptible to anodic oxidation. This competing reaction is triggered when the anode potential exceeds the oxidation potential of the alcohol. This typically occurs if the current density is too high or if mass transfer is poor, leading to localized depletion of the furan substrate at the electrode surface. Solution :

  • Lower the applied current density (e.g., from 50 mA/cm² to 15 mA/cm²).

  • Switch from a planar electrode (like Pt foil) to a high-surface-area 3D electrode (like carbon felt) to distribute the current more evenly.

  • Transition from a batch reactor to a microfluidic flow cell to enhance mass transport, which has been shown to maximize chemical yields up to 98%[4].

Q2: I observe significant formation of a ring-opened dicarbonyl compound. How can I prevent this? Symptom : The reaction mixture darkens, and NMR indicates the loss of the furan ring structure. Root Cause : The Clauson-Kaas product is a cyclic acetal, which is highly sensitive to acidic hydrolysis. During anodic oxidation, protons are generated (2 equivalents per molecule of product). If the local pH drops and trace water is present, the 2,5-dimethoxy-2,5-dihydrofuran ring will rapidly hydrolyze into a dicarbonyl species. Solution :

  • Ensure strictly anhydrous methanol is used.

  • Switch from a neutral halide electrolyte (like Et₄NBr) to a basic electrolyte like Sodium Methoxide (NaOMe). Using NaOMe as both the supporting electrolyte and methoxylating agent neutralizes generated protons and prevents acidic ring-opening[3].

Q3: The Faradaic efficiency is dropping below 60%. What causes this? Symptom : The reaction requires >3.0 F/mol to reach completion, and the cell voltage gradually increases during the run. Root Cause : Low Faradaic efficiency indicates parasitic side reactions. The most common culprits are the oxidation of the solvent (methanol to formaldehyde) or electrode passivation (fouling) due to the electropolymerization of highly reactive radical cation intermediates. Early electrochemical methoxylation methods often suffered from low efficiencies for these exact reasons[2]. Solution :

  • Lower the reaction temperature to -10°C to 0°C. This stabilizes the radical cation intermediate, favoring the nucleophilic attack of methanol over polymerization.

  • If cell voltage spikes, implement a pulsed current waveform or periodically reverse the polarity to clean the electrode surface in situ.

References

  • Source: cardiff.ac.
  • Title: Y.
  • Source: researchgate.
  • Source: google.

Sources

Thermal stability of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol .

Topic: 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

CAS: 236408-20-1 (Generic/Isomer specific variants may apply) Document ID: TS-DDF-2026-03 Audience: Organic Chemists, Process Engineers, Drug Development Scientists[1][2]

Executive Summary

1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is a masked 1,4-dicarbonyl equivalent, widely used as a high-value intermediate in the synthesis of rare sugars, alkaloids, and flavorants (e.g., ethyl maltol).[1][2][3] Its utility relies on the latent reactivity of the cyclic acetal (ketal) moiety.[1][2]

The Critical Stability Paradox: While the compound is kinetically stable under neutral/basic conditions at moderate temperatures, it is thermodynamically unstable toward acid-catalyzed hydrolysis and thermal aromatization.[1][2] The presence of the secondary hydroxyl group on the side chain adds a layer of complexity, introducing potential for intramolecular cyclization or dehydration.[2]

This guide provides evidence-based protocols to maintain the integrity of this reagent during storage, handling, and reaction optimization.

Module 1: Storage & Shelf-Life Protocols

Q: What are the absolute temperature limits for storage?

A: We recommend storage at -20°C . While the compound is technically stable at 4°C for short periods (weeks), long-term storage at temperatures above 0°C increases the rate of spontaneous disproportionation and methanol elimination.[1][2]

  • Critical Threshold: Do not exceed 25°C for >24 hours.

  • Transport: Cold chain shipping (Blue Ice/Dry Ice) is mandatory.[1][2]

Q: My sample has turned from colorless to yellow/brown. Is it still usable?

A: This is a sign of acid-catalyzed degradation or oxidative polymerization .[1][2]

  • Mechanism: Trace acidity (even from glass surfaces) can catalyze the loss of methanol, leading to the formation of furanoid species which rapidly polymerize or oxidize to colored quinoid-like structures.[1][2]

  • Diagnostic: Check 1H NMR. If you see new olefinic signals (δ 6.0–7.5 ppm) distinct from the dihydrofuran ring protons, or a broad baseline "hump," purification is required.[1][2]

  • Recovery: If degradation is <5%, rapid distillation under high vacuum (see Module 2) can recover the material.[1][2] If >10%, discard.[2]

Q: Can I store this in solution?

A: Only in basic/neutral anhydrous solvents .

  • Recommended: Anhydrous THF or Toluene with a trace of solid Na₂CO₃ or K₂CO₃ added as an acid scavenger.[1][2]

  • Forbidden: Chloroform or Dichloromethane (often contain trace HCl), Alcohols (promotes transacetalization), or Acetone.[1][2]

Module 2: Thermal Limits & Reaction Optimization

Q: What is the maximum temperature I can apply during synthesis/distillation?

A:

  • Atmospheric Pressure: Do NOT heat. Decomposition begins >80°C.[1][2]

  • Under Vacuum (<2 mmHg): Distillation is safe at bath temperatures up to 100°C , provided the vapor temperature remains 72–76°C .[1][2]

Q: How do I prevent "bumping" or decomposition during vacuum distillation?

A: The viscosity of the ethanol side-chain often causes bumping.[1][2]

  • Pre-treatment: Wash the distillation glassware with a 5% NaHCO₃ solution and dry it.[1][2][4] This neutralizes surface silanol groups (Lewis acids) that catalyze ring opening.[1][2]

  • Additives: Add 0.5% w/w solid Sodium Carbonate (Na₂CO₃) directly to the distillation pot. This buffers any acid generated in situ.[2]

  • Vacuum: Use a vacuum of <1.5 mmHg . Lower pressure = Lower temperature = Higher stability.[1][2]

Q: Why does the reaction yield drop when I scale up?

A: Heat transfer issues often lead to localized overheating.[1][2]

  • The "Methanol Trap": If you are synthesizing this via the Clauson-Kaas method (electrolytic or chemical methoxylation), the reaction generates acid.[1][2] On a large scale, inefficient cooling allows the acid to catalyze the ring-opening of the product during formation.[1][2]

  • Solution: Ensure aggressive internal cooling and maintain pH >7 using a buffer during the workup.[1][2]

Module 3: Analytical Troubleshooting (NMR/GC)

Q: The NMR spectrum shows complex splitting. Is it impure?

A: Not necessarily.[1][2] This compound exists as a mixture of diastereomers (cis/trans isomers relative to the methoxy groups and the chiral side chain).[1][2]

  • Observation: You will likely see multiple sets of methoxy singlets (δ ~3.2–3.5 ppm) and complex multiplets for the ring protons.[1][2]

  • Verification: Run a GC-MS.[1][2] If you see a single major peak (or two closely eluting isomer peaks) with the correct mass, the NMR complexity is due to diastereomers, not impurities.[1][2]

Q: I see a peak at δ 9.5+ ppm in the proton NMR. What is it?

A: This indicates Ring Opening .[1][2] Under acidic or thermal stress, the dihydrofuran ring hydrolyzes to form a 1,4-dicarbonyl or a sugar-like aldehyde (e.g., 2,3-dideoxy-hex-2-enopyranos-4-ulose).[1][2]

  • Action: The sample is degrading. Immediate neutralization and use is required.[1][2]

Visualizing the Instability

The following diagram illustrates the two primary degradation pathways: Acid-Catalyzed Hydrolysis (leading to ring opening) and Thermal Elimination (leading to aromatization).[1][2]

DegradationPathways cluster_legend Stability Factors Compound 1-(2,5-Dimethoxy- 2,5-dihydrofuran-2-yl)ethanol Hydrolysis Acid Hydrolysis (Trace H+ / H2O) Compound->Hydrolysis Heat Thermal Stress (>100°C or Acid) Compound->Heat RingOpen Ring Opening Hydrolysis->RingOpen Irreversible Dicarbonyl 1,4-Dicarbonyls / Unsaturated Sugars (Aldehyde peaks in NMR) RingOpen->Dicarbonyl Irreversible Elimination Elimination of MeOH Heat->Elimination Aromatization Furan 2-Acetylfuran Derivatives (Aromatization) Elimination->Furan Aromatization Keep Basic (pH > 7) Keep Basic (pH > 7) Keep Cold (< 4°C) Keep Cold (< 4°C)

Figure 1: Primary degradation pathways. Note that both pathways are irreversible and catalyzed by acid.[1]

Summary of Physical Properties & Thresholds

PropertyValue / LimitNotes
Boiling Point 72–76°C @ 1.5 mmHgDo not distill at atmospheric pressure.
Flash Point ~111°CCombustible.[1][2]
Density 1.13 g/cm³Denser than water.[1][2]
Storage Temp -20°C (Preferred)+4°C acceptable for < 1 month.[1][2]
Acid Sensitivity High Hydrolyzes rapidly at pH < 5.[1][2]
Solubility Alcohols, Ethers, DCMAvoid acidic solvents (e.g., unneutralized CHCl₃).[1][2]

References

  • Synthesis & Hydrolysis: Śmigielski, K. (2003).[1][2] Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. ChemInform, 34(26).[2]

  • General Stability of Dihydrofurans: RoyalChem. (n.d.). 2,5-Dihydro-2,5-Dimethoxyfuran (DMDF) Technical Profile. [1][2]

  • Reaction Mechanisms: D'Auria, M. et al. (2025).[1][2] 2,5-Dimethoxy-2,5-dihydrofuran chemistry: a new approach to 2(5H)-furanone derivatives.

  • Physical Properties: Echemi. (2024).[1][2] (1S)-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol Product Database.

Sources

Technical Support Center: Optimizing pH Conditions for the Methoxylation of 1-(furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development and complex heterocyclic synthesis increasingly rely on sustainable electro-organic methodologies, the methoxylation of furfuryl alcohols has become a cornerstone reaction.

This guide is designed for researchers and process scientists optimizing the electrochemical methoxylation of 1-(furan-2-yl)ethanol . Here, we detail the mechanistic causality behind pH control, provide self-validating experimental protocols, and answer the most critical troubleshooting questions encountered in the lab.

Mechanistic Overview: The Causality of pH

The methoxylation of 1-(furan-2-yl)ethanol bridges classical electrochemistry and complex heterocyclic scaffolding. When subjected to anodic oxidation in methanol (the[1]), the furan ring undergoes a 2-electron oxidation to form a highly reactive furanoxonium ion, which is trapped by methanol to yield a 2,5-dimethoxy-2,5-dihydrofuran intermediate[2].

Because the substrate is a furfuryl alcohol derivative, the fate of this dimethoxy acetal is strictly governed by the pH of the local environment:

  • Neutral to Mildly Basic pH (7.0–8.5): The acetal is stabilized. The absence of free protons prevents the cleavage of the methoxy groups, allowing for the isolation of the stable methoxylated furan[2].

  • Acidic pH (< 5.0): Protons catalyze the hydrolysis of the acetal, triggering a ring-opening to a 1,4-dicarbonyl intermediate. Driven by the pendant secondary alcohol, this intermediate spontaneously cyclizes to form a 6-hydroxy-6-methyl-2H-pyran-3(6H)-one—a process known as the [3].

pH_Optimization_Pathway Substrate 1-(furan-2-yl)ethanol (Starting Material) Oxidation Anodic Oxidation in MeOH (Clauson-Kaas Methoxylation) Substrate->Oxidation 2e⁻, 2H⁺ Intermediate 2,5-Dimethoxy-2-(1-hydroxyethyl) -2,5-dihydrofuran (Acetal) Oxidation->Intermediate + 2 MeOH Cond_Neutral pH 7.0 - 8.5 (Buffered / Mild Base) Intermediate->Cond_Neutral Cond_Acidic pH < 5.0 (Acidic Workup / Unbuffered) Intermediate->Cond_Acidic Prod_Acetal Stable Acetal Isolated (Target: Methoxylated Furan) Cond_Neutral->Prod_Acetal Prevents Hydrolysis Prod_Pyranone Achmatowicz Rearrangement (Target: Dihydropyranone) Cond_Acidic->Prod_Pyranone Ring Expansion

Divergent reaction pathways of 1-(furan-2-yl)ethanol methoxylation dictated by electrolyte pH.

Troubleshooting Guides & FAQs

Q: Why am I recovering a dihydropyranone instead of the desired 2,5-dimethoxy-2,5-dihydrofuran? A: You are inadvertently triggering the Achmatowicz rearrangement[3]. This occurs when the electrolyte pH drops below 5.0, often due to the generation of protons at the anode during the oxidation of methanol (if the cathodic proton reduction is unbalanced), or during an acidic aqueous workup. Fix: Buffer the electrolyte using a 0.1 M phosphate buffer (pH 7.0)[2] or add a mild base like 2,6-lutidine to the methanolic electrolyte to stabilize the acetal. Ensure your workup utilizes saturated NaHCO₃.

Q: My reaction shows low conversion and rapid electrode fouling. What is happening? A: Operating at highly basic pH (> 10) or with insufficient supporting electrolyte causes anodic polymerization of the furan ring, which outcompetes the desired methoxylation. The resulting polymeric film passivates the anode surface[2]. Fix: Maintain the pH strictly between 7.0 and 8.5. If using an undivided cell, employ a supporting electrolyte like Et₄NBr or NH₄Br. The bromide acts as a redox mediator (generating active bromine species in situ) to facilitate methoxylation at lower overpotentials, preventing direct furan polymerization[1].

Q: Can I perform a one-pot methoxylation and Achmatowicz rearrangement? A: Yes. The classical relies on sequential oxidation and hydrolysis[4]. Fix: Perform the electrochemical methoxylation at neutral pH to ensure complete conversion of the 1-(furan-2-yl)ethanol without side reactions. Once the current has passed (approx. 2.2 F/mol), intentionally add dilute H₂SO₄ directly to the methanolic solution to drop the pH to ~2.0, and stir for 1-2 hours to drive the ring expansion[3].

Quantitative Data: pH Optimization Matrix

To ensure predictability in your scale-up efforts, refer to the following quantitative matrix summarizing how pH dictates the product distribution.

pH RangeElectrolyte / AdditivePrimary Mechanistic PathwayIsolated ProductExpected Yield
< 3.0 Dilute H₂SO₄ in MeOHHydrolysis & Rearrangement6-Hydroxy-6-methyl-2H-pyran-3(6H)-one> 85% (via one-pot)
5.0 - 6.5 Unbuffered NH₄BrMixed / Competing PathwaysMixture of Acetal & PyranonePoor (Unselective)
7.0 - 8.5 0.1 M Phosphate Buffer / Et₄NBrStable Acetalization2,5-Dimethoxy-2-(1-hydroxyethyl)-2,5-dihydrofuran> 90%
> 10.0 NaOMe (excess)Anodic PolymerizationPolymeric Furan Resins< 20%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in pH is caught before the batch is compromised.

Protocol A: Selective Synthesis of the Methoxylated Acetal (Neutral pH)

Objective: Isolate 2,5-dimethoxy-2-(1-hydroxyethyl)-2,5-dihydrofuran without premature rearrangement.

  • Cell Setup: Equip an undivided electrochemical cell with a graphite anode and a platinum cathode.

  • Electrolyte Preparation: Dissolve 0.1 M tetraethylammonium bromide (Et₄NBr) in anhydrous methanol. Add 0.1 equivalents of 2,6-lutidine to maintain a slightly basic pH (~7.5).

  • Substrate Addition: Add 1-(furan-2-yl)ethanol to achieve a 0.5 M concentration.

  • Electrolysis: Apply a constant current (10-15 mA/cm²) at 0 °C until 2.2 Faraday/mol of charge is passed[2].

  • Validation Checkpoint: Analyze an aliquot via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.4) should disappear, replaced by a new spot (Rf ~0.6) representing the acetal. Self-Correction: If a highly polar, UV-active spot (Rf ~0.2) appears, premature rearrangement is occurring; immediately add additional 2,6-lutidine to adjust the pH.

  • Workup: Remove methanol under reduced pressure (bath temp < 30 °C). Extract with diethyl ether and wash with saturated NaHCO₃ to ensure the pH remains basic during extraction. Dry over Na₂SO₄ and concentrate.

Protocol B: One-Pot Achmatowicz Rearrangement (Acidic Workup)

Objective: Synthesize the highly functionalized dihydropyranone scaffold directly from 1-(furan-2-yl)ethanol.

  • Initial Oxidation: Follow steps 1-4 from Protocol A to generate the methoxylated intermediate cleanly at neutral pH[2].

  • Acidification: Transfer the crude methanolic mixture to a round-bottom flask. Slowly add 10% aqueous H₂SO₄ until the apparent pH of the solution reaches 2.0[3].

  • Rearrangement: Stir the mixture at room temperature for 2 hours. The solution color will typically deepen as the ring expansion occurs.

  • Validation Checkpoint: Monitor via TLC. The acetal spot (Rf ~0.6) must completely convert to the highly polar pyranone spot (Rf ~0.2).

  • Neutralization & Extraction: Neutralize the solution carefully with saturated NaHCO₃ to pH 7. Extract with ethyl acetate (3x).

  • Purification: Dry the organic layer, concentrate, and purify via silica gel chromatography to isolate the dihydropyranone[4].

References

  • Electrocatalytic synthesis of heterocycles from biomass-derived furfuryl alcohols Nature Communications (2021). URL:[Link]

  • Practical, Scalable, High-Throughput Approaches to η3-Pyranyl and η3-Pyridinyl Organometallic Enantiomeric Scaffolds Using the Achmatowicz Reaction PubMed Central (PMC) / Journal of Organic Chemistry (2008). URL:[Link]

  • Achmatowicz reaction Wikipedia (Accessed 2026). URL:[Link]

  • Electrolytic methoxylation of furan Acta Chemica Scandinavica (1952). URL:[Link]

Sources

Technical Support Center: Furan Functionalization & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Polymerization of Furan During Acylation Ticket ID: FUR-ACY-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The Acid-Sensitivity Paradox

Researchers often encounter a critical conflict when acylating furan: Friedel-Crafts acylation requires an acid catalyst, yet furan polymerizes rapidly in the presence of acids.

Furan is an electron-rich heterocycle (π-excessive). While this makes it highly reactive toward electrophiles (good for acylation), it also makes it hypersensitive to protonation. If the reaction environment becomes too acidic or if the temperature is uncontrolled, the furan ring undergoes electrophilic attack by its own protonated species, leading to rapid resinification (formation of black "humins" or tar) rather than the desired ketone.

The Solution Strategy: You must engineer a reaction kinetic where the rate of acylation (attack by the acylium ion) significantly exceeds the rate of protonation (attack by


).

Mechanism of Failure (Why it Polymerizes)

To prevent failure, you must understand the competing pathways.

Pathway A (Desired):

The Lewis Acid coordinates with the anhydride to form an acylium ion equivalent. This electrophile attacks the C2 position of furan, followed by deprotonation to restore aromaticity.

Pathway B (Catastrophic):

A proton (from moisture or strong acid) attacks the C2 position. This generates a non-aromatic cation that acts as a potent electrophile, attacking a neighboring neutral furan molecule. This chain reaction creates a polymer.

FuranPathways Furan Furan Substrate Cation Furan Cation (Reactive Electrophile) Furan->Cation Protonation (Fast) Polymer Black Tar (Polyfuran) Furan->Polymer Resinification Product 2-Acylfuran (Target) Furan->Product + Acylium Acid Strong Acid / H+ Acid->Cation AcylAgent Acylating Agent (Anhydride) Acylium Acylium Ion AcylAgent->Acylium Activation Cation->Furan Chain Propagation Acylium->Product Electrophilic Subst.

Figure 1: Kinetic competition between desirable acylation (Green) and catastrophic polymerization (Red).

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into a solid black tar within minutes. What happened? Diagnosis: You likely used a strong Lewis acid (like


) or an acyl chloride.
Explanation: 

is too strong for furan; it coordinates irreversibly with the oxygen in the ring, facilitating ring opening and polymerization. Furthermore, acyl chlorides generate

gas as a byproduct, which immediately triggers polymerization. Fix: Switch to Acetic Anhydride as the reagent and Phosphoric Acid (85%) or Zinc Chloride as the catalyst.[1] These produce acetic acid as a byproduct, which furan tolerates much better than

.

Q2: I am using BF3-Etherate, but I still see oligomers. Why? Diagnosis: Moisture contamination or temperature spike. Explanation:


 is a Lewis acid, but in the presence of water, it hydrolyzes to form 

and

—strong Brønsted acids that destroy furan. Fix: Ensure all reagents are strictly anhydrous. Add the catalyst slowly at 0°C. The reaction is exothermic; if the temp spikes above 30-40°C during addition, polymerization accelerates.

Q3: Can I use heterogeneous catalysts to make work-up easier? Diagnosis: Yes, this is the modern "Green" approach. Explanation: Zeolites (like H-Beta) or Heteropolyacids (like


) are effective. They provide "site isolation," preventing the bimolecular collisions required for polymerization chains to grow.
Fix:  See Protocol C below.

Standard Operating Procedures (Protocols)

These protocols are ranked by reliability and ease of handling.

Comparative Data: Catalyst Performance
Catalyst SystemReagentYield (2-Acetylfuran)Risk of TarNotes

/

Acetyl Chloride< 10%Critical Do Not Use. Causes immediate resinification.

(85%)
Acetic Anhydride70-80%LowClassic industrial method. Robust.

(anhydrous)
Acetic Anhydride65-75%ModerateRequires strict moisture control.

Acetic Anhydride80-90%ModerateHigh yield but requires careful temp control.
Zeolite H-Beta Acetic Anhydride> 90%Very LowGreen chemistry; requires calcined catalyst.
Protocol A: The "Classic" Phosphoric Acid Method (Recommended)

Best for: General synthesis where slight excess reagent is acceptable.

Reagents:

  • Furan (1.0 equiv)[2]

  • Acetic Anhydride (2.0 equiv) - Acts as reagent and solvent

  • Orthophosphoric Acid (85%

    
    ) - Catalyst (0.1 equiv)
    

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a thermometer and an addition funnel.[1]

  • Charge: Add Acetic Anhydride and Phosphoric Acid to the flask.

  • Activation: Stir for 10-15 minutes at room temperature. The solution may warm slightly (formation of mixed anhydride species).

  • Addition (Critical Step): Cool the mixture to 0°C . Add Furan dropwise via the addition funnel.[1][3]

    • Note: Do not allow temperature to rise above 10°C during addition.

  • Reaction: Once addition is complete, allow to warm to room temperature (25°C). Then, heat gently to 50°C for 2 hours.

    • Warning: Do not reflux. High heat favors polymerization.

  • Quench: Cool to room temp. Pour onto crushed ice/water. Neutralize with saturated

    
     until pH is 7.
    
  • Extraction: Extract with Dichloromethane (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: The "Green" Zeolite Method

Best for: High purity requirements and catalyst recycling.

Reagents:

Workflow:

  • Catalyst Prep: Calcining the Zeolite at 500°C for 4 hours prior to use is recommended to remove adsorbed water.

  • Reaction: Mix Furan (10 mmol), Acetic Anhydride (12 mmol), and Zeolite (100 mg) in a sealed tube or pressure vial.

  • Conditions: Heat to 60°C for 4 hours.

  • Workup: Filter off the solid catalyst (can be reactivated and reused). Evaporate excess anhydride.

  • Result: Usually yields >90% conversion with <2% polymeric byproducts due to pore-confinement effects preventing oligomerization.

References & Authority

  • Classic Anhydride/Acid Method:

    • Heid, J. V., & Levine, R. (1948).[7] The Acylation of Furan and Thiophene with Aliphatic Anhydrides in the Presence of Boron Trifluoride-Etherate.[7] The Journal of Organic Chemistry, 13(3), 409-412.[7]

  • Heterogeneous Catalysis (Green Approach):

    • Opietnik, M., et al. (2012).[7] Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2.[4][7][9] Current Organic Chemistry, 16(22), 2739-2744.

  • Zeolite Selectivity:

    • Chiche, B., et al. (1987). Acylation of Furan and Thiophene over Zeolites. Journal of Organic Chemistry, 52, 1157.

  • Polymerization Mechanism:

    • Gandini, A. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules, 29(1), 102-115. (Provides foundational understanding of furanic resinification).

Sources

Technical Support Center: Stoichiometric Control in 2-Acetylfuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-acetylfuran via Friedel-Crafts acylation presents a classic "Goldilocks" challenge in organic chemistry. The furan ring is electron-rich (facilitating acylation) but extremely "acidophobic" (prone to catastrophic polymerization/resinification in the presence of strong Lewis acids).

This guide addresses the critical stoichiometric balance required to maximize the yield of the mono-acylated product (2-acetylfuran) while suppressing the formation of 2,5-diacetylfuran (over-acylation) and furan resins (acid-catalyzed polymerization).

Part 1: The Core Protocol (Self-Validating Standard)

We recommend the Boron Trifluoride Etherate (


)  method for laboratory-scale optimization due to its balance of reactivity and mildness compared to 

.
Optimized Stoichiometric Ratios
ComponentRoleMolar Equivalent (eq)Critical Note
Furan Substrate1.0 Limiting reagent to prevent unreacted furan recovery issues.[1]
Acetic Anhydride Acylating Agent1.1 – 1.2 Slight excess drives kinetics but minimizes di-acylation risk.[2]

Catalyst0.1 – 0.15 Strictly Catalytic. Stoichiometric amounts (1.0 eq) cause rapid polymerization.
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round-bottom flask. Flush with

    
    .
    
    • Validation: Any moisture will hydrolyze

      
      , visible as white fumes/cloudiness, reducing yield.
      
  • Solvent & Substrate: Charge Furan (1.0 eq) and anhydrous diethyl ether (

    
    ). Cool to 0°C .[1][3]
    
    • Why Ether? It complexes with

      
      , moderating its acidity and preventing "hot spots" that trigger polymerization.
      
  • Acylating Agent: Add Acetic Anhydride (1.1 eq) in one portion.

  • Catalyst Addition (The Critical Step): Add

    
     (0.1 eq) dropwise  over 20 minutes.
    
    • Visual Check: Solution should turn pale yellow. Dark brown/black indicates polymerization (rate of addition too fast or temp > 5°C).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (25°C) for 2 hours.

  • Quench: Pour mixture into saturated

    
     (aq).
    
    • Validation:

      
       evolution confirms acid neutralization. pH must be neutral (7.0) before distillation to prevent decomposition.[4]
      

Part 2: Troubleshooting & FAQs

Module A: The "Black Tar" Scenario (Polymerization)

Q: My reaction mixture turned into a viscous black tar within minutes. What happened?

A: You likely triggered the "acid-catalyzed resinification cascade." Furan is unstable in high concentrations of protons or strong Lewis acids.

  • Root Cause 1: Catalyst Overload. Using stoichiometric

    
     or excess 
    
    
    
    (>0.2 eq) initiates cationic polymerization of the furan ring.
  • Root Cause 2: Temperature Spike. The acylation is exothermic. If the internal temp exceeds 30-40°C during catalyst addition, polymerization kinetics overtake acylation.

  • Corrective Action:

    • Switch to a milder catalyst system (

      
       or 
      
      
      
      ).[1][2]
    • Dilution: Ensure high solvent volume (Ether or DCM) to act as a heat sink.

    • Cryogenic Control: Maintain < 5°C during the initial mixing phase.

Module B: Selectivity (Mono- vs. Di-acylation)

Q: I see a significant spot for 2,5-diacetylfuran on my TLC. How do I stop at the mono-product?

A: The acetyl group at C2 is electron-withdrawing, which should deactivate the ring against further attack. However, under forcing conditions, the C5 position will react.[2]

  • Stoichiometry Check: Are you using >1.5 eq of Acetic Anhydride? Excess anhydride pushes the equilibrium toward the di-substituted product.

  • Thermodynamics: High temperatures (>50°C) overcome the activation energy barrier for the deactivated mono-product to react again.

  • Solution:

    • Restrict Acetic Anhydride to 1.1 eq .

    • Stop the reaction immediately upon consumption of Furan (monitor via GC/TLC). Do not "soak" overnight.

Module C: Low Yields & Catalyst Deactivation

Q: My conversion is stuck at 40%, but no tar formed. Adding more catalyst doesn't help.

A: This indicates Catalyst Poisoning or Hydrolysis .

  • Mechanism:

    
     and 
    
    
    
    are moisture-sensitive. If your reagents were "wet," the catalyst hydrolyzed to inactive boric acid or zinc hydroxides/oxides.
  • Acetic Acid Buildup: As the reaction proceeds, Acetic Acid is a byproduct. In large scale, this can buffer the Lewis acid, slowing the rate.

  • Solution: Use freshly distilled Furan and Anhydride.[1][5] Ensure

    
     is fused (anhydrous) before use.
    

Part 3: Reaction Pathway Visualization

The following diagram illustrates the competing pathways controlled by stoichiometry and temperature.

G cluster_conditions Stoichiometry Control Zone Furan Furan (Start) Mono 2-Acetylfuran (Target Product) Furan->Mono + Ac2O Cat: BF3 (<0.15 eq) Temp: <25°C Polymer Furan Resin (Black Tar) Furan->Polymer High Acid Conc. OR High Temp Ac2O Acetic Anhydride (Reagent) Di 2,5-Diacetylfuran (Over-reaction) Mono->Di Excess Ac2O (>1.5 eq) High Temp (>50°C)

Figure 1: Reaction pathway logic. Green path represents the optimized stoichiometric window. Red paths indicate failure modes due to stoichiometric or thermal deviations.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures immediately.

Troubleshooting Start Problem Detected CheckAppearance Check Reaction Appearance Start->CheckAppearance BlackTar Black/Viscous Tar? CheckAppearance->BlackTar Polymerization Issue: Polymerization Action: Reduce Acid Load, Lower Temp, Use Solvent BlackTar->Polymerization Yes CheckTLC Check TLC/GC Data BlackTar->CheckTLC No MultiSpot Multiple Product Spots? CheckTLC->MultiSpot Diacetyl Issue: 2,5-Diacetylfuran Action: Reduce Anhydride Ratio to 1.1 eq MultiSpot->Diacetyl Yes LowConv Low Conversion? MultiSpot->LowConv No Moisture Issue: Catalyst Deactivation Action: Dry Reagents, Check Inert Atmosphere LowConv->Moisture Yes

Figure 2: Diagnostic workflow for identifying stoichiometric and process failures.

References

  • BenchChem. Technical Support Center: Synthesis of 2-Acetylfuran.[2][3][6] (Accessed 2025).[1][2][3][4][5][6][7][8] Provides protocols for Phosphoric Acid and Zinc Chloride catalyzed methods.

  • RSC Advances. Methods to delay deactivation of zeolites on furan acylation. (2015).[7] Discusses continuous flow and catalyst deactivation mechanisms.

  • Google Patents. CN102702143B: Method for preparing 2-acetylfuran. (2012). Details the Zinc Chloride/Acetic Acid industrial process.

  • Wikipedia. 2-Acetylfuran Properties and Synthesis. (Accessed 2025).[1][2][3][4][5][6][7][8] General chemical data and Friedel-Crafts context.

Sources

Technical Support Center: 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol Workup & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the extraction and purification of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol .

Typically synthesized via the electrochemical Clauson-Kaas methoxylation of 1-(furan-2-yl)ethanol in methanol[1], this highly functionalized cyclic acetal is a critical building block for carbohydrates, macrolides, and alkaloids. However, its isolation is notoriously difficult due to its extreme sensitivity to both acidic hydrolysis and thermal degradation. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions—providing you with the mechanistic causality behind each step to ensure a self-validating, high-yield workflow.

Process Visualization

The following workflow illustrates the critical path for isolating the target molecule while avoiding the thermodynamic pitfalls of acetal cleavage and thermal aromatization.

Workflow A Crude Reaction Mixture (in Methanol, pH 10-11) B Evaporate 75% Methanol (Concentration Step) A->B Vacuum C Adjust pH to 7.5 - 8.0 (Emulsion Prevention) B->C Conc. HCl (Dropwise) D Continuous Extraction (Boiling Dichloromethane) C->D 100 mL DCM E Phase Separation & Organic Layer Drying D->E Na2SO4 F Solvent Evaporation (Low Temperature) E->F Rotary Evaporator G High-Vacuum Distillation (<130°C Bath, 0.3 Torr) F->G Dry Ice Trap H Pure 1-(2,5-Dimethoxy-2,5- dihydrofuran-2-yl)ethanol G->H Collect at 64-66°C

Optimized extraction and purification workflow for 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol.

Step-by-Step Experimental Methodology

To guarantee reproducibility and prevent product loss, execute the following validated protocol:

Step 1: Primary Concentration Following the electrochemical methoxylation, the crude product resides in a large volume of methanol. Evaporate approximately 75% of the methanol under reduced pressure. Self-Validation: The remaining mixture should be viscous but still fluid enough for aqueous manipulation. This step is critical to improve the partition coefficient during the subsequent organic extraction.

Step 2: Precision pH Adjustment The concentrated mixture typically exhibits a highly basic pH (10.0–11.0). Insert a calibrated pH probe directly into the stirring mixture. Carefully add concentrated hydrochloric acid (HCl) dropwise until the pH reaches strictly 7.5 to 8.0 . Warning: Do not allow the local pH to drop below 7.0, as this will trigger irreversible ring-opening.

Step 3: Continuous Extraction Transfer the pH-adjusted aqueous mixture to a continuous liquid-liquid extractor. Extract continuously with 100 mL of boiling dichloromethane (DCM) . Continuous extraction is heavily favored over separatory funnel extraction due to the compound's partial water solubility and the risk of micro-emulsions.

Step 4: Drying and Concentration Collect the DCM extract and dry it over anhydrous sodium sulfate (


). Filter the drying agent and evaporate the DCM on a rotary evaporator using a room-temperature water bath to yield the crude residue.

Step 5: Controlled Vacuum Distillation Transfer the crude residue to a short-path distillation apparatus equipped with a high-vacuum pump and a receiving flask cooled in a dry ice/methanol bath. Crucial: Maintain the heating mantle/bath strictly below 130°C. Collect the purified product fraction at 64–66°C at 0.3 Torr (


). Note that 10–20% of the product may volatilize into the freezing condenser; recover this fraction by rinsing the condenser post-distillation.

Troubleshooting & FAQs

Q1: Why does my extraction form an unbreakable emulsion, and how do I resolve it?

Causality: Emulsions in this specific synthesis are driven by the high pH (10–11) of the post-electrolysis mixture, where residual salts (e.g.,


) and trace organic byproducts act as surfactants at the aqueous-organic interface.
Solution:  You must break the surfactant-like behavior by neutralizing the mixture. As noted in the literature, decreasing the pH to 7.5–8.0 prior to extraction completely prevents emulsion formation. Ensure you evaporate 75% of the methanol before adjusting the pH to prevent shifting the dielectric constant of the solution unfavorably.
Q2: Why is my product degrading into 2-acetylfuran during vacuum distillation?

Causality: 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is thermally labile. Heating the compound at or above 130°C provides the activation energy necessary for the elimination of methanol, leading to the aromatization of the dihydrofuran ring. Extended heating (e.g., 2 hours at 130°C) results in up to 65% thermal decomposition, yielding 2-acetylfuran (26%) and lower molecular weight fragments (39%). Solution: Your vacuum must be strong enough (≤ 0.3 Torr) to allow the product to distill at 64–66°C. Never let the external heating bath exceed 120–125°C.

Q3: Can I use a standard aqueous acidic wash (e.g., 1M HCl or Citric Acid) to remove basic impurities?

Causality: Absolutely not. The molecule contains a cyclic acetal (ketal) moiety. Acetals are inherently unstable in aqueous acidic environments. The lone pairs on the methoxy oxygens will protonate, leading to the departure of methanol and the collapse of the dihydrofuran ring into a 1,4-dicarbonyl system via acid-catalyzed hydrolysis[1]. Solution: Keep all aqueous phases strictly at or above pH 7.5.

Degradation Target 1-(2,5-Dimethoxy-2,5- dihydrofuran-2-yl)ethanol Acid pH < 7.0 (Acidic Workup) Target->Acid Protonation Heat Temp ≥ 130°C (Distillation) Target->Heat Thermal Stress RingOpen Ring-Opened 1,4-Dicarbonyls Acid->RingOpen Hydrolysis Decomp 2-Acetylfuran + Low MW Fragments Heat->Decomp Elimination

Primary degradation pathways: Acid-catalyzed ring opening and thermal aromatization.

Quantitative Process Parameters

To ensure your experimental setup is calibrated correctly, benchmark your conditions against the validated parameters below. Deviations from these ranges are the primary cause of yield reduction.

Process ParameterTarget ConditionMechanistic Consequence / Outcome
Methanol Removal Evaporate ~75% volumeConcentrates product; prevents methanol from acting as a co-solvent that ruins the DCM/Water partition coefficient.
Aqueous pH (Basic) 10.0 – 11.0Failure state: Severe, unbreakable emulsion formation during DCM extraction.
Aqueous pH (Optimal) 7.5 – 8.0Success state: Clean phase separation; emulsion prevented while protecting the acetal.
Aqueous pH (Acidic) < 7.0Failure state: Rapid acetal hydrolysis; complete destruction of the target molecule[1].
Distillation Bath Temp < 130°CSuccess state: Product distills cleanly at 64–66°C / 0.3 Torr. Overall yield of 55–65% achievable.
Distillation Bath Temp ≥ 130°CFailure state: 65% thermal decomposition (Yields 26% 2-acetylfuran and 39% volatile fragments).

References

  • Śmigielski, K., et al. "Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran." Electronics and Books. Available at: [Link]

  • Wonink, Marco B. S. "Organic electrochemical conversions: from switches to biomass upgrading." University of Groningen. Available at: [Link]

Sources

Technical Support Center: 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Troubleshooting, Storage, and Handling Guide

Welcome to the Technical Support Center for 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol. As a masked 1,4-dicarbonyl equivalent, this dihydrofuran derivative is a highly versatile building block in complex drug synthesis. However, its cyclic acetal architecture makes it inherently susceptible to environmental degradation. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure the integrity of your material.

Section 1: Quick Reference Data

To establish a baseline for handling, the following table summarizes the critical physicochemical properties and storage requirements for the 2,5-dimethoxy-2,5-dihydrofuran core[1].

ParameterSpecificationMechanistic Rationale
Storage Temperature 0–6°C (Refrigerated)Minimizes the thermal kinetic energy required for spontaneous acetal cleavage[2].
Moisture Sensitivity HighWater acts as a nucleophile in the presence of trace acid, driving irreversible hydrolysis.
Acid Sensitivity Extreme (pH < 7.0)Protons catalyze the ring-opening of the dihydrofuran moiety into a dicarbonyl[3].
Atmosphere Argon (Preferred) or N₂Displaces atmospheric moisture and oxygen to prevent auto-oxidation and condensation.
Appearance Colorless to light yellowDarkening indicates polymerization of aldehyde degradation products.
Section 2: Frequently Asked Questions (Storage & Handling)

Q: Why is strict temperature control (0–6°C) mandatory for this compound? A: The compound features a 2,5-dimethoxy-2,5-dihydrofuran core, which functions as a cyclic acetal. At elevated temperatures, the activation energy barrier for acetal cleavage is easily overcome, especially if trace moisture is present. Storing the compound at 0–6°C significantly decelerates the kinetics of hydrolysis, preserving the masked dicarbonyl structure ()[2].

Q: Can I store the compound at -20°C for long-term stability? A: Yes, -20°C is excellent for long-term storage. However, the critical failure point occurs during retrieval. If the vial is opened while still cold, atmospheric moisture will instantly condense on the chemical. This localized water ingress, combined with ambient CO₂ (forming trace carbonic acid), creates an acidic microenvironment that initiates rapid degradation. Always allow the sealed vial to equilibrate to room temperature (RT) in a desiccator before opening.

Q: What is the best inert gas for purging the headspace? A: Argon is strongly preferred over Nitrogen. Because Argon is heavier than air, it forms a dense, protective "blanket" over the liquid surface, effectively isolating the chemical from atmospheric moisture during brief exposures.

Section 3: Troubleshooting Guide (Degradation & Purity Issues)

Issue: The liquid has turned yellow/brown and emits a sharp, pungent odor.

  • Root Cause: Acid-catalyzed hydrolysis. The 2,5-dimethoxy-2,5-dihydrofuran system has undergone ring-opening. As documented in mechanistic studies of dihydrofuran systems, exposure to trace acid and water converts the acetal into a highly reactive 1,4-dicarbonyl derivative, releasing two equivalents of methanol ()[3]. The pungent odor is the released methanol and volatile aldehyde degradation products. The color change indicates subsequent polymerization or aldol condensation of the resulting dialdehydes.

Issue: My downstream Grignard or organolithium reaction failed completely.

  • Root Cause: Quenching by degradation products. If the compound has partially hydrolyzed, the newly formed hydroxyl groups (from water) or the released methanol will instantly quench highly basic organometallic reagents.

  • Self-Validation Check: Run a quick ¹H NMR in anhydrous CDCl₃. Look for the disappearance of the characteristic methoxy singlets (around 3.2–3.4 ppm) and the appearance of aldehyde protons (>9.0 ppm). If aldehyde peaks are present, the batch is compromised.

Section 4: Experimental Protocols
Protocol 1: Self-Validating Handling and Aliquoting Workflow

This protocol ensures the chemical remains completely isolated from moisture during use. The causality behind each step is designed to prevent the introduction of the two degradation catalysts: water and protons.

  • Equilibration: Remove the sealed master bottle from 0–6°C storage. Place it in a desiccator and allow it to warm to room temperature for at least 60 minutes.

    • Causality: Prevents atmospheric condensation on the cold liquid surface.

  • Inert Atmosphere Transfer: Transfer the bottle into a glovebox or use a Schlenk line with a positive flow of Argon.

    • Causality: Argon provides a heavy, moisture-free barrier.

  • Aliquoting: Use an oven-dried, gas-tight syringe to withdraw the required volume. Transfer directly to a pre-dried, septum-sealed reaction flask.

    • Validation: The syringe plunger should move smoothly without introducing micro-bubbles, ensuring no ambient air is pulled into the barrel.

  • Reparging and Sealing: Before closing the master bottle, purge the headspace with Argon for 30 seconds. Seal tightly with PTFE tape and immediately return to 0–6°C storage.

Protocol 2: Acid-Free Reaction Setup

If trace acid contamination is suspected in your reaction solvent (which will destroy the acetal):

  • Solvent Pre-treatment: Pass your reaction solvent (e.g., THF or DCM) through a plug of basic alumina immediately before use.

  • Microenvironment Neutralization: Add a mild, non-nucleophilic base (e.g., 0.1 equivalents of triethylamine or solid K₂CO₃) to the reaction mixture before introducing the dihydrofuran derivative.

    • Causality: Neutralizing the microenvironment prevents H⁺-catalyzed hemiacetal formation, locking the compound in its stable cyclic acetal form.

Section 5: Mechanistic Workflows (Visualizations)

AcidHydrolysis Intact 1-(2,5-Dimethoxy-2,5- dihydrofuran-2-yl)ethanol (Stable Acetal) Acid Trace Acid / Moisture (pH < 7.0) Intact->Acid Moisture Ingress Hemiacetal Hemiacetal Intermediate (Unstable) Acid->Hemiacetal H+ Catalysis Dicarbonyl 1,4-Dicarbonyl Derivative + 2 Methanol Hemiacetal->Dicarbonyl Ring Opening

Figure 1: Acid-catalyzed hydrolysis pathway of 2,5-dimethoxy-2,5-dihydrofuran derivatives.

StorageWorkflow Start Remove from 0-6°C Storage Warm Equilibrate to RT in Desiccator (60 mins) Start->Warm Prevent Condensation Inert Transfer to Glovebox / Schlenk Line (Argon Purge) Warm->Inert Maintain Dryness Aliquot Withdraw Aliquot via Gas-Tight Syringe Inert->Aliquot Isolate from Air Seal Reparge Headspace & Seal Return to 0-6°C Aliquot->Seal Preserve Batch Integrity

Figure 2: Optimal storage and aliquoting workflow to prevent moisture condensation and degradation.

References
  • [1] NIST Chemistry WebBook. Furan, 2,5-dihydro-2,5-dimethoxy-. National Institute of Standards and Technology. URL:[Link]

  • [3] Environmental Science & Technology. Ozone Reactions with Olefins and Alkynes: Kinetics, Activation Energies, and Mechanisms. ACS Publications. URL:[Link]

  • [2] Fisher Scientific. 2,5-Dimethoxy-2,5-dihydrofuran, 97%, mixture of cis and trans. Thermo Fisher Scientific. URL:[Link]

Sources

Validation & Comparative

Advanced NMR Characterization of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol: A Comparative Guide for Diastereomeric Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The structural elucidation of highly functionalized furan derivatives is a critical bottleneck in the synthesis of complex natural products and pharmaceuticals. 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is a pivotal intermediate, primarily generated via the Clauson-Kaas reaction[1] and subsequently utilized in the Achmatowicz rearrangement to form biologically relevant dihydropyranones.

Because this molecule possesses three distinct stereocenters (C2, C5, and the C1' carbinol carbon), its synthesis yields a complex mixture of up to four diastereomeric pairs (eight stereoisomers). This guide objectively compares routine 1D Nuclear Magnetic Resonance (NMR) methodologies against advanced high-field 2D NMR techniques to evaluate their performance in resolving these complex diastereomeric mixtures.

Chemical Context & Mechanistic Causality

To understand the analytical challenge, we must first examine the synthetic origin of the compound. The electrochemical oxidation of 1-(furan-2-yl)ethanol in methanol (the Clauson-Kaas protocol) introduces two methoxy groups at the C2 and C5 positions of the furan ring[2].

The causality behind the stereochemical complexity lies in the nucleophilic attack of methanol. The radical cation intermediate can be attacked from either the Re or Si face, resulting in a mixture of cis and trans isomers relative to the 2,5-dimethoxy substituents[3]. When coupled with the pre-existing chiral center of the ethanol moiety, the resulting NMR spectra exhibit severe signal overlap, particularly in the methoxy (


 3.2–3.5 ppm) and olefinic (

6.0–6.2 ppm) regions.

Mechanism A 1-(Furan-2-yl)ethanol (Starting Material) B Anodic Oxidation (-2e-) A->B C Radical Cation Intermediate B->C D Nucleophilic Attack (MeOH) C->D E 1-(2,5-Dimethoxy-2,5- dihydrofuran-2-yl)ethanol D->E + MeOH

Caption: Electrochemical Clauson-Kaas oxidation pathway generating the diastereomeric furan mixture.

Comparative Analysis of NMR Modalities

Table 1: Performance Comparison of NMR Techniques
Analytical MethodField StrengthPrimary UtilityDiastereomeric ResolutionTime / CostStereochemical Insight
Routine 1D

H /

C
400 MHzFunctional group verification (OMe, OH, alkene).Poor. Severe overlap in OMe and olefinic regions.Fast / LowCannot distinguish cis/trans isomers reliably[4].
High-Field 1D

H
600 - 800 MHzEnhanced chemical shift dispersion.Moderate. Separates major diastereomeric peaks.Medium / HighLimited. Relies on subtle coupling constant (

) variations.
2D COSY & HSQC 400 - 600 MHzBackbone connectivity and C-H correlation.Good. Resolves overlapping proton signals via

C dispersion.
Medium / MediumConfirms constitution but lacks spatial 3D data.
2D NOESY / ROESY 600 MHzSpatial proximity mapping (< 5 Å).Excellent. Distinct cross-peaks for each isomer.Slow / HighDefinitive. Assigns cis/trans relationship of C2/C5 OMe groups.
Table 2: Typical NMR Chemical Shifts for 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Note: Values are approximate ranges in CDCl


 due to the presence of multiple diastereomers[5][6].
Position

H NMR (

, ppm)

C NMR (

, ppm)
Multiplicity / Assignment Causality
C2-OMe 3.20 – 3.3550.5 – 52.0Singlets; shifted upfield relative to C5 due to steric shielding.
C5-OMe 3.40 – 3.5555.0 – 56.5Singlets; distinct for cis and trans isomers.
C1'-H (Carbinol)3.80 – 4.2068.0 – 71.0Quartet/Multiplet; couples with the adjacent methyl group.
C5-H (Acetal)5.40 – 5.80103.0 – 107.0Singlet/Broad singlet; diagnostic for the dihydrofuran ring closure.
C3-H, C4-H 6.00 – 6.25130.0 – 134.0Doublets of doublets; olefinic backbone.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system. The synthesis protocol yields the raw mixture, while the NMR protocol provides the exact parameters required to deconvolute it.

Protocol A: Electrochemical Synthesis (Clauson-Kaas Reaction)

Objective: Synthesize the diastereomeric mixture of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol without the use of toxic oxidants like Br


[2].
  • Electrolyte Preparation: Dissolve 0.1 M tetraethylammonium tetrafluoroborate (TEABF

    
    ) in 50 mL of anhydrous methanol.
    
  • Substrate Addition: Add 10 mmol of 1-(furan-2-yl)ethanol to the electrolyte solution.

  • Electrolysis: Transfer the mixture to an undivided electrochemical cell equipped with platinum gauze electrodes (anode and cathode).

  • Reaction: Apply a constant current of 50 mA until 2.2 Faraday/mol of charge is passed. Maintain the temperature at 0–5 °C to prevent over-oxidation.

  • Workup: Remove methanol in vacuo. Extract the residue with diethyl ether, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    . Concentrate to yield the crude diastereomeric oil.
Protocol B: High-Resolution NMR Acquisition & Elucidation

Objective: Acquire and process NMR data to resolve the cis/trans diastereomers.

  • Sample Preparation (Causality of Solvent): Dissolve 15 mg of the crude oil in 0.6 mL of CDCl

    
    . Expert Note: CDCl
    
    
    
    is preferred for general backbone assignment[4]. However, if resolution of the hydroxyl proton coupling is required to determine the C1' stereocenter, use DMSO-
    
    
    , which slows OH exchange.
  • 1D Acquisition: Acquire a

    
    H NMR spectrum at 600 MHz (64 scans, 10 s relaxation delay to ensure accurate integration of the OMe singlets).
    
  • 2D HSQC/HMBC: Run phase-sensitive HSQC to link the overlapping

    
     3.2–3.5 ppm protons to their respective C2/C5 carbons.
    
  • 2D NOESY (The Critical Step): Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Validation Logic: Look for spatial correlations (cross-peaks) between the C5-H and the C2-substituents. A strong NOE between C5-H and the C1'-H indicates a cis relationship between the C5-proton and the ethanol group (meaning the C2-OMe and C5-OMe are trans to each other).

NMR_Workflow Prep Sample Prep (15 mg in 0.6 mL CDCl3) Acq1D 1D 1H & 13C NMR (Initial screening) Prep->Acq1D Acq2D 2D NMR Suite (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D Overlapping signals detected Assign Backbone Assignment (HSQC/HMBC) Acq2D->Assign Stereo Stereochemical Elucidation (NOESY: cis/trans OMe) Assign->Stereo

Caption: Analytical workflow for the stereochemical elucidation of furan diastereomers.

Conclusion

For the complete characterization of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol, standard 400 MHz 1D NMR is insufficient due to the complex overlap of its four diastereomeric pairs. A high-field (600 MHz+) approach combining HSQC for carbon-proton mapping and NOESY for spatial cis/trans correlation is mandatory. By adopting the self-validating protocols outlined above, researchers can accurately quantify isomeric ratios before proceeding to downstream Achmatowicz rearrangements.

References

  • BenchChem. "A Comparative Guide to Analytical Methods for the Characterization of 2,5-Dimethoxy-2,5-dihydrofuran Derivatives." BenchChem.
  • National Institutes of Health (PMC). "Towards a better understanding of the electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans: structure, mechanism and influence over stereochemistry." NIH.
  • Academia.edu. "2,5-Dimethoxy-2,5-dihydrofuran chemistry: a new approach to 2(5H)-furanone derivatives." Academia.
  • Organic Syntheses. "acetylene dicarboxaldehyde dimethyl acetal." OrgSyn.
  • University of Groningen. "Organic electrochemical conversions: from switches to biomass upgrading." RUG.
  • ResearchGate. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." ResearchGate.
  • Società Chimica Italiana. "FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY." Chim.it.

Sources

Comparison of chemical versus electrochemical synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in organic synthesis—most notably as the direct precursor for the Achmatowicz rearrangement to form functionalized pyranones—1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is a high-value target for drug development professionals and synthetic chemists. The synthesis of this molecule relies on the Clauson-Kaas methoxylation of 1-(furan-2-yl)ethanol.

Historically, this transformation was achieved via aggressive chemical oxidation. However, modern process chemistry increasingly favors electrochemical anodic oxidation[1]. This guide provides an objective, data-driven comparison of both methodologies, detailing the mechanistic causality, experimental protocols, and performance metrics to help you select the optimal route for your scale-up or discovery needs.

Mechanistic Divergence: Chemical vs. Electrochemical

While both methods yield the same dimethoxylated product, their activation pathways are fundamentally different.

  • Chemical Oxidation (The Classical Clauson-Kaas): This route utilizes molecular bromine (

    
    ) as an electrophile[2]. The furan ring attacks the bromine, generating a highly reactive bromonium or oxonium intermediate. Methanol then acts as a nucleophile, displacing the bromide. A second equivalent of methanol attacks following the elimination of HBr, yielding the dimethoxylated product.
    
  • Electrochemical Oxidation: This is a reagent-free, green alternative[3]. The furan substrate undergoes direct single-electron transfer (SET) at the anode to form a radical cation. Subsequent nucleophilic attack by the methanol solvent, followed by a second SET and another methanol attack, completes the two-electron oxidation[1]. This completely bypasses the need for toxic halogens.

Mechanism Start 1-(Furan-2-yl)ethanol Chem Chemical Oxidation Br2 / MeOH Start->Chem Electro Anodic Oxidation MeOH, -2e- Start->Electro Int1 Bromonium Ion Intermediate Chem->Int1 Electrophilic Addition Int2 Radical Cation Intermediate Electro->Int2 Electron Transfer Product 1-(2,5-Dimethoxy-2,5- dihydrofuran-2-yl)ethanol Int1->Product Nucleophilic Attack (MeOH) Int2->Product Nucleophilic Attack (MeOH)

Fig 1: Mechanistic divergence between chemical and electrochemical Clauson-Kaas methoxylation.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both synthetic routes based on standardized laboratory-scale runs (10–50 mmol).

ParameterChemical Synthesis (

/ MeOH)
Electrochemical Synthesis (Anodic)
Primary Reagents

,

, Methanol
Methanol,

, Electrons (

)
Typical Yield 70% – 82%85% – 95%
Operating Temperature -20 °C to 0 °C (Strictly controlled)20 °C (Room Temperature)
Reaction Time 2 – 4 hours4 – 6 hours (Current-dependent)
E-Factor (Waste Profile) High (Generates stoichiometric bromide salts)Low (Generates trace

gas at cathode)
Diastereomeric Ratio ~ 1:1 (cis:trans)~ 1:1 to 1.2:1 (Electrode dependent)
Scalability Poor (Highly exothermic, toxic reagents)Excellent (Adaptable to microflow cells)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate built-in validation checkpoints.

Method A: Chemical Synthesis via Bromination

Reference standard adapted from classical furan methoxylation procedures[2].

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-(furan-2-yl)ethanol (1.0 equiv, 10 mmol) in anhydrous methanol (30 mL). Add anhydrous

    
     (2.5 equiv) to the suspension.
    
  • Thermal Control: Submerge the flask in a dry ice/ethylene glycol bath to strictly maintain the internal temperature at -20 °C.

    • Causality: The bromination of furans is violently exothermic. Failing to maintain sub-zero temperatures leads to uncontrolled ring-opening, polymerization, and degradation of the substrate.

  • Oxidation: Add a solution of

    
     (1.05 equiv) in methanol (10 mL) dropwise over 30 minutes via an addition funnel.
    
  • Self-Validation (Quench): After 2 hours of stirring, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (

    
    ).
    
    • Validation Check: The reaction mixture will initially possess a distinct orange/red hue from excess bromine. Upon adding the thiosulfate, the solution will immediately turn colorless, visually confirming the complete neutralization of the oxidant.

  • Workup: Filter the remaining inorganic salts. Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate (3 × 20 mL), wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Method B: Electrochemical Synthesis (Constant Current)

Modern green-chemistry approach utilizing paired electrosynthesis principles[4],[1].

Protocol Step1 1. Prepare Electrolyte 0.1 M Et4NBF4 in MeOH Step2 2. Substrate Addition Add 1-(Furan-2-yl)ethanol Step1->Step2 Step3 3. Cell Configuration Undivided Cell, C(+) / Pt(-) Step2->Step3 Step4 4. Electrolysis Constant Current: 30 mA/cm² Pass 2.2 F/mol Step3->Step4 Step5 5. Self-Validation TLC (7:3 Hex:EtOAc) Vanillin Stain Step4->Step5 Step6 6. Workup & Isolation Evaporate MeOH, Extract Step5->Step6

Fig 2: Step-by-step workflow for the self-validating electrochemical methoxylation protocol.

  • Cell Assembly: Assemble an undivided electrochemical cell equipped with a Graphite plate anode and a Platinum plate cathode.

  • Electrolyte Preparation: Dissolve tetraethylammonium tetrafluoroborate (

    
    , 0.1 M) in anhydrous methanol (40 mL). Add 1-(furan-2-yl)ethanol (10 mmol).
    
    • Causality:

      
       is chosen because it provides high ionic conductivity in methanol and its anodic oxidation limit (> 2.0 V) is well beyond the oxidation potential of the furan ring (~1.2 V), preventing electrolyte degradation[3].
      
  • Electrolysis: Apply a constant current (galvanostatic mode) of 30 mA/cm² at room temperature. Stir vigorously.

  • Charge Passage: Terminate the reaction once exactly 2.2 Faradays per mole (F/mol) of charge has passed.

    • Causality: The theoretical requirement is exactly 2.0 F/mol for a two-electron oxidation. The 10% excess (0.2 F/mol) compensates for minor parasitic anodic oxidation of the methanol solvent to formaldehyde, ensuring 100% conversion of the starting material without over-oxidizing the product.

  • Self-Validation (Reaction Tracking): Monitor the reaction via TLC (Hexane:EtOAc 7:3).

    • Validation Check: The starting material is highly UV-active due to the conjugated furan ring. As the reaction proceeds, the UV-active spot will disappear. The product, 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol, is UV-inactive but will stain dark blue/purple when treated with a Vanillin-sulfuric acid dip and heated. This dual-visualization confirms furan ring saturation.

  • Workup: Evaporate the methanol under reduced pressure. Triturate the residue with diethyl ether to precipitate the supporting electrolyte (

    
    ). Filter the salts, concentrate the filtrate, and purify via short-path distillation or chromatography.
    

Conclusion and Expert Recommendation

For researchers synthesizing 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol on a scale smaller than 1 gram, the chemical method remains viable due to the immediate availability of standard laboratory reagents.

However, for drug development professionals and process chemists looking at multi-gram scale-ups or flow-chemistry integration, the electrochemical method is vastly superior. It eliminates the need for cryogenic cooling, avoids the generation of toxic, atom-inefficient bromide waste, and consistently delivers higher yields with a cleaner impurity profile[4],[1].

References

1.[4] Self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran using a thin layer flow cell without intentionally added supporting electrolyte - bath.ac.uk - 2.[1] An electrochemical flow cell for the convenient oxidation of Furfuryl alcohols - researchgate.net - 3.[2] Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran - researchgate.net - 4.[3] Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives - rsc.org -

Sources

Comparative Guide: 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol vs. Standard Furan Precursors in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Furan derivatives are indispensable building blocks in organic synthesis, primarily due to their ability to undergo oxidative ring-opening to reveal highly functionalized aliphatic chains. Among these, the electrochemical methoxylation of furans (the Clauson-Kaas reaction) generates 2,5-dimethoxy-2,5-dihydrofurans, which serve as versatile synthetic intermediates.

This guide provides an objective, data-driven comparison between the highly functionalized 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (DMDF-EtOH) and the foundational 2,5-Dimethoxy-2,5-dihydrofuran (DMDF), detailing their mechanistic divergence, experimental protocols, and downstream utility in drug development.

Mechanistic & Structural Divergence

The downstream utility of a furan precursor is entirely dictated by its substitution pattern prior to ring-opening.

  • Standard DMDF: As an unsubstituted symmetric ring, DMDF functions as a 1[1]. Upon acid-catalyzed hydrolysis, it yields succinaldehyde, the critical C4 dialdehyde required for the Robinson tropinone synthesis. This makes it a cornerstone in the industrial production of tropane alkaloids like Atropine Sulfate[1]. Furthermore, it acts as a bio-based, protected 2 for cross-metathesis reactions[2].

  • DMDF-EtOH: The introduction of a 1-hydroxyethyl group at the C2 position fundamentally shifts the molecule's synthetic role. It breaks the symmetry, creating a stereogenic center at C-1. This transforms the precursor into a . Depending on the (R) or (S) configuration of this stereocenter, DMDF-EtOH is utilized to synthesize D- or L-series deoxyaminosugars (e.g., daunosamine, ristosamine), which are critical carbohydrate moieties in macrolide antibiotics and anthracycline chemotherapeutics.

Experimental Protocols & Self-Validating Systems

Protocol 1: One-Pot Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Historically, this compound was synthesized from pure 1-(furan-2-yl)ethanol via chemical bromination, which required stoichiometric bromine and generated massive ammonium bromide waste. The modern, atom-economical approach utilizes an electrochemical route starting from 2-acetylfuran.

Causality: 1-(furan-2-yl)ethanol is highly unstable and expensive. By starting with the robust 2-acetylfuran, reducing it, and immediately subjecting the crude mixture to electrolysis, the unstable intermediate is never isolated, drastically improving overall throughput.

  • Reduction: Dissolve 2-acetylfuran (0.1 M) in 20 mL of anhydrous methanol. Cool the solution to 0–5°C using an ice bath. Slowly add NaBH₄.

    • Causality: Maintaining a low temperature prevents the premature ring-opening of the furan moiety.

  • Validation Check (Self-Validating Step): Monitor the reaction via TLC or IR spectroscopy. The reduction is complete only when the ketone carbonyl stretch (~1670 cm⁻¹) completely disappears. Failure to validate this will result in the competitive anodic oxidation of unreacted 2-acetylfuran during the next step, destroying Faradaic efficiency.

  • pH Adjustment: Adjust the pH of the mixture to 8 using 36% aqueous HCl. Filter the resulting borate precipitates and wash with methanol.

    • Causality: Removing inorganic salts prevents electrode fouling and passivation during electrolysis.

  • Electrolysis: Dilute the filtrate to 100 mL with methanol. Transfer to an undivided electrochemical cell equipped with carbon electrodes. Apply a constant current until the theoretical charge is passed.

  • Isolation: Evaporate the solvent and distill the residue under reduced pressure. Collect the fraction boiling at 64–66°C at 0.3 Torr.

Protocol 2: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran (DMDF)
  • Setup: Charge an undivided cell with furan, methanol, and a supporting electrolyte (e.g., NH₄Br or NaBr)[2].

  • Electrolysis: Perform constant current electrolysis using Pt or Carbon electrodes[2].

    • Causality: The bromide ion acts as a redox mediator, being oxidized at the anode to bromine, which reacts with furan. Subsequent methanolysis yields the acetal and regenerates the bromide ion, making the process catalytic in electrolyte.

  • Validation Check (Self-Validating Step): The reaction is self-indicating. A persistent yellow tint in the solution indicates the accumulation of free bromine, signaling that the furan substrate has been fully consumed.

  • Isolation: Neutralize the solution, filter, and purify via fractional distillation (b.p. 160–162°C at atmospheric pressure)[1].

Quantitative Data Comparison

Feature1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol2,5-Dimethoxy-2,5-dihydrofuran (DMDF)
Starting Material 2-AcetylfuranFuran[2]
Key Structural Feature C2-substituted with 1-hydroxyethyl groupUnsubstituted symmetric ring
Primary Synthetic Role Chiral pool building block (C6)Masked 1,4-dicarbonyl / Acrolein equivalent[1][2]
Downstream Targets Deoxyaminosugars (Daunosamine), MacrolidesTropane Alkaloids (Atropine), 2(5H)-furanones[1][3]
Electrolysis Yield 55–65% (over two steps)>90%[1]
Boiling Point 64–66°C at 0.3 Torr160–162°C at atm pressure[1]
Waste Profile Minimal (Catalytic electron transfer)Minimal (Catalytic electron transfer)

Visualizations

G A 2-Acetylfuran B 1-(2-Furyl)ethanol A->B NaBH4, MeOH 0-5°C C 1-(2,5-Dimethoxy-2,5- dihydrofuran-2-yl)ethanol B->C Electrolysis (C-electrodes) MeOH, pH 8 D Deoxyaminosugars (e.g., Daunosamine) C->D Hydrolysis & Functionalization

Reaction pathway for 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol synthesis and its targets.

G Root Furan Precursors P1 1-(2,5-Dimethoxy-2,5- dihydrofuran-2-yl)ethanol Root->P1 P2 2,5-Dimethoxy-2,5- dihydrofuran (DMDF) Root->P2 A1 Chiral C6 Building Block P1->A1 A2 Masked 1,4-Dicarbonyl P2->A2 E1 Macrolides & Carbohydrates A1->E1 E2 Tropane Alkaloids (Atropine Sulfate) A2->E2

Comparative structural utility of DMDF-EtOH versus standard DMDF in complex organic synthesis.

References

  • Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran.ElectronicsAndBooks / Polish Journal of Chemistry.
  • 2,5-Dihydro-2,5-Dimethoxyfuran (DMDF) CAS 332-77-4.Royalchem.
  • Organic electrochemical conversions: from switches to biomass upgrading.University of Groningen.
  • 2,5-Dimethoxy-2,5-dihydrofuran chemistry: a new approach to 2(5H)-furanone derivatives.Academia.edu / Tetrahedron.

Sources

Comparative Guide: Spectrophotometric Determination of Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Focus Analytes: Nitrofurans (Nitrofurantoin, Furazolidone) and 5-Hydroxymethylfurfural (HMF).

Executive Summary

In pharmaceutical quality control and food safety analysis, furan derivatives represent a critical class of analytes. While High-Performance Liquid Chromatography (HPLC) remains the regulatory "gold standard" for specificity, UV-Vis spectrophotometry offers a cost-effective, high-throughput alternative.

This guide objectively compares spectrophotometric strategies against chromatographic alternatives.[1] It demonstrates that with correct derivatization (e.g., oxidative coupling or charge transfer), spectrophotometry can achieve validation parameters comparable to HPLC for routine purity analysis, though it struggles with trace impurity profiling in complex matrices.

The Landscape of Furan Analysis

Target Analytes
  • Nitrofurans (e.g., Nitrofurantoin, Furazolidone): Synthetic antibiotics containing a 5-nitrofuran ring.[2][3]

    • Challenge: Low solubility in water; photosensitivity.[3]

    • Criticality: Required purity assessment in bulk drugs (API) and formulations.[4][5]

  • 5-Hydroxymethylfurfural (HMF): A cyclic aldehyde formed by the dehydration of sugars.

    • Challenge: Ubiquitous in heat-treated foods (honey, fruit juice) and degrading pharmaceutical syrups.

    • Criticality: Genotoxic impurity; strictly regulated limits (e.g., <40 mg/kg in honey).

The Analytical Dilemma

Researchers must choose between Direct UV (simple, prone to interference) and Derivatization (specific, labor-intensive).

Spectrophotometric Methodologies: Mechanisms & Causality

A. Direct UV Spectrophotometry

Furan derivatives possess conjugated double bonds, exhibiting strong absorption in the UV region (200–400 nm).

  • Mechanism:

    
     electronic transitions.
    
  • Limitation: Excipients and matrix components often absorb in the same region, leading to false positives.

B. Derivatization: Oxidative Coupling (MBTH Method)

This is the preferred method for Nitrofurans to overcome matrix interference.

  • Mechanism:

    • Reduction: The nitro group (

      
      ) is reduced to an amine (
      
      
      
      ) using Zn/HCl.[5][6]
    • Oxidation: The amine reacts with MBTH (3-methyl-2-benzothiazolinone hydrazone) in the presence of Ferric Chloride (

      
      ) or Cerium (IV).
      
    • Coupling: Forms a stable, electrophilic intermediate that couples to form a deeply colored chromogen (Green/Blue,

      
       nm).
      
  • Why it works: The shift to the visible region (600+ nm) eliminates interference from UV-absorbing excipients.

C. Charge Transfer Complexation[8][9][10][11][12]
  • Mechanism: The furan derivative acts as an electron donor (n-donor). A reagent like Chloranil or DDQ acts as a

    
    -acceptor.[7][8]
    
  • Result: Formation of a radical ion pair with a distinct absorption band (often 450–550 nm).

  • Thermodynamics: The stability of the complex is governed by the ionization potential of the donor and the electron affinity of the acceptor (Benesi-Hildebrand relation).

Comparative Performance Analysis

The following table synthesizes performance data comparing Spectrophotometric methods (MBTH/Charge Transfer) against HPLC and Voltammetry.

Table 1: Method Performance Matrix
FeatureUV-Vis (Direct)UV-Vis (MBTH Derivatization)HPLC (UV/DAD)Voltammetry (Adsorptive Stripping)
Specificity Low (High Interference)High (Shift to Visible)Very High (Separation)Moderate
LOD (Limit of Detection)




Linearity Range




Throughput High (Seconds)Moderate (15-30 mins)Low (10-20 mins/run)Moderate
Cost per Sample < $0.50$1.00 - $2.00> $10.00$2.00 - $5.00
Matrix Suitability Pure API onlyFormulations (Tablets)Complex (Plasma/Honey)Biological Fluids

Key Insight: For routine quality control of pharmaceutical tablets (where the matrix is known and controlled), Derivatization Spectrophotometry offers statistically equivalent accuracy to HPLC at 10% of the operational cost. However, for HMF in honey or trace metabolites in plasma, HPLC remains non-negotiable due to complex matrix interferences.

Visualizing the Analytical Logic

Diagram 1: Reaction Mechanism (Nitrofurantoin via MBTH)

This workflow illustrates the chemical transformation required to render Nitrofurantoin visible at 610 nm, bypassing UV interference.

Nitrofurantoin_MBTH_Pathway Nitro Nitrofurantoin (NO2 Group) Reduction Reduction Step (Zn + HCl) Nitro->Reduction Electron Gain Amine Reduced Amine (NH2 Group) Reduction->Amine Transformation MBTH_Ox Oxidative Coupling (MBTH + Fe3+) Amine->MBTH_Ox + MBTH Chromogen Green Chromogen (λmax = 610 nm) MBTH_Ox->Chromogen Coupling

Caption: Chemical derivatization pathway converting Nitrofurantoin to a measurable chromogen via reduction and oxidative coupling.[2][3][4][5][7][9][10]

Diagram 2: Method Selection Decision Tree

Use this logic to determine when to employ Spectrophotometry versus HPLC.

Method_Selection_Matrix Start Start: Select Analyte Matrix IsPure Is Sample Pure API? Start->IsPure IsFormulation Is Sample Tablet/Syrup? Start->IsFormulation IsBiological Is Sample Biological/Food? Start->IsBiological DirectUV Method: Direct UV (Fastest) IsPure->DirectUV Yes DerivUV Method: MBTH/NQS Derivatization (Balanced) IsFormulation->DerivUV High Dosage HPLC Method: HPLC-DAD/MS (Gold Standard) IsFormulation->HPLC Trace Impurity IsBiological->HPLC Always

Caption: Decision matrix for selecting the appropriate analytical technique based on sample complexity and sensitivity requirements.

Detailed Experimental Protocols

Protocol A: Determination of Nitrofurantoin via MBTH

Principle: Oxidative coupling of the reduced amine form of Nitrofurantoin with MBTH. Applicability: Pharmaceutical capsules/tablets.[2][11][12][13]

Reagents:

  • Hydrochloric Acid (HCl): 5 M.

  • Zinc Dust: Analytical grade.

  • MBTH Solution: 0.2% (w/v) in distilled water.

  • Ferric Chloride (

    
    ):  1% (w/v) in 0.1 M HCl.
    
  • Standard Nitrofurantoin: 100 µg/mL stock solution in Acetone/Water.

Step-by-Step Workflow:

  • Reduction:

    • Transfer 10 mL of stock solution to a beaker.

    • Add 10 mL of 5 M HCl and 0.5 g Zinc dust.

    • Stir at room temperature for 15 minutes.

    • Filter through Whatman No. 41 paper to remove residual Zinc.

  • Aliquot Preparation:

    • Transfer aliquots (0.5 – 3.0 mL) of the reduced filtrate into 10 mL volumetric flasks.

  • Color Development:

    • Add 1.5 mL of MBTH solution.[6]

    • Add 2.0 mL of Ferric Chloride solution.

    • Allow to stand for 20 minutes. The solution will turn dark green .

  • Measurement:

    • Dilute to mark with distilled water.[14]

    • Measure absorbance at 610 nm against a reagent blank.[6]

  • Calculation:

    • Plot Absorbance vs. Concentration.

    • Self-Validation Check: The Reagent Blank must be pale yellow/colorless. If the blank is green, the MBTH reagent has oxidized and must be discarded.

Protocol B: Determination of HMF (White Method - Modified)

Principle: UV difference spectrophotometry to eliminate background interference. HMF absorbs at 284 nm; adding bisulfite destroys the HMF chromophore, leaving the background absorbance unchanged. Applicability: Honey, Syrups.

Reagents:

  • Carrez Solutions I & II: For protein precipitation (clearing).

  • Sodium Bisulfite: 0.2% (w/v).

  • Reference Solution: 0.1% Sodium Bisulfite.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5g sample in 25 mL water. Add 0.5 mL Carrez I and 0.5 mL Carrez II. Filter.

  • Test Aliquot: Mix 5 mL filtrate + 5 mL water.

  • Reference Aliquot: Mix 5 mL filtrate + 5 mL 0.2% Sodium Bisulfite.

  • Measurement:

    • Measure Absorbance of Test solution at 284 nm and 336 nm .

    • Measure Absorbance of Reference solution at 284 nm and 336 nm .

  • Calculation:

    
    
    
    • Calculate concentration using the factor:

      
      .
      

Troubleshooting & Validation (Trustworthiness)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow these validation checkpoints:

  • Reagent Stability (MBTH): MBTH is highly unstable to light. Prepare fresh daily and store in amber bottles. Indicator of failure: High blank absorbance at 610 nm.

  • pH Criticality: The oxidative coupling reaction is pH-dependent. Ensure the final solution is acidic (pH 1-2) due to the

    
     in HCl. If pH rises > 4, precipitation of Iron hydroxide will occur, ruining the assay.
    
  • Temperature Control: The charge transfer and coupling reactions are exothermic. Maintain reaction temperature at

    
    . Higher temperatures (
    
    
    
    ) degrade the chromophore, leading to hypochromic shifts (lower absorbance).
  • Interference Check: Perform a "Spike Recovery" test. Add a known amount of pure Nitrofurantoin to your tablet powder. Recovery should be

    
    .[13] If 
    
    
    
    , excipients (starch/magnesium stearate) are physically adsorbing the drug; increase filtration efficiency or change solvent to Acetonitrile.

References

  • Hadi, H., & Mouayed, M. (2016).[2] Spectrophotometric Determination of Nitrofurantoin Drug in its Pharmaceutical Formulations Using MBTH as a Coupling Reagent. Iraqi Journal of Pharmaceutical Sciences, 25(2), 7-15.

  • International Honey Commission (IHC). (2009). Harmonised Methods of the International Honey Commission. Determination of HMF by Spectrophotometry (White Method).

  • Sultana, N., et al. (2013).[11] The Use of Chloranilic Acid for the Spectrophotometric Determination of Macrolides through Charge Transfer Complex.[11] Medicinal Chemistry, 3, 241-246.[11]

  • Abd-Alrassol, K. S., et al. (2020). Spectrophotometric Determination of Nitrofurantoin in its Bulk and Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 11(10), 243-248.

  • Zeki, E. A. (2020).[2] Spectrophotometric estimation of nitrofurantoin and its application in pharmaceuticals preparation. Biochem. Cell.[2] Arch., 20(2), 4325-4328.[2]

Sources

Comprehensive Validation Guide: Mass Spectrometry of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural validation of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (MW: 174.19 Da), a critical intermediate in the synthesis of rare sugars (e.g., daunosamine) and substituted furans.

Validating this structure is challenging due to its thermal lability and the presence of multiple stereoisomers (cis/trans acetals + chiral side chain). This guide compares two primary mass spectrometry workflows—GC-EI-MS (Hard Ionization) and LC-ESI-MS (Soft Ionization)—to determine the optimal protocol for purity assessment and structural confirmation.

Part 1: Strategic Comparison of MS Methodologies

The choice of ionization technique dictates the quality of structural data. For this specific dihydrofuran acetal, the trade-off lies between fragmentation detail and molecular ion stability.

Comparison Matrix: GC-EI-MS vs. LC-ESI-MS
FeatureAlternative A: GC-EI-MS (Electron Impact)Alternative B: LC-ESI-QTOF (Electrospray)
Primary Utility Structural fingerprinting & library matching.Intact molecular weight confirmation & impurity profiling.
Ionization Energy High (70 eV) – "Hard" ionization.Low – "Soft" ionization.
Molecular Ion (

)
Weak or Absent. The acetal C-O bonds cleave rapidly.Dominant. Observed as

or

.
Stereoisomer Separation Excellent. Can resolve cis/trans diastereomers chromatographically.Moderate to Poor (depends on column chemistry).
Thermal Risk High. Injector temperatures (>200°C) may cause aromatization to furan derivatives.Low. Ambient temperature ionization preserves the dihydrofuran ring.
Recommendation Use for qualitative structure elucidation of fragments.Use for quantitative purity and batch release .
Expert Insight: The Thermal Degradation Trap

Causality Warning: 2,5-dimethoxy-2,5-dihydrofurans are acid- and heat-sensitive. In a hot GC injector, this molecule can undergo thermal elimination of methanol (


), reverting to a furan system.
  • Observation: If your GC-MS spectrum shows a base peak consistent with a substituted furan rather than the dihydrofuran, your injector temperature is too high.

  • Correction: Use Cold On-Column Injection or lower the inlet temperature to <180°C.

Part 2: Detailed Experimental Protocols

Protocol A: High-Resolution LC-ESI-MS (Recommended for Purity)

Objective: Confirm elemental composition and intact mass without thermal degradation.

1. Sample Preparation:

  • Solvent: Acetonitrile:Water (50:50). Avoid acidic buffers (e.g., 0.1% Formic Acid) in the diluent to prevent acetal hydrolysis.

  • Concentration: 10 µg/mL.

  • Filtration: 0.22 µm PTFE filter (avoid Nylon which can be acidic).

2. Instrument Parameters (Q-TOF / Orbitrap):

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

  • Source Temp: 120°C (Low temp is critical).

  • Desolvation Gas: Nitrogen, 600 L/hr.

3. Data Interpretation (Self-Validating Logic):

  • Target Ion: Look for the sodium adduct

    
      (
    
    
    
    ).
  • Validation Check: The protonated ion

    
     is often unstable and loses methanol immediately. If you see 
    
    
    
    143.07 (
    
    
    ) as the base peak, this confirms the labile methoxy group characteristic of the structure.
Protocol B: GC-EI-MS (Recommended for Fingerprinting)

Objective: Verify the dihydrofuran core via characteristic fragmentation.

1. GC Conditions:

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 60°C (hold 1 min)

    
     10°C/min 
    
    
    
    200°C.
  • Inlet: Split 20:1, Temp: 180°C (Do strictly NOT exceed 200°C).

2. Mass Spec Settings:

  • Source: 230°C.

  • Electron Energy: 70 eV.

  • Scan Range: 40–300 amu.

Part 3: Structural Validation & Fragmentation Logic

To validate the structure, you must map the experimental ions to the theoretical fragmentation pathways. The dihydrofuran ring with acetal functionalities fragments predictably.

Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the molecule under Electron Impact (EI), serving as a map for spectral interpretation.

FragmentationPathway cluster_legend Key Mechanism M Molecular Ion (M+) m/z 174 (Trace/Absent) Frag1 Loss of Methoxy (-OCH3) Oxonium Ion m/z 143 M->Frag1 -31 Da (OCH3) Frag2 Side Chain Cleavage (Loss of Hydroxyethyl) m/z 129 M->Frag2 -45 Da (C2H5O) Frag3 Ring Opening/Rearrangement Loss of MeOH m/z 111 Frag1->Frag3 -32 Da (MeOH) Frag4 Furan Ring Fragment m/z 71/72 Frag3->Frag4 Ring Fragmentation Text Dominant Pathway: Alpha-cleavage at acetal carbon

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol. The loss of the methoxy group (m/z 143) is the primary diagnostic event.

Validation Checklist (Self-Validating System)

Use this checklist to confirm the identity of your synthesized product:

  • Isotopic Pattern: In ESI-MS, does the

    
     peak (m/z 197) show the correct carbon isotope ratio (~9% abundance for M+1)?
    
  • Methoxy Loss: In EI-MS, is the peak at m/z 143 significant? (Absence suggests the dimethoxy acetal structure is not formed).

  • Stereoisomers: Does the GC chromatogram show multiple peaks (typically 2-4) with identical mass spectra?

    • Reasoning: The molecule has 3 chiral centers (C2, C5 of ring, and C1 of ethanol chain). Synthesis typically yields a mixture of diastereomers. Observing only one peak might indicate purification bias or decomposition.

References

  • Clauson-Kaas, N., et al. (1948).[1] The Alkoxylation of Simple Furans and Related Reactions. Acta Chemica Scandinavica.

  • Śmigielski, K. (2003). Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. ChemInform.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78974, 2,5-Dimethoxy-2,5-dihydrofuran.

  • D'Auria, M. (2000). Photochemical Synthesis of Dihydrofuran Derivatives. Current Organic Chemistry.

Sources

Comparative Guide: Reactivity and Synthetic Utility of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex natural product synthesis, 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (CAS: 33647-67-5) stands as a highly versatile chiral building block. It serves as a critical C6 synthon for the preparation of rare carbohydrates, macrolides, and anthracycline antibiotics. The molecule's true synthetic value, however, is unlocked only when its enantiomers—the (1R) and (1S) configurations at the exocyclic ethanol stereocenter—are resolved and utilized independently.

This guide provides an objective, data-driven comparison of the synthesis, resolution, and comparative reactivity of the (1R) and (1S) enantiomers. By analyzing their distinct pathways through the Achmatowicz rearrangement, we demonstrate how strict stereocontrol dictates the formation of either D- or L-series deoxyaminosugars (such as daunosamine and ristosamine), which are mandatory for the biological efficacy of chemotherapeutics like doxorubicin[1].

Mechanistic Significance of the C-1 Stereocenter

The core utility of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol lies in its ability to undergo the Achmatowicz reaction [2]. When treated with dilute sulfuric acid, the 2,5-dimethoxyacetal moiety hydrolyzes, triggering a ring-opening and subsequent recyclization to form a six-membered dihydropyran ring (specifically, 2,3-dideoxy-hex-2-enopyranos-4-ulose derivatives).

The causality of the stereochemical outcome is absolute: the exocyclic chiral center (C-1 of the ethanol group) becomes the C-5 stereocenter of the resulting pyranose ring.

  • The (1S)-Enantiomer directs the formation of L-series sugars (e.g., L-daunosamine). L-daunosamine is the critical hydrophilic amino sugar domain of anthracyclines, required for DNA intercalation and topoisomerase II poisoning[1][3].

  • The (1R)-Enantiomer directs the formation of D-series sugars, which are utilized in alternative macrolide scaffolds but lack the specific binding affinity required for standard anthracycline-mediated oncology targets.

Synthesis and Enantiomeric Resolution Strategies

Historically, the precursor 2,5-dimethoxy-2,5-dihydrofuran derivatives were synthesized via the bromination of furfuryl alcohols in methanol at -40°C[2]. However, this classical method requires stoichiometric bromine and generates massive ammonium bromide waste, rendering it unscalable.

Modern protocols utilize a greener, self-validating electrochemical methoxylation system. By coupling the reduction of 2-acetylfuran with anodic oxidation in a single undivided cell, researchers bypass the isolation of unstable intermediates. Following synthesis, the racemic mixture must be resolved via enzymatic kinetic resolution.

Workflow A 2-Acetylfuran (Starting Material) B Reduction (NaBH4) MeOH, 0-5°C A->B C 1-(2-Furyl)ethanol (Intermediate) B->C D Electrochemical Methoxylation (MeOH, pH 8-11, C-electrodes) C->D E rac-1-(2,5-Dimethoxy-2,5- dihydrofuran-2-yl)ethanol D->E F Enzymatic Acylation (Kinetic Resolution) E->F G (1R)-Enantiomer (Unreacted Alcohol) F->G H (1S)-Enantiomer (Acylated Ester) F->H

Workflow for the synthesis and enzymatic resolution of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol.

Protocol 1: One-Pot Electrochemical Synthesis

Purpose: Generate the racemic acetal without stoichiometric halogen waste.

  • Reduction: Dissolve 2-acetylfuran (0.1 M) in 20 mL of methanol. Cool to 0–5°C and slowly add NaBH4 to reduce the ketone to 1-(2-furyl)ethanol.

  • Preparation for Electrolysis: Do not isolate the alcohol. Adjust the reaction mixture pH to 8 using 36% aq. HCl. Filter the resulting precipitate and wash with MeOH. Dilute the filtrate with methanol to a final volume of 100 mL.

  • Electrolysis: Transfer the solution to an undivided electrolyzer equipped with carbon electrodes. Apply a constant current until complete conversion is observed via TLC.

  • Purification: Evaporate the solvent and distill the residue under reduced pressure (b.p. 64–66°C/0.3 Torr). Expected overall yield: 55–65%.

Protocol 2: Diastereoselective Enzymatic Resolution

Purpose: Separate the (1R) and (1S) enantiomers.

  • Acylation: Dissolve the racemic 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol in an organic solvent (e.g., MTBE) containing a mild acyl donor (e.g., vinyl acetate).

  • Biocatalysis: Introduce a stereoselective lipase (e.g., Candida antarctica Lipase B). The enzyme will selectively acylate the (1S)-enantiomer due to spatial constraints within its active site.

  • Separation: Filter the immobilized enzyme. Separate the unreacted (1R)-alcohol from the (1S)-acetate via silica gel column chromatography.

  • Hydrolysis: Mildly hydrolyze the (1S)-acetate using K2CO3 in MeOH to recover the pure (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol.

Comparative Reactivity & Downstream Application

Once resolved, the enantiomers exhibit identical chemical reactivity kinetics but vastly different stereochemical trajectories during the Achmatowicz rearrangement[2].

Pathway A (1S)-1-(2,5-Dimethoxy-2,5- dihydrofuran-2-yl)ethanol B Dilute H2SO4 (Hydrolysis) A->B C Ring Opening Intermediate B->C D Recyclization (Achmatowicz Rearrangement) C->D E 2,3-Dideoxy-L-hex-2- enopyranos-4-ulose D->E F L-Daunosamine (Anthracycline Precursor) E->F

Achmatowicz rearrangement of the (1S)-enantiomer into L-daunosamine precursors.

Protocol 3: Achmatowicz Rearrangement
  • Hydrolysis: Dissolve the enantiopure 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol in a mixture of THF and dilute aqueous H2SO4[2].

  • Rearrangement: Stir at room temperature until the acetal is fully hydrolyzed. The molecule will spontaneously undergo ring-opening to a 1,4-dicarbonyl intermediate, followed by intramolecular cyclization[2].

  • Isolation: Neutralize the solution, extract with ethyl acetate, and concentrate to yield the corresponding enantiopure 2,3-dideoxy-hex-2-enopyranos-4-ulose.

Quantitative Comparison Table
Parameter(1S)-Enantiomer(1R)-Enantiomer
Enzymatic Acylation Rate Fast (Preferred substrate)Slow (Unreacted)
Achmatowicz Product 2,3-dideoxy-L-hex-2-enopyranos-4-ulose2,3-dideoxy-D-hex-2-enopyranos-4-ulose
Downstream Target L-Daunosamine, L-Ristosamine[4]D-Daunosamine, D-Ristosamine
Biological Relevance High (Critical for Doxorubicin binding)[1]Low (Inactive in standard anthracyclines)
Topoisomerase II Poisoning Active (when conjugated to aglycone)[3]Inactive / Poor Intercalation

Conclusion

The comparative study of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol enantiomers highlights the profound impact of stereochemistry on drug development. While both enantiomers undergo the Achmatowicz rearrangement with equal chemical efficiency, only the (1S)-enantiomer yields the L-series deoxyaminosugars required for anthracycline-based chemotherapeutics[1][5]. By adopting electrochemical methoxylation followed by enzymatic resolution, researchers can establish a highly sustainable, self-validating pipeline for the synthesis of these vital pharmaceutical precursors.

References

  • Śmigielski, K., et al. "Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran." Polish Journal of Chemistry / Electronics and Books. Available at: [Link]

  • Wikipedia Contributors. "Achmatowicz reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia Contributors. "Daunosamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • University of São Paulo (USP). "Synthesis of novel anthracycline derivatives containing azido glycosides." Biblioteca Digital de Teses e Dissertações da USP. Available at: [Link]

  • Tao Research Group. "Synthesis of L-Daunosamine and L-Ristosamine Glycosides via Photoinduced Aziridination." Available at:[Link]

  • Taylor & Francis. "Daunosamine – Knowledge and References." Taylor & Francis Group. Available at:[Link]

Sources

Safety Operating Guide

1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Handling and Lifecycle Management of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

Executive Summary

For researchers and drug development professionals utilizing 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol—a valuable masked dicarbonyl intermediate in organic synthesis—strict adherence to proper lifecycle and waste management protocols is non-negotiable. This guide synthesizes chemical reactivity principles with established environmental health and safety (EHS) standards to provide a self-validating system for the safe handling, storage, and disposal of this compound.

Physicochemical Hazard Profile

To design an effective disposal strategy, one must first understand the intrinsic vulnerabilities of the molecule. 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol and its close structural analogs (such as 2,5-dimethoxy-2,5-dihydrofuran) present specific physical and chemical hazards that dictate their waste streams[1][2][3].

Hazard CategoryMechanistic CauseOperational Implication
Flammability (Category 2/3) High vapor pressure and low flash point typical of low-molecular-weight furan derivatives[2][3].Requires grounded, explosion-proof storage and non-sparking tools[3].
Acid Sensitivity The 2,5-dimethoxy groups act as a cyclic acetal. In the presence of acids, the ring undergoes rapid hydrolysis to form highly reactive 1,4-dicarbonyls (e.g., malealdehyde derivatives) and alcohols[4][5].Critical: Must be strictly segregated from acidic waste streams to prevent exothermic degradation and gas evolution.
Peroxide Formation The dihydrofuran ring and ether linkages are susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen[6][7].Waste containers must not be stockpiled indefinitely; regular disposal schedules are mandatory.
Acute Toxicity Moderately toxic via oral ingestion and inhalation; acts as an irritant to mucous membranes[1][2].Mandates the use of chemical fume hoods and appropriate PPE during all handling and transfer operations.

Mechanistic Causality in Waste Management

Standard disposal is not merely about putting chemicals in a bin; it is about preventing unintended reactions in the waste accumulation area.

The Danger of Acidic Cross-Contamination: The most significant chemical risk during the disposal of 2,5-dimethoxy-2,5-dihydrofuran derivatives is accidental mixing with acidic aqueous waste. The acetal linkages are highly sensitive to acid-catalyzed hydrolysis[4][8]. If this compound is introduced into a carboy containing residual hydrochloric or sulfuric acid, it will undergo a ring-opening reaction to yield reactive enediones or dialdehydes[5]. This process is exothermic and can lead to the rapid pressurization of sealed waste containers, posing a severe explosion hazard. Therefore, segregation into strictly non-acidic, organic waste streams is the foundational rule of its disposal.

Standard Operating Procedure (SOP): Disposal Workflow

The following step-by-step methodology outlines the professional protocol for the disposal of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol in a legitimate laboratory setting.

Step 1: Point-of-Generation Segregation

  • Verify the pH of the intended waste container. Ensure no strong acids or oxidizers have been introduced.

  • Designate a specific container for "Non-Halogenated Flammable Organic Waste." (If the compound was used in a reaction with halogenated solvents like dichloromethane, it must be routed to "Halogenated Organic Waste").

Step 2: Containerization

  • Utilize approved, chemically compatible receptacles, typically high-density polyethylene (HDPE) or amber glass jugs.

  • Ensure the container is grounded during the transfer of large volumes to prevent static discharge, which could ignite the flammable vapors[1][3].

  • Fit the container with a vented cap if there is any risk of residual pressure buildup, though tightly closed caps are standard for purely flammable liquids[3].

Step 3: GHS Labeling and Tracking

  • Affix a compliant Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Explicitly list "1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol" or the parent "2,5-Dimethoxy-2,5-dihydrofuran" on the label. Do not use abbreviations.

  • Mark the accumulation start date. Due to the potential for peroxide formation over time, do not allow the waste to accumulate for more than 90 days.

Step 4: Institutional Transfer and Final Destruction

  • Transfer the sealed, labeled container to your institution's central Environmental Health and Safety (EHS) accumulation area.

  • Final disposal must be entrusted to a licensed hazardous waste disposal contractor[2]. The industry standard for this chemical class is high-temperature incineration in an EPA-compliant (or local equivalent) facility, which safely reduces the organic material to carbon dioxide and water.

Waste Routing Decision Matrix

WasteDisposal Start Waste Generation: 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol CheckAcid Are Strong Acids or Oxidizers Present? Start->CheckAcid Danger STOP: Risk of Exothermic Acetal Hydrolysis / Fire CheckAcid->Danger Yes CheckHalo Are Halogenated Solvents Present? CheckAcid->CheckHalo No SegregateHalo Segregate as Halogenated Flammable Organic Waste CheckHalo->SegregateHalo Yes SegregateNonHalo Segregate as Non-Halogenated Flammable Organic Waste CheckHalo->SegregateNonHalo No Container Store in Approved HDPE/Glass (Grounded, Away from Heat) SegregateHalo->Container SegregateNonHalo->Container EHS Transfer to EHS / Licensed Disposal Contractor Container->EHS Incineration High-Temperature Incineration (Regulatory Compliant) EHS->Incineration

Decision matrix for the safe segregation and disposal of dihydrofuran derivatives.

Spill Response & Decontamination Protocol

In the event of an accidental release outside of a controlled waste stream, immediate action is required to mitigate inhalation and fire risks:

  • Evacuate and Isolate: Evacuate personnel from the immediate area and remove all sources of ignition (open flames, hot surfaces, non-explosion-proof electronics)[1][2].

  • PPE: Responders must wear suitable respiratory protection, safety goggles, and impervious gloves[3].

  • Containment: Stop the leak if it is safe to do so. Do not allow the chemical to enter drains, sewers, or watercourses[3].

  • Absorption: Soak up the spill using an inert, non-combustible absorbent material (e.g., dry earth, sand, or specialized chemical spill pads). Do not use combustible materials like sawdust .

  • Collection: Use non-sparking tools to sweep up the absorbent material and place it into a suitable, tightly closed container[1][3]. Label this container as hazardous waste and dispose of it via the EHS contractor.

References

  • Fisher Scientific. (2012, September 13). SAFETY DATA SHEET: 2,5-Dimethoxy-2,5-Dihydrofuran,99%,Cis/Trans. Mixture.
  • Zoro. Material Safety Data Sheet: 2,5-Dimethoxy-2,5-dihydrofuran.
  • TCI Chemicals. (2025, June 27). SAFETY DATA SHEET: 2,5-Dimethoxy-2,5-dihydrofuran (cis- and trans- mixture).
  • ChemScene. (2025, September 17). Safety Data Sheet: (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol.
  • Benchchem. An In-depth Technical Guide to the Chemical Stability of 2,5-Dimethoxy-2,5-dihydrofuran.
  • Organic Syntheses. acetylene dicarboxaldehyde dimethyl acetal.
  • American Chemical Society (ACS). The Hydrolytic Rearrangement of 2-Acyloacetyl-2,5-dialkoxyhydrofuran Derivatives.
  • ResearchGate. Oxidative ring expansion of furylcarbinols: historical precedent and modern interpretation.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.